Bismuth citrate
描述
Structure
3D Structure of Parent
属性
CAS 编号 |
813-93-4 |
|---|---|
分子式 |
C6H8BiO7 |
分子量 |
401.10 g/mol |
IUPAC 名称 |
5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione |
InChI |
InChI=1S/C6H8O7.Bi/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI 键 |
VQPCQWLJWPSVAC-UHFFFAOYSA-N |
SMILES |
C1C(=O)O[Bi]2OC(=O)CC1(C(=O)O2)O |
规范 SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Bi] |
其他CAS编号 |
813-93-4 |
同义词 |
Bi-citrate Biselic Bismofarma bismuth citrate bismuth subcitrate bismuth tripotassium dicitrate colloidal bismuth subcitrate De-Nol De-Noltab DeNol Gastrodenol Sucrato tripotassium-dicitrato bismuthate Ventrisol-polfa |
产品来源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Basic Chemical Properties of Bismuth Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth citrate (B86180), a salt of bismuth and citric acid, is a key active pharmaceutical ingredient (API) with significant applications in gastroenterology, particularly in the eradication of Helicobacter pylori and the treatment of peptic ulcers.[1][2][3] Its therapeutic efficacy is intrinsically linked to its fundamental chemical properties. This in-depth technical guide provides a comprehensive overview of the core chemical characteristics of bismuth citrate, including detailed experimental protocols and data presented for clarity and comparative analysis.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline powder.[4] Its fundamental properties are summarized in the tables below.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Bismuth(III) Citrate | [5] |
| CAS Number | 813-93-4 | [4] |
| Molecular Formula | C₆H₅BiO₇ | [4] |
| Molecular Weight | 398.08 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Method/Conditions | Reference |
| Melting Point | 300 °C (with decomposition) | Not specified | [6] |
| Solubility | Insoluble in water, alcohol, ether. Soluble in ammonia (B1221849) solutions and alkali citrates. | Qualitative | [7] |
| Soluble Bismuth Limit | NMT 2.0 µg/mL | Atomic Absorption Spectroscopy | [5][8] |
| Thermal Decomposition | Decomposes to Bi₂O₃ and bismuth(III) carbonate, then fully to Bi₂O₃ above 420 °C. | Thermogravimetric Analysis (TGA) | [6] |
| Bismuth Content (Assay) | 49.0% - 54.0% | Titration | [5][8] |
Experimental Protocols
Detailed methodologies for the analysis of this compound are crucial for quality control and research. The following protocols are based on established pharmacopeial methods.
Assay of Bismuth Content (Complexometric Titration)
This method determines the percentage of bismuth in this compound.
Principle: this compound is ignited to form bismuth oxide, which is then dissolved in nitric acid. The resulting bismuth ions are titrated with a standardized solution of edetate disodium (B8443419) (EDTA) using xylenol orange as an indicator.
Procedure:
-
Accurately weigh approximately 300 mg of this compound and transfer to a porcelain crucible.
-
Ignite the sample.
-
Allow the crucible to cool, then add 2 mL of nitric acid dropwise to the residue and warm until the solution is complete.
-
Add approximately 60 mL of water and 0.3 mL of xylenol orange indicator solution.
-
Titrate the solution with 0.05 M edetate disodium until the endpoint is indicated by a color change to yellow.
-
Calculate the percentage of bismuth in the sample. Each mL of 0.05 M edetate disodium is equivalent to 10.45 mg of bismuth (Bi).[5][8]
Determination of Soluble Bismuth (Atomic Absorption Spectroscopy)
This protocol quantifies the amount of bismuth that dissolves in water under specific conditions.
Principle: A suspension of this compound in water is stirred for a set period, filtered, and the concentration of bismuth in the filtrate is determined by atomic absorption spectroscopy.
Procedure:
-
Prepare a suspension of 5.0 g of this compound in 100 mL of water.
-
Stir the suspension mechanically for 2 hours.
-
Filter the suspension through filter paper, and then pass the filtrate through a filter with a porosity of 0.1 µm or finer.
-
To 10.0 mL of the final filtrate, add 0.1 mL of nitric acid.
-
Prepare a standard bismuth solution with a known concentration.
-
Determine the absorbance of both the test solution and the standard solution using an atomic absorption spectrophotometer at a wavelength of 223.06 nm, equipped with a bismuth hollow-cathode lamp and an oxidizing flame.[5][8]
-
The absorbance of the test solution should not exceed that of the standard solution, indicating the soluble bismuth is within the specified limit.[5][8]
Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry)
TGA and DSC provide information on the thermal stability and decomposition of this compound.
Principle: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.
General Procedure:
-
Place a small, accurately weighed sample of this compound into an appropriate pan (e.g., alumina).
-
Place the pan in the TGA/DSC instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a specified heating rate (e.g., 10 °C/min).
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
The resulting thermogram will show the temperatures at which decomposition events occur and the associated mass losses.[6][9][10]
Stability Testing
Stability studies are essential to determine the shelf-life of the drug substance.
Principle: this compound is stored under various controlled temperature and humidity conditions for specified periods. The samples are then tested at regular intervals for any changes in their physical and chemical properties.
General Protocol (based on ICH Guidelines):
-
Package the this compound in a container closure system that simulates the proposed packaging for storage and distribution.[11]
-
Store the packaged samples under long-term (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH for 12 months) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months) stability conditions.[11][12][13][14]
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies), withdraw samples and analyze them for appearance, assay, degradation products, and other relevant quality attributes.[12][13]
-
Evaluate the data to establish a re-test period or shelf life for the drug substance.[13]
Mandatory Visualizations
Experimental and Logical Workflows
Figure 1. Workflow for the Assay of Bismuth Content by Complexometric Titration.
Figure 2. Generalized Workflow for the Synthesis of this compound.
Mechanism of Action against Helicobacter pylori
The antimicrobial action of bismuth against H. pylori is multifaceted.
Figure 3. Schematic of the Multifaceted Mechanism of Action of Bismuth against H. pylori.
References
- 1. researchgate.net [researchgate.net]
- 2. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 3. The actions of bismuth in the treatment of Helicobacter pylori infection | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. ikev.org [ikev.org]
- 14. ICH Official web site : ICH [ich.org]
The Discovery and Therapeutic Journey of Bismuth Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bismuth citrate (B86180), a coordination complex of bismuth and citric acid, has a rich and extensive history in medicine, evolving from traditional remedies for gastrointestinal distress to a key component in modern eradication therapies for Helicobacter pylori. This in-depth technical guide explores the discovery, history, and multifaceted mechanism of action of bismuth citrate. It provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role in treating peptic ulcers and other gastrointestinal disorders. Detailed experimental protocols, quantitative data, and visualizations of its mechanism of action and experimental workflows are presented to serve as a valuable resource for researchers and professionals in the field of drug development.
A Historical Perspective: From Ancient Soothing Agent to Modern Antibacterial
The medicinal use of bismuth compounds dates back to the 18th and 19th centuries, where various bismuth salts were empirically used to alleviate symptoms of gastrointestinal distress such as indigestion and diarrhea.[1] Bismuth subnitrate was reportedly used for dyspepsia as early as 1786.[2] In the 19th century, the therapeutic benefits of bismuth compounds for dyspeptic symptoms became more widely recognized.[1]
While the exact date and individual credited with the first synthesis of this compound remain elusive in historical records, its favor grew due to improved solubility and palatability compared to earlier bismuth compounds.[1] The 20th century saw the incorporation of this compound into more refined pharmaceutical preparations, particularly for the treatment of peptic ulcers.[1] A significant turning point in the history of this compound was the discovery of Helicobacter pylori and its causative role in gastritis and peptic ulcer disease. This led to a resurgence in the use of bismuth compounds, including this compound, as effective antimicrobial agents against this bacterium.[2][3]
Physicochemical Properties and Synthesis
This compound (BiC₆H₅O₇) is the bismuth salt of citric acid.[4] It typically exists as a white crystalline powder.[5] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 398.08 g/mol | [4][5][6] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 300 °C (decomposes) | [4] |
| Density | 0.94 g/mL at 25 °C | [4] |
| Solubility in Water | Insoluble | [4] |
| Solubility | Soluble in ammonia (B1221849) solution and alkali citrates | [4] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily involving the reaction of a bismuth salt with citric acid or a citrate salt.
A common laboratory-scale synthesis involves the precipitation of this compound from a solution of bismuth nitrate (B79036) and a citrate salt.[7][8]
Materials:
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water
-
Nitric acid (optional, for pH adjustment)
Procedure:
-
Prepare a solution of bismuth nitrate by dissolving a calculated amount in deionized water. A small amount of nitric acid may be added to prevent hydrolysis and maintain a clear solution.
-
Prepare a separate aqueous solution of trisodium citrate.
-
Slowly add the bismuth nitrate solution to the stirred citrate solution. The molar ratio of bismuth nitrate to citrate is typically controlled between 1:1.01 and 1:1.3.[7][8]
-
Maintain the reaction mixture at a temperature of 60-80°C for 1-6 hours with continuous stirring.[7][8]
-
A white precipitate of this compound will form.
-
Allow the precipitate to settle, then decant the supernatant.
-
Wash the precipitate several times with deionized water to remove any unreacted starting materials and byproducts.
-
Dry the resulting this compound powder in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
An alternative method involves the interaction of solid basic bismuth nitrate with a citric acid solution.[9][10]
Materials:
-
Basic Bismuth Nitrate (BBN)
-
Citric acid
-
Deionized water
Procedure:
-
Suspend a known quantity of solid basic bismuth nitrate in deionized water.
-
Add a solution of citric acid to the suspension with stirring.
-
Maintain the reaction at a temperature between 50-70°C and a pH of 0.5-0.7.[10][11]
-
Continue the reaction with stirring for a specified duration to allow for the conversion of BBN to this compound.
-
Collect the solid product by filtration.
-
Wash the product thoroughly with deionized water.
-
Dry the purified this compound.
Mechanism of Action Against Helicobacter pylori
The therapeutic efficacy of this compound against H. pylori-related gastrointestinal disorders stems from its multifaceted mechanism of action, which involves both direct antimicrobial effects and mucosal protection.
Direct Antimicrobial Effects
Bismuth compounds, including this compound, exert direct bactericidal effects on H. pylori through several mechanisms:
-
Inhibition of Key Enzymes: Bismuth ions (Bi³⁺) are known to inhibit several crucial bacterial enzymes. A primary target is urease , an enzyme essential for H. pylori survival in the acidic gastric environment. Bismuth inhibits urease by binding to its active site, thereby preventing the hydrolysis of urea (B33335) to ammonia and neutralizing the surrounding acid.[3][12] Ranitidine this compound has been shown to be a non-competitive inhibitor of jack bean urease with a Ki value of 1.17 ± 0.09 mM.[3][12] Other inhibited enzymes include catalase, lipase, and fumarase.[13]
-
Disruption of Cell Wall Synthesis and Membrane Function: Bismuth complexes can bind to the bacterial cell wall and periplasmic space, leading to structural degradation, ballooning, and eventual lysis of the bacterium.[2][13][14]
-
Inhibition of ATP Synthesis: Bismuth can interfere with the bacterial energy metabolism by inhibiting ATP synthesis.[2][13] This is thought to occur through the inhibition of the F1F0 ATPase.[13]
-
Impediment of Proton Entry: Colloidal bismuth subcitrate has been shown to impede the entry of protons into H. pylori, helping to maintain a more neutral cytoplasmic pH. This, in turn, can enhance the efficacy of growth-dependent antibiotics.[6]
The following diagram illustrates the key inhibitory actions of this compound on Helicobacter pylori.
Mucosal Protective Effects
In addition to its direct antimicrobial properties, this compound also exerts cytoprotective effects on the gastric mucosa. In the acidic environment of the stomach, this compound precipitates to form a glycoprotein-bismuth complex that adheres to the ulcer crater, forming a protective barrier against gastric acid and pepsin.[8]
Quantitative Data on Antimicrobial Activity
The in vitro antibacterial activity of bismuth compounds against H. pylori is well-documented. The following tables summarize key quantitative data from various studies.
Table 1: Minimum Inhibitory Concentrations (MICs) of Bismuth Compounds against H. pylori
| Bismuth Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Bismuth Subcitrate | 1 - 8 | 4 | 8 | [15] |
| Bismuth Subsalicylate | 4 - 32 | - | - | [15] |
| Bismuth Potassium Citrate | 2 - 16 | - | - | [15] |
| Colloidal Bismuth Subcitrate | ≤12.5 | - | - | [16] |
Table 2: Urease Inhibition by Bismuth Compounds
| Bismuth Compound | Inhibition Type | Kᵢ (mM) | Enzyme Source | Reference |
| Ranitidine this compound | Non-competitive | 1.17 ± 0.09 | Jack Bean Urease | [3][12] |
| Bi(EDTA) | Competitive | 1.74 ± 0.14 | Jack Bean Urease | [3][12] |
| Bi(Cys)₃ | Competitive | 1.84 ± 0.15 | Jack Bean Urease | [3][12] |
Experimental Workflow for Assessing Anti-H. pylori Activity
The evaluation of the antibacterial efficacy of this compound against H. pylori typically follows a standardized experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Is bismuth( iii ) able to inhibit the activity of urease? Puzzling results in the quest for soluble urease complexes for agrochemical and medicinal ap ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00778F [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Colloidal bismuth subcitrate (CBS) impedes proton entry into Helicobacter pylori and increases the efficacy of growth dependent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. CN103864605A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. sibran.ru [sibran.ru]
- 10. Synthesis of this compound for medicine | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibacterial action of bismuth in relation to Campylobacter pyloridis colonization and gastritis [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Solubility, absorption, and anti-Helicobacter pylori activity of bismuth subnitrate and colloidal bismuth subcitrate: In vitro data Do not predict In vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of Bismuth Citrate's Antimicrobial Activity: A Technical Guide
Abstract
Bismuth compounds have a long-standing history in medicine, primarily for treating gastrointestinal disorders.[1] This technical guide delves into the antimicrobial properties of bismuth citrate (B86180), a prominent member of this class. It consolidates current research on its mechanisms of action, spectrum of activity, and synergistic potential with conventional antibiotics. Detailed experimental protocols for assessing antimicrobial efficacy are provided, alongside quantitative data presented for comparative analysis. The guide aims to serve as a foundational resource for professionals engaged in antimicrobial research and the development of novel therapeutic strategies to combat bacterial infections, particularly those involving resistant pathogens.
Introduction
For over three centuries, bismuth salts have been utilized in medical applications, with compounds like colloidal bismuth subcitrate (CBS) and bismuth subsalicylate (BSS) being common in the treatment of dyspepsia and peptic ulcers.[2][3] The discovery of Helicobacter pylori's role in gastritis and ulcer disease shifted the understanding of bismuth's efficacy from a simple cytoprotective agent to a potent topical antimicrobial.[4][5] Bismuth citrate, and its related salts, exert local effects on the gastroduodenal mucosa, achieving concentrations that exceed those required to kill H. pylori in vitro.[2][3] Unlike many traditional antibiotics, resistance to bismuth has not been observed to develop, making it a valuable component in eradication therapies, especially in regions with high antibiotic resistance.[6] This guide provides a preliminary, yet in-depth, overview of the antimicrobial characteristics of this compound, focusing on the foundational data and methodologies crucial for further research and development.
Mechanisms of Antimicrobial Action
The antimicrobial action of bismuth is multifaceted, targeting several key cellular processes simultaneously, which likely contributes to the lack of resistance development.[7] Upon administration, this compound dissolves in the gastric environment, releasing trivalent bismuth ions (Bi³⁺) that are responsible for its therapeutic effects.[1][8]
The primary mechanisms include:
-
Enzyme and Protein Inactivation: Bi³⁺ ions exhibit high affinity for sulfur-containing groups (thiolates) found in cysteine-rich proteins and enzymes.[1] This interaction leads to the inactivation of crucial bacterial enzymes. A prime example is the inhibition of urease in H. pylori, which is essential for the bacterium to neutralize the acidic gastric environment.[1][8] Bismuth is also believed to disrupt other metalloenzymes by displacing essential metal ions like nickel, iron, and zinc.[1][8]
-
Inhibition of Synthesis Pathways: Bismuth has been shown to interfere with the synthesis of the bacterial cell wall and proteins.[2][3][7][8]
-
Disruption of Energy Metabolism: The synthesis of ATP, the cell's primary energy currency, is a critical target. Bismuth can inhibit F1F0-ATPases, leading to a depletion of cellular energy and subsequent cell death.[3][8][9]
-
Membrane Destabilization: Bismuth ions can disrupt the integrity and function of the bacterial cell membrane, leading to leakage of cellular contents and loss of viability.[7][8] Electron microscopy studies have shown bismuth deposition on the bacterial surface, associated with cell wall degradation and membrane disintegration.[5][8]
-
Impairment of Adhesion: The ability of bacteria to adhere to host epithelial cells is often a crucial first step in infection. Bismuth has been demonstrated to impair the adherence of H. pylori to gastric epithelial cells.[2][8]
-
Disruption of Iron Homeostasis: While the antimicrobial effect of bismuth mimics that of iron starvation, studies indicate it does not necessarily deplete intracellular iron. Instead, it appears to disrupt iron homeostasis pathways, contributing to its toxic effect on bacteria like P. aeruginosa.[9][10]
Spectrum of Antimicrobial Activity & Quantitative Data
This compound demonstrates activity against a range of Gram-negative and Gram-positive bacteria. Its efficacy is most pronounced against Helicobacter pylori.[7] However, significant inhibitory and bactericidal effects have also been documented against other pathogens, including Clostridium difficile and Porphyromonas gingivalis.[11][12] The tables below summarize the quantitative data on the antimicrobial activity of various bismuth compounds.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Bismuth Compounds against Various Bacteria
| Microorganism | Bismuth Compound | MIC Range (µg/mL) | MBC (µg/mL) | Reference(s) |
| Helicobacter pylori | Colloidal Bismuth Subcitrate (CBS) | 1 - 8 | - | [13][14] |
| Helicobacter pylori | Bismuth Potassium Citrate | 2 - 16 | - | [13][14] |
| Helicobacter pylori | Bismuth Subsalicylate (BSS) | 4 - 32 | - | [13][14] |
| Porphyromonas gingivalis | Colloidal Bismuth Subcitrate (CBS) | 18.75 | 37.5 | [12] |
| Clostridium difficile | Synthetic Bismuth Compounds | < 1 | - | [11] |
| P. aeruginosa, S. aureus, P. mirabilis | Bismuth Subnitrate / BiNPs | > 1280 | - | [15] |
Note: The high MIC values for P. aeruginosa and S. aureus suggest low direct activity for the tested compounds, but do not preclude their use as synergistic agents.
Synergistic Activity with Antibiotics
A significant attribute of this compound is its ability to act synergistically with a wide array of antibiotics, enhancing their efficacy and potentially overcoming existing resistance mechanisms.[16][17] This makes it a cornerstone of quadruple therapies for H. pylori eradication.[6][18]
-
H. pylori : Bismuth compounds have demonstrated synergistic activity with antibiotics such as metronidazole (B1676534) and tetracycline (B611298), forming the basis of effective eradication regimens.[19] This effect is particularly valuable in overcoming metronidazole resistance.[6]
-
P. aeruginosa : Bismuth-based drugs can sensitize multidrug-resistant P. aeruginosa to multiple classes of antibiotics, including tetracyclines, macrolides, and quinolones.[10] The proposed mechanism involves the disruption of bacterial iron homeostasis, which facilitates the accumulation of antibiotics inside the bacterial cell.[10]
-
C. pyloridis : An early study demonstrated synergy between bismuth subcitrate and the older quinolone, oxolinic acid.[20]
While many studies confirm synergy, some have reported inconsistent or additive effects rather than true synergy, suggesting that the interaction can be dependent on the specific strains and antibiotics tested.[13]
Table 2: Summary of Synergistic Effects of Bismuth Compounds with Antibiotics
| Microorganism | Antibiotic(s) | Bismuth Compound | Key Finding | Reference(s) |
| Helicobacter pylori | Metronidazole, Tetracycline | Colloidal Bismuth Subcitrate | Highly effective eradication in combination therapy. | [19] |
| Helicobacter pylori | Clarithromycin, Metronidazole | Bismuth Compounds | In vitro synergistic effect against resistant strains. | [16] |
| Pseudomonas aeruginosa (MDR) | Tetracyclines, Macrolides, Quinolones | Bismuth Subsalicylate, CBS | Sensitizes bacteria to antibiotics by disrupting iron homeostasis. | [10][17] |
| Campylobacter pyloridis | Oxolinic Acid (a quinolone) | Bismuth Subcitrate | Synergistic activity observed against all tested strains. | [20] |
Experimental Protocols
Accurate determination of antimicrobial activity is fundamental to research. Below are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard protocol.
Protocol Steps:
-
Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in a cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium) to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the test microorganism on an appropriate agar (B569324) plate. Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate under conditions suitable for the test organism (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Synergy Testing: Checkerboard Assay
The checkerboard assay is used to assess the interaction between two antimicrobial agents (e.g., this compound and an antibiotic).
Protocol Steps:
-
Plate Setup: A 96-well plate is set up where concentrations of this compound are serially diluted along the x-axis, and concentrations of the second antimicrobial (antibiotic) are serially diluted along the y-axis. This creates a matrix of unique concentration combinations.
-
Inoculation: The plate is inoculated with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: The plate is incubated under appropriate conditions.
-
Data Collection: After incubation, the plate is examined for growth inhibition. The MIC of each drug alone and the MIC of the drugs in combination are determined.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation: The interaction is classified based on the FIC Index. Synergy is typically defined as an FIC index of ≤ 0.5. An additive or indifferent effect is indicated by an index > 0.5 to 4.0, and antagonism by an index > 4.0.
Conclusion and Future Directions
The available evidence strongly supports the antimicrobial efficacy of this compound, particularly against H. pylori. Its multifaceted mechanism of action, low potential for resistance development, and synergistic properties with existing antibiotics position it as a valuable therapeutic agent.[3][6] Future research should focus on expanding the investigation to a broader range of multidrug-resistant pathogens. Elucidating the precise molecular interactions that drive its synergistic effects could pave the way for the rational design of new combination therapies. Furthermore, the development of novel bismuth-containing compounds or formulations could enhance bioavailability and broaden their clinical applications beyond gastrointestinal diseases.[21]
References
- 1. longdom.org [longdom.org]
- 2. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The actions of bismuth in the treatment of Helicobacter pylori infection | Semantic Scholar [semanticscholar.org]
- 4. قرص بیسموت ساب سیترات چه دارویی است و چه عوارضی دارد؟ – مجله سلامت دکترتو [doctoreto.com]
- 5. Antibacterial action of bismuth in relation to Campylobacter pyloridis colonization and gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bismuth-containing quadruple therapy for Helicobacter pylori: Lessons from China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Bismuth Potassium Citrate? [synapse.patsnap.com]
- 8. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Bismuth-based drugs sensitize Pseudomonas aeruginosa to multiple antibiotics by disrupting iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. In vitro evaluation of the antibacterial effect of colloidal bismuth subcitrate on Porphyromonas gingivalis and its biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial and anti‐biofilm activities of Bi subnitrate and BiNPs produced by Delftia sp. SFG against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The impact of bismuth addition to sequential treatment on Helicobacter pylori eradication: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Helicobacter pylori Infection Treatment: Helicobacter pylori Infection Treatment [emedicine.medscape.com]
- 19. Bismuth-based triple therapy with bismuth subcitrate, metronidazole and tetracycline in the eradication of Helicobacter pylori: a randomized, placebo controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
Bismuth Citrate's Mechanism of Action Against Helicobacter pylori: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bismuth salts, particularly bismuth citrate (B86180), have been a cornerstone in the management of Helicobacter pylori infections for centuries. Their efficacy, especially in combination with antibiotics, is well-documented, yet the intricate molecular mechanisms underpinning their bactericidal and bacteriostatic effects are a subject of ongoing research. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of bismuth citrate against H. pylori, focusing on its profound impact on bacterial enzyme function, cell envelope integrity, and adhesion to the gastric mucosa. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers and professionals in drug development.
Introduction
Helicobacter pylori, a Gram-negative bacterium, colonizes the gastric mucosa of a significant portion of the global population, leading to a spectrum of gastroduodenal diseases, including chronic gastritis, peptic ulcer disease, and gastric malignancies. The therapeutic armamentarium against H. pylori has traditionally included a combination of proton pump inhibitors and antibiotics. However, the escalating prevalence of antibiotic resistance necessitates the exploration of alternative and adjunctive therapeutic strategies. Bismuth compounds, such as colloidal bismuth subcitrate (CBS) and ranitidine (B14927) this compound (RBC), have demonstrated significant efficacy in H. pylori eradication regimens, often overcoming antibiotic resistance.[1][2][3] This guide delineates the core mechanisms through which this compound exerts its anti-H. pylori effects.
Multifaceted Mechanisms of Action
The antibacterial activity of this compound against H. pylori is not attributed to a single mode of action but rather a coordinated assault on multiple physiological fronts of the bacterium.[3][4][5] These can be broadly categorized into:
-
Enzyme Inhibition: Bismuth ions (Bi³⁺) are highly reactive with sulfhydryl groups in amino acids, leading to the inactivation of critical bacterial enzymes.[6][7]
-
Disruption of Cell Envelope Integrity: Bismuth accumulates in the bacterial cell wall and periplasmic space, causing structural damage and compromising membrane function.[3][8][9]
-
Inhibition of Adhesion: Bismuth compounds interfere with the ability of H. pylori to adhere to the gastric epithelial cells, a crucial step for colonization and pathogenesis.[3][4][10]
-
Impediment of Proton Entry and ATP Synthesis: Bismuth disrupts bacterial energy metabolism by inhibiting ATP synthesis and impeding proton entry, which is crucial for survival in the acidic gastric environment.[1][3][6][11]
The following sections will delve into the experimental evidence supporting each of these mechanisms.
Enzyme Inhibition: A Targeted Disruption of Bacterial Metabolism
This compound's ability to inhibit key H. pylori enzymes is a cornerstone of its bactericidal action.
Urease Inhibition
H. pylori's survival in the acidic stomach is heavily reliant on its urease enzyme, which hydrolyzes urea (B33335) to produce ammonia, thereby neutralizing gastric acid. While early in vitro studies suggested direct inhibition of urease by bismuth, in vivo evidence points to a more complex interaction.[1] Bismuth appears to have a more significant inhibitory effect on urease activity in permeabilized bacteria compared to intact ones, suggesting that access to the cytoplasmic enzyme is a limiting factor.[1] The mechanism likely involves the displacement of nickel ions (Ni²⁺), a critical cofactor for urease activity, by bismuth ions (Bi³⁺).[1][12]
F1-ATPase Inhibition
The F1-ATPase is a crucial enzyme in bacterial energy metabolism, responsible for ATP synthesis. Bismuth subcitrate has been shown to inhibit the Mg²⁺-dependent F1-ATPase activity in H. pylori.[6][7] This inhibition is believed to be mediated by the interaction of bismuth with sulfhydryl groups of the enzyme.[6][7] This action can be prevented and even reversed by the addition of sulfhydryl-containing compounds like glutathione (B108866).[6][7]
Phospholipase A2 (PLA2) Inhibition
H. pylori secretes phospholipase A2, an enzyme that can damage the gastric mucosal barrier. Ranitidine this compound (RBC) has been demonstrated to exert a dose-dependent, uncompetitive inhibition of PLA2 activity from both H. pylori and Naja naja venom.[13] This inhibitory effect is not overcome by calcium, suggesting a mechanism independent of calcium displacement from the enzyme's active site.[13] By inhibiting this degradative enzyme, bismuth helps in preserving the integrity of the gastric mucosal barrier.[13]
Other Enzymatic Targets
Bismuth has been reported to inhibit other essential enzymes in H. pylori, including catalase and lipase.[14][15] The inhibition of these enzymes further disrupts the bacterium's metabolic and defense mechanisms.
Disruption of the Glycocalyx-Cell Wall and Membrane Function
One of the most visually dramatic effects of bismuth on H. pylori is the disruption of its cell envelope.
Ultrastructural Evidence
Transmission electron microscopy (TEM) studies have provided compelling visual evidence of bismuth's impact on H. pylori morphology.[8][16] Exposure to bismuth salts leads to:
-
Blebbing of the membrane-cell wall.[8]
-
Formation of electron-dense aggregates, identified as bismuth, within the cytoplasm and at the cell periphery.[8][17]
These morphological changes are indicative of a compromised cell envelope, leading to loss of structural integrity and ultimately, cell death.[8]
Mechanism of Disruption
The bactericidal activity of bismuth on the cell wall is thought to be similar to that of other polycationic agents.[8] Bismuth ions likely bind to the negatively charged components of the bacterial glycocalyx and outer membrane, displacing divalent cations that are essential for maintaining the structural integrity of the lipopolysaccharide (LPS) layer. This disruption leads to increased membrane permeability and subsequent cell lysis.[8]
Inhibition of Bacterial Adhesion
The adherence of H. pylori to the gastric epithelium is a critical prerequisite for persistent colonization and the subsequent development of disease.[10][19] Bismuth compounds have been shown to effectively inhibit this crucial step.[3][4][20]
Interference with Adhesins
H. pylori possesses a variety of outer membrane proteins, known as adhesins (e.g., BabA, SabA), that mediate its attachment to specific receptors on gastric epithelial cells.[10] While the precise mechanism is still under investigation, it is hypothesized that bismuth compounds may either directly bind to these adhesins, altering their conformation and preventing receptor recognition, or coat the bacterial surface, sterically hindering the interaction between adhesins and their receptors.
Experimental Evidence
In vitro studies have demonstrated a significant reduction in the adherence of H. pylori to cultured gastric epithelial cells in the presence of colloidal bismuth subcitrate.[1] This inhibition of adherence is a key component of bismuth's prophylactic and therapeutic efficacy.
Impediment of Proton Entry and Augmentation of Antibiotic Efficacy
Recent research has shed light on a novel mechanism by which bismuth enhances the efficacy of conventional antibiotic therapies. Colloidal bismuth subcitrate has been shown to impede the entry of protons into H. pylori.[1][11] This action diminishes the fall in cytoplasmic pH that would typically occur in an acidic environment.[11][21] By helping to maintain a more neutral cytoplasmic pH, bismuth promotes the metabolic activity and growth of the bacterium, which in turn increases its susceptibility to growth-dependent antibiotics like amoxicillin.[1][11] This synergistic effect is crucial for overcoming antibiotic resistance.[1]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the anti-H. pylori activity of bismuth compounds.
Table 1: Minimum Inhibitory Concentrations (MICs) of Bismuth Compounds against H. pylori
| Bismuth Compound | MIC Range (μg/mL) | Reference(s) |
| Bismuth Subsalicylate | 4 - 32 | [22] |
| Bismuth Potassium Citrate | 2 - 16 | [22] |
| Colloidal Bismuth Subcitrate | 1 - 8 | [22] |
| Colloidal Bismuth Subcitrate | 4 - 16 | [17] |
Table 2: Eradication Rates of Bismuth-Based Quadruple Therapies
| Therapy Regimen | Duration | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per Protocol) | Reference(s) |
| CBS, Metronidazole (B1676534), Tetracycline (B611298) | 14 days | 82% | 90% | [2] |
| Omeprazole (B731), Tetracycline, Metronidazole, Bismuth Subcitrate | 14 days | 95% | 98% | [23] |
| Pantoprazole, Tetracycline, Metronidazole, Bismuth Subcitrate | 10 days | 92% | 95% | [24] |
| Pantoprazole, Tetracycline, Metronidazole, Bismuth Subcitrate | 14 days | 92% | 96% | [24] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in this guide.
Transmission Electron Microscopy (TEM) for Morphological Analysis
-
H. pylori Culture and Treatment: H. pylori strains are cultured in a suitable broth medium. The bacteria are then exposed to a specific concentration of a bismuth compound (e.g., colloidal bismuth subcitrate) for a defined period. A control group without bismuth treatment is also maintained.
-
Fixation: Bacterial cells are harvested by centrifugation and fixed, typically with a solution of glutaraldehyde (B144438) and paraformaldehyde in a buffer (e.g., cacodylate buffer).
-
Post-fixation and Staining: The fixed cells are post-fixed with osmium tetroxide, followed by en bloc staining with uranyl acetate (B1210297) to enhance contrast.
-
Dehydration and Embedding: The samples are dehydrated through a graded series of ethanol (B145695) concentrations and then embedded in an epoxy resin.
-
Ultrathin Sectioning: The embedded samples are sectioned into ultrathin slices (typically 60-90 nm) using an ultramicrotome.
-
Imaging: The sections are placed on copper grids and viewed under a transmission electron microscope to observe the ultrastructural changes in the bacteria.[8][16]
F1-ATPase Inhibition Assay
-
Enzyme Preparation: The F1-ATPase is solubilized from H. pylori cells, often by sonication, followed by centrifugation to separate the soluble enzyme fraction.
-
Assay Conditions: The enzyme activity is measured in a reaction mixture containing a buffer at optimal pH (e.g., pH 7.5), Mg²⁺, and ATP.
-
Inhibition Studies: The assay is performed in the presence of varying concentrations of bismuth subcitrate. A control without the inhibitor is run in parallel.
-
Measurement of Activity: The ATPase activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis, often using a colorimetric method.
-
Reversibility Studies: To test for the involvement of sulfhydryl groups, the assay can be performed in the presence of a sulfhydryl-containing compound like glutathione to see if it prevents or reverses the inhibition by bismuth.[6][7]
Bacterial Adhesion Assay
-
Cell Culture: A human gastric epithelial cell line (e.g., MKN-28) is cultured to confluence in appropriate cell culture plates.
-
Bacterial Preparation: H. pylori is cultured and then labeled, for instance, with a fluorescent dye or an enzyme for later quantification.
-
Adhesion Experiment: The cultured epithelial cells are incubated with the labeled H. pylori in the presence or absence of this compound for a specific duration.
-
Washing: After incubation, non-adherent bacteria are removed by washing the cell monolayers several times with a buffer.
-
Quantification of Adhesion: The number of adherent bacteria is quantified. If fluorescently labeled, the fluorescence intensity can be measured. If enzyme-labeled, a substrate can be added, and the resulting product measured. Alternatively, the cells can be lysed, and the number of viable bacteria determined by plating and colony counting.[25][26]
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key mechanisms of action of this compound against H. pylori.
Caption: Overview of the multifaceted mechanism of action of this compound against H. pylori.
Caption: Experimental workflow for Transmission Electron Microscopy (TEM) of H. pylori.
Caption: Logical relationship of this compound's inhibition of H. pylori adhesion.
Conclusion
The mechanism of action of this compound against H. pylori is a compelling example of a multi-targeted antimicrobial strategy. By simultaneously disrupting critical enzymatic functions, compromising cell envelope integrity, preventing colonization, and enhancing the efficacy of antibiotics, bismuth compounds remain a vital component in the fight against this persistent pathogen. A thorough understanding of these intricate mechanisms is paramount for the development of novel and more effective therapeutic regimens to combat H. pylori infections, particularly in the era of rising antibiotic resistance. This guide provides a foundational resource for researchers and drug development professionals to further explore and harness the therapeutic potential of bismuth.
References
- 1. Colloidal bismuth subcitrate (CBS) impedes proton entry into Helicobacter pylori and increases the efficacy of growth dependent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bismuth-based triple therapy with bismuth subcitrate, metronidazole and tetracycline in the eradication of Helicobacter pylori: a randomized, placebo controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The actions of bismuth in the treatment of Helicobacter pylori infection | Semantic Scholar [semanticscholar.org]
- 6. Bismuth subcitrate and omeprazole inhibit Helicobacter pyloriF1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Bismuth-mediated disruption of the glycocalyx-cell wall of Helicobacter pylori: ultrastructural evidence for a mechanism of action for bismuth salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Colloidal bismuth subcitrate impedes proton entry into Helicobacter pylori and increases the efficacy of growth-dependent antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 13. Effect of ranitidine this compound on the phospholipase A2 activity of Naja naja venom and Helicobacter pylori: a biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The impact of bismuth addition to sequential treatment on Helicobacter pylori eradication: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bismuth salts with versus without acid suppression for Helicobacter pylori infection: A transmission electron microscope study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Adherence and Colonization - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. What is Ranitidine this compound used for? [synapse.patsnap.com]
- 21. ovid.com [ovid.com]
- 22. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Colloidal bismuth subcitrate-based twice-a-day quadruple therapy as primary or salvage therapy for Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Twice-a-day bismuth-containing quadruple therapy for Helicobacter pylori eradication: a randomized trial of 10 and 14 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A rapid and simple method to quantify Helicobacter pylori adhesion to human gastric MKN-28 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Characterization of adhesion, anti-adhesion, co-aggregation, and hydrophobicity of Helicobacter pylori and probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
structural characterization of bismuth citrate compounds
An In-depth Technical Guide to the Structural Characterization of Bismuth Citrate (B86180) Compounds
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key analytical techniques employed in the . Bismuth-based pharmaceuticals, such as Colloidal Bismuth Subcitrate (CBS) and Ranitidine Bismuth Citrate (RBC), are crucial in treating gastrointestinal disorders, including peptic ulcers and Helicobacter pylori infections.[1][2] A thorough understanding of their structure at both the molecular and supramolecular levels is essential for drug development, quality control, and elucidating their mechanisms of action. This document details the experimental protocols and presents key quantitative data for the primary analytical methods used in this field.
Synthesis and Crystallization
The begins with their synthesis and, where possible, crystallization. The amorphous nature of many commercial preparations like CBS necessitates the synthesis of crystalline analogues to permit detailed structural analysis by methods like X-ray crystallography.[3]
General Synthesis Protocol
This compound compounds are typically synthesized via precipitation reactions in aqueous solutions. The speciation of Bi(III)-citrate complexes is highly dependent on pH, temperature, and the molar ratio of reactants.[1][4]
A common protocol involves:
-
Preparation of Bismuth Solution: Dissolving a bismuth salt, such as bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O), in an acidic medium (e.g., nitric acid, acetic acid) to prevent hydrolysis.[4][5]
-
Preparation of Citrate Solution: Dissolving citric acid or a citrate salt (e.g., trisodium (B8492382) citrate) in purified water.[4][6]
-
Reaction: Adding the bismuth nitrate solution to the citrate solution under controlled conditions. The molar ratio of citrate to bismuth is critical and is often kept slightly in excess (e.g., 1.1:1) to ensure complete reaction.[4]
-
Precipitation: The reaction is typically conducted at an elevated temperature (e.g., 50-80°C) for several hours to facilitate the formation of the desired this compound precipitate, often with the composition BiC₆H₅O₇.[2][6][7]
-
Isolation and Purification: The resulting solid precipitate is isolated by filtration, washed with purified water to remove unreacted starting materials and byproducts, and subsequently dried.[6]
Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction is a critical step for definitive structural elucidation.
A representative protocol for crystallizing a this compound complex is as follows: [1]
-
Dissolution: Dissolve a synthesized this compound compound (e.g., from a commercial source like CBS) in a suitable solvent system. The solubility is often pH-dependent, decreasing significantly in acidic conditions.[1]
-
pH Adjustment: Adjust the pH of the solution. For instance, crystals of K(NH₄)[Bi₂(cit)₂(H₂O)₂]·4H₂O were obtained by adjusting a CBS solution to pH ≈ 3 with dilute HCl.[1]
-
Slow Evaporation: Allow the filtrate to stand at room temperature for several days. Slow evaporation of the solvent encourages the formation of large, well-ordered single crystals.
-
Isolation: Carefully isolate the formed crystals from the mother liquor for subsequent analysis.
X-ray Crystallography
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, coordination environments, and supramolecular assembly.
Experimental Protocol (Single-Crystal X-ray Diffraction)
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K or -173°C) to minimize thermal vibrations. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.
-
Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are determined (structure solution) and then optimized (refinement) to achieve the best fit with the experimental diffraction data.
Data Presentation: Crystallographic Data
The analysis of various this compound complexes has revealed that they often form dimeric [Bi₂(cit)₂]²⁻ units as basic building blocks, which then assemble into complex polymeric architectures through citrate and hydrogen bonding bridges.[3][8][9]
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Bi-Bi Distance (Å) | Reference |
| Complex 1 | K(NH₄)[Bi₂(cit)₂(H₂O)₂]·4H₂O | Monoclinic | C2/c | a = 16.860(4) Å, b = 12.395(2) Å, c = 10.328(3) Å, β = 91.79(2)° | 6.11 | [10] |
| Complex 2 | K(NH₄)[Bi₂(cit)₂(H₂O)₂]·(H₂O)₄ | Monoclinic | P2₁/n | a = 10.923(2) Å, b = 15.424(2) Å, c = 15.037(2) Å, β = 105.67(1)° | - | [3][10] |
| CBS at pH 3 | K(NH₄)[Bi₂(cit)₂(H₂O)₂]·4H₂O | - | - | Three dinuclear units with Bi···Bi separations from 5.735 to 6.082 Å | 5.735 - 6.082 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the structure and dynamics of this compound complexes in solution. ¹H and ¹³C NMR provide information about the citrate ligand, while ²⁰⁹Bi NMR can, in principle, probe the bismuth center directly.
Experimental Protocol
-
Sample Preparation: Dissolve an accurately weighed sample of the this compound compound in a suitable deuterated solvent (e.g., D₂O). The concentration is typically in the range of 5-20 mg/mL.
-
pH Dependence: Since the structure of this compound is highly pH-dependent, spectra are often recorded at various pD values (the equivalent of pH in D₂O) to monitor structural changes.[3]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, techniques like Cross Polarization/Magic Angle Spinning (CP/MAS) are used for solid-state analysis.[9]
-
²⁰⁹Bi NMR: Acquiring ²⁰⁹Bi NMR spectra is challenging due to its large quadrupole moment, which leads to extremely broad signals.[11] Spectra are typically acquired on specialized instruments and referenced against a saturated solution of Bi(NO₃)₃ in concentrated HNO₃.[11]
Data Presentation: NMR Spectral Data
In solution, the behavior of this compound complexes is dynamic. At low pH (<7), rapid ligand exchange is often observed, resulting in averaged signals in the NMR spectrum.[3] In the solid state, NMR can distinguish different coordination environments.
| Technique | Observation | Interpretation | Reference |
| ¹H & ¹³C NMR (Solution) | Broadening of citrate signals upon coordination to Bi(III). pH-dependent chemical shifts. | Indicates ligand binding and exchange dynamics. Changes in speciation with pH. | [3] |
| ¹³C CP/MAS NMR (Solid) | Multiple resonances for carboxylate and alkoxide carbons. | Confirms the presence of citrate in different coordination modes within the solid-state polymeric structure. | [9] |
| ²⁰⁹Bi NMR | Very broad linewidths (often > 3000 Hz). | Reflects the low symmetry of the Bi(III) coordination environment. Limited to highly symmetric species. | [11] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions in a sample, allowing for the identification of molecular species and their fragments. Electrospray Ionization (ESI-MS) is particularly useful for studying species in solution, while Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used for highly sensitive elemental analysis.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the this compound complex in a suitable solvent (e.g., water, methanol).
-
Infusion: Infuse the solution directly into the ESI source at a low flow rate.
-
Ionization: Apply a high voltage to the solution as it exits a capillary, generating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase ions.
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their m/z ratio to generate a mass spectrum.
Data Presentation: Mass Spectrometry Data
ESI-MS studies on acidic aqueous solutions of this compound complexes have helped identify the various species present in solution.
| Technique | Observed Species (m/z) | Interpretation | Reference |
| ESI-MS | [Bi(cit)]⁻, [Bi(cit)₂]⁵⁻, [Bi₂(cit)₂]²⁻ | Identification of mononuclear and dinuclear this compound anions in solution. | [9] |
| ICP-MS | Ultra-trace detection of Bi | Used for pharmacokinetic studies to measure bismuth concentrations in biological samples (e.g., serum) after administration of CBS. | [12] |
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), monitor the physical and chemical properties of a substance as a function of temperature. TGA measures changes in mass, while DTA detects temperature differences between a sample and a reference. These methods are used to study thermal stability, decomposition pathways, and hydration states.
Experimental Protocol (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of the this compound sample (typically 5-10 mg) into a sample pan (e.g., alumina (B75360) or platinum).
-
Heating Program: Place the pan in the TGA furnace. Heat the sample according to a defined temperature program (e.g., a linear ramp of 10°C/min) up to a final temperature (e.g., 800°C).
-
Atmosphere: Conduct the analysis under a controlled atmosphere, such as inert nitrogen or reactive air.
-
Data Recording: Continuously record the sample's mass as a function of temperature. The final decomposition product is typically bismuth(III) oxide (Bi₂O₃).[4][13]
Data Presentation: Thermal Decomposition Data
TGA of this compound typically shows a multi-stage decomposition process.
| Compound | Temperature Range (°C) | Mass Loss (%) | Associated Process | Reference |
| This compound (BiC₆H₅O₇) | 100 - 250 | Variable | Loss of water molecules (dehydration). | [4][13] |
| This compound (BiC₆H₅O₇) | 250 - 450 | ~46% | Decomposition of the citrate moiety and formation of Bi₂O₃. Exothermic effects are observed in this range. | [4][13] |
// Central Node central [label="this compound\nCompound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5];
// Primary Techniques xrd [label="X-ray Crystallography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms (B15284909) [label="Mass Spectrometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; thermal [label="Thermal Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Information Derived xrd_info [label="Solid-State Structure\n(3D Atomic Arrangement)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; nmr_info [label="Solution Structure\n& Dynamics", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; ms_info [label="Molecular Species\nin Solution", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; thermal_info [label="Thermal Stability\n& Composition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee]; central -> {xrd, nmr, ms, thermal}; xrd -> xrd_info [label="Provides"]; nmr -> nmr_info [label="Provides"]; ms -> ms_info [label="Provides"]; thermal -> thermal_info [label="Provides"]; } } Caption: Logical diagram of complementary structural characterization techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sibran.ru [sibran.ru]
- 5. sibran.ru [sibran.ru]
- 6. CN103864605A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 8. Structure of colloidal bismuth subcitrate (CBS) in dilute HCl: unique assembly of this compound dinuclear units ([Bi(cit)(2)Bi](2-)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymeric architectures of this compound based on dimeric building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datapdf.com [datapdf.com]
- 11. (209Bi) Bismuth NMR [chem.ch.huji.ac.il]
- 12. Bismuth in human serum: reference interval and concentrations after intake of a therapeutic dose of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Bismuth Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of bismuth citrate (B86180) in various solvents. The information is intended to support research, development, and formulation activities involving this important pharmaceutical compound.
Executive Summary
Bismuth citrate, a salt of bismuth and citric acid, is a key active pharmaceutical ingredient, particularly in the treatment of gastrointestinal disorders such as peptic ulcers and Helicobacter pylori infections. Its therapeutic efficacy is intrinsically linked to its solubility, which governs its bioavailability and interaction with biological targets. This document details the solubility profile of this compound in aqueous and organic solvents, provides experimental protocols for solubility determination, and illustrates relevant biological pathways and synthetic workflows.
Solubility Profile of this compound
The solubility of this compound is highly dependent on the solvent system and the pH of the medium. While it is sparingly soluble in water and most organic solvents, its solubility increases significantly in alkaline solutions and in the presence of citrate ions.
Aqueous Solubility
This compound is generally considered to be insoluble or very slightly soluble in water under neutral conditions. However, its solubility is markedly influenced by pH. In acidic environments, the solubility of this compound tends to increase due to the formation of various soluble bismuth species.[1] Conversely, in alkaline conditions, particularly in the presence of ammonia (B1221849) or alkali citrates, this compound dissolves to form complex citratobismuthate(III) ions.[2]
Organic Solubility
This compound is reported to be insoluble in common organic solvents such as alcohol and ether.[3] There are conflicting reports regarding its solubility in dimethyl sulfoxide (B87167) (DMSO). One study suggests solubility of up to 50% in DMSO for a local lymph node assay, while another describes its solubility in DMSO as "very limited".[4]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent System | Temperature | Solubility | Reference |
| Water | 20 °C | 0.053 g/L | [5] |
| Physiological Saline | 37 °C | ~170 mg/L | |
| Sodium Citrate Buffer (10 mM, pH 11) | Not Specified | 2 mg/mL | |
| Hank's Balanced Salt Solution (HBSS) | Not Specified | 100 µg/mL | |
| Cell Culture Medium | Not Specified | 20-50 µg/mL | |
| Ammonia Solution | Not Specified | Soluble | [2] |
| Alkali Citrate Solutions | Not Specified | Soluble | [2] |
| Alcohol | Not Specified | Insoluble | [2] |
| Ether | Not Specified | Insoluble | [2] |
Experimental Protocols for Solubility Determination
Accurate determination of this compound solubility is crucial for quality control and formulation development. The United States Pharmacopeia (USP) provides a standardized method for the determination of soluble bismuth.[6][7]
USP Method for Determination of Soluble Bismuth
This method quantifies the amount of bismuth that dissolves in water under specific conditions.
Materials:
-
This compound powder
-
Deionized water
-
Nitric acid
-
Bismuth standard solution for Atomic Absorption Spectrophotometry
-
Mechanical stirrer
-
Filter paper (0.1-µm or finer porosity)
-
Atomic Absorption Spectrophotometer (AAS) with a bismuth hollow-cathode lamp
Procedure:
-
Sample Preparation: Prepare a suspension of 5.0 g of this compound in 100 mL of deionized water.
-
Equilibration: Stir the suspension using a mechanical stirrer for 2 hours at a controlled temperature.
-
Filtration: Filter the suspension through a filter paper with a pore size of 0.1 µm or finer to separate the undissolved solid.
-
Sample Analysis:
-
Take a 10.0 mL aliquot of the clear filtrate.
-
Acidify the filtrate with 0.1 mL of nitric acid.
-
Analyze the concentration of bismuth in the acidified filtrate using an Atomic Absorption Spectrophotometer at a wavelength of 223.06 nm.
-
-
Quantification: Compare the absorbance of the sample solution with that of a known standard solution of bismuth to determine the concentration of soluble bismuth.
Mechanism of Action and Relevant Pathways
The therapeutic effects of this compound, particularly against Helicobacter pylori, are multifaceted. Bismuth compounds are known to interfere with several key bacterial processes.
Inhibition of H. pylori Urease
One of the primary mechanisms of action is the inhibition of the bacterial enzyme urease.[8] Urease is essential for H. pylori to survive in the acidic environment of the stomach by neutralizing gastric acid. Bismuth ions (Bi³⁺) bind to the active site of urease, inactivating the enzyme and rendering the bacterium susceptible to the acidic milieu.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound USP - PCCA [pccarx.com]
- 3. This compound | 813-93-4 [amp.chemicalbook.com]
- 4. This compound - Public Health - European Commission [health.ec.europa.eu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. This compound [drugfuture.com]
- 8. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Thermal Behavior of Bismuth Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of bismuth citrate (B86180), a compound of significant interest in the pharmaceutical industry. By understanding its thermal properties, researchers can ensure stability during storage, processing, and formulation of bismuth-containing active pharmaceutical ingredients (APIs). This document details the key decomposition stages, final products, and the analytical methodologies used for characterization, presented in a format tailored for scientific and research applications.
Thermal Decomposition Profile of Bismuth Citrate
The thermal decomposition of this compound is a multi-stage process that begins with the loss of water molecules and culminates in the formation of bismuth(III) oxide. The precise temperatures and intermediate products can vary slightly depending on factors such as particle size and the heating atmosphere.[1]
A key initial step is dehydration, followed by the decomposition of the citrate ligand.[2] The process generally proceeds through the formation of intermediate species, which may include bismuth subcarbonate and bismuth oxide acetate, before the final stable oxide is formed at higher temperatures.[2]
Table 1: Summary of Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Event | Decomposition Products | Analytical Technique(s) |
| < 100 | Evaporation of adsorbed water | - | TGA |
| 100 - 200 | Dehydration (loss of water of hydration) | This compound (anhydrous) | TGA/DTA |
| ~200 - 320 | Decomposition of the citrate group | Bismuth subcarbonate, Bismuth oxide acetate | TGA/DTA, FTIR |
| > 300 - 420 | Final decomposition and oxidation | α-Bi2O3, γ-Bi2O3 | TGA/DTA, XRD |
Note: The temperature ranges are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.
The final decomposition product is typically the monoclinic α-phase of bismuth(III) oxide (Bi2O3).[2] However, depending on the heating and cooling conditions, a partial phase transition to the cubic γ-Bi2O3 may be observed at temperatures above 600°C.[2]
Experimental Protocols for Thermal Analysis
A multi-technique approach is essential for a thorough characterization of the thermal decomposition of this compound. The following sections detail the typical experimental protocols for the key analytical methods employed.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. These techniques are fundamental for determining decomposition temperatures and mass losses.
Experimental Workflow for TGA/DTA Analysis
Caption: Workflow for TGA/DTA analysis of this compound.
Methodology: A sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum). The analysis is performed using a simultaneous TGA/DTA instrument. The sample is heated from ambient temperature to approximately 800°C at a constant heating rate, commonly 10 °C/min, under a controlled atmosphere of either flowing air or an inert gas like nitrogen.[2] The mass loss and thermal events are recorded continuously.
X-Ray Diffraction (XRD)
XRD is a powerful technique for identifying the crystalline phases of the solid decomposition products at different temperatures.
Methodology: To analyze the crystalline structure of the residues after thermal decomposition, this compound samples are heated to specific temperatures (e.g., 300°C, 500°C, 800°C) in a furnace, held for a period to ensure complete transformation, and then cooled to room temperature. The resulting residues are gently ground and mounted on a sample holder for XRD analysis. Powder XRD patterns are typically collected using a diffractometer with Cu Kα radiation. The resulting diffraction patterns are then compared with standard reference patterns from databases like the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present.[2][3]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to monitor the changes in chemical bonding during the decomposition process by identifying the functional groups present in the sample at various temperatures.
Methodology: FTIR spectra are collected for the initial this compound and for the residues obtained after heating to different temperatures. A small amount of the sample is typically analyzed using an attenuated total reflectance (ATR) accessory. The spectra are recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹). By observing the disappearance of characteristic absorption bands of the citrate ligand (e.g., C-H, C=O, O-H stretches) and the appearance of new bands corresponding to the decomposition products (e.g., Bi-O vibrations), the chemical transformation can be tracked.[2][4]
Decomposition Pathway
The thermal decomposition of this compound can be visualized as a series of transformations leading to the final stable oxide.
Chemical Transformation Pathway of this compound
Caption: Thermal decomposition pathway of this compound.
Conclusion
The thermal stability of this compound is a critical parameter for its application in the pharmaceutical industry. A thorough understanding of its decomposition pathway, facilitated by the analytical techniques outlined in this guide, is essential for ensuring product quality, stability, and efficacy. The multi-stage decomposition, initiated by dehydration and culminating in the formation of bismuth(III) oxide, is well-characterized by a combination of thermogravimetric analysis, differential thermal analysis, X-ray diffraction, and Fourier-transform infrared spectroscopy. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers and professionals in the field of drug development and materials science.
References
Spectroscopic Properties of Bismuth Citrate Complexes: An In-depth Technical Guide
Introduction
Bismuth citrate (B86180) complexes are of significant interest to researchers, scientists, and drug development professionals due to their therapeutic applications, particularly as anti-ulcer agents. A thorough understanding of their structural and dynamic properties is crucial for the development of new and improved bismuth-based pharmaceuticals. Spectroscopic techniques are indispensable tools for elucidating the complex structures and behaviors of these compounds in both solid and solution states. This guide provides a comprehensive overview of the key spectroscopic properties of bismuth citrate complexes, details the experimental protocols for their characterization, and presents relevant data in a structured format for easy comparison.
Core Spectroscopic Techniques and Findings
The characterization of this compound complexes relies on a suite of spectroscopic methods, each providing unique insights into their molecular structure, bonding, and dynamics.
1. Vibrational Spectroscopy: Infrared (IR) and Raman
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, offering detailed information about functional groups and the coordination environment of the bismuth ion.
-
Infrared (IR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the functional groups within this compound and understanding their involvement in complexation. The comparison of the FTIR spectrum of this compound with that of citric acid reveals significant shifts, particularly in the regions associated with the carboxyl and hydroxyl groups.[1] In the IR spectrum of anhydrous neutral this compound (BiC6H5O7), the absence of broad absorption bands below 3000 cm⁻¹ suggests the lack of extensive hydrogen bonding.[2] A narrow band around 3460 cm⁻¹ is indicative of a free hydroxyl group.[2] The shifting of the C=O stretching vibration of the central carboxyl group from around 1736 cm⁻¹ in citric acid to approximately 1575 cm⁻¹ in this compound indicates coordination of this group to the bismuth ion.[3]
-
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying the overall structure of this compound complexes. The Raman spectra of synthesized and commercial this compound show no significant differences, confirming their structural identity.[4][5] The spectra of this compound are distinct from that of citric acid, with the disappearance of certain citric acid peaks in the complex, indicating coordination.[4]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for studying the structure and dynamics of this compound complexes in solution. Both ¹H and ¹³C NMR are employed to understand ligand exchange and coordination.
-
¹H and ¹³C NMR: The solution behavior of this compound complexes is highly dependent on pH. At low pH (<7), rapid ligand exchange is observed, leading to an averaging of the signals for all citrate molecules on the NMR timescale.[6] This indicates a dynamic equilibrium where citrate ligands are not rigidly bound to the bismuth ion. Conversely, at high pH, the citrate is less coordinated to the Bi(III) ion.[6] The diamagnetic nature of bismuth(III) allows for the elucidation of coordination through ¹H NMR.[7] Solid-state cross-polarization/magic angle spinning (CP/MAS) ¹³C NMR has been used to identify the presence of protonated organic moieties in the polymeric frameworks of this compound complexes.[8]
-
²⁰⁹Bi NMR: Bismuth has one NMR active nucleus, ²⁰⁹Bi. However, it is a quadrupolar nucleus and yields very broad signals over a wide chemical shift range, making high-resolution NMR challenging.[9] Consequently, its application in the routine characterization of this compound complexes is limited.
3. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for identifying the composition and structure of this compound complexes, particularly in solution.
-
Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is highly effective for characterizing the behavior of this compound complexes in solution and identifying various cluster species that may form.[1] This technique has been used to study the behavior of protonated amine-bismuth citrate complexes in acidic aqueous solutions.[8]
4. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound complexes and their interactions with other molecules. While this compound itself does not have strong chromophores in the visible region, UV-Vis spectroscopy is useful for studying its complexation with other molecules, such as thiols. For instance, the formation of complexes between colloidal bismuth subcitrate (CBS) and thiols like glutathione (B108866) can be monitored by changes in the UV-Vis spectrum.[10]
5. X-ray Absorption Spectroscopy (XAS)
X-ray absorption spectroscopy provides information about the local coordination environment and oxidation state of the bismuth atoms. Studies on bismuth-containing glasses have used XAS to determine Bi-O bond distances and coordination numbers, revealing a Bi³⁺O₃ nearest-neighbor environment with Bi–O distances around 2.13 Å.[11] While specific XAS data for simple this compound is not abundant in the provided results, this technique holds potential for detailed structural analysis.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound complexes.
Table 1: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3460 | Free O-H stretching | [2] |
| 1575 | C=O stretching of coordinated central carboxyl group | [3] |
Table 2: Raman Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| Various peaks | The Raman spectra of synthesized and commercial this compound are virtually identical, indicating structural similarity. Specific peak assignments are complex and depend on the specific form of the complex. | [4][5] |
Table 3: NMR Spectroscopy Data for this compound Complexes
| Nucleus | Observation | Conditions | Reference |
| ¹H, ¹³C | Rapid ligand exchange, averaged signals | Low pH (<7) | [6] |
| ¹H, ¹³C | Reduced coordination | High pH | [6] |
| ¹³C (Solid-State) | Identification of protonated organic moieties in polymeric frameworks | CP/MAS | [8] |
| ²⁰⁹Bi | Very broad signals, limited high-resolution data | N/A | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound complexes.
1. Synthesis of this compound
-
Solid-Liquid Reaction: Anhydrous neutral this compound (BiC6H5O7) can be synthesized by the interaction of oxohydroxobismuth(III) nitrate (B79036) trihydrate with aqueous solutions of citric acid.[2] The process temperature and the concentration of citrate ions are critical parameters that influence the rate of ion exchange and the final product composition.[2]
-
Precipitation from Solution: this compound can also be obtained by precipitation from bismuth-containing nitrate solutions upon the addition of a citric acid solution. The precipitation is typically carried out in an acidic medium (pH ~0.6).[2]
-
Mechanochemical Synthesis: A solvent-minimized approach involves the mechanochemical grinding of bismuth oxide (Bi₂O₃) and citric acid.[5] This method is considered a green chemistry approach.
2. Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[12]
-
Raman Spectroscopy: Raman spectra are obtained using a Raman spectrometer, often with a laser excitation source. Solid samples are typically analyzed directly.[4][5]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra of this compound solutions are recorded on a high-resolution NMR spectrometer.[7] Deuterated solvents such as D₂O are commonly used.[7] Solid-state NMR experiments require a specialized spectrometer equipped with a magic angle spinning (MAS) probe.[8]
-
Mass Spectrometry: ESI-MS analysis is performed by dissolving the this compound complex in a suitable solvent and infusing the solution into the electrospray source of a mass spectrometer.[8]
-
UV-Vis Spectroscopy: UV-Vis spectra are recorded using a spectrophotometer. The sample is dissolved in a suitable solvent and placed in a cuvette. The absorbance is measured over a range of wavelengths.
Visualizations
Experimental Workflow for Synthesis and Characterization of this compound
Caption: Workflow for the synthesis and spectroscopic characterization of this compound complexes.
Logical Relationship of Spectroscopic Techniques to Molecular Properties
Caption: Relationship between spectroscopic techniques and the molecular properties of this compound they probe.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. sibran.ru [sibran.ru]
- 3. sibran.ru [sibran.ru]
- 4. researchgate.net [researchgate.net]
- 5. Mechanochemical synthesis of bismuth active pharmaceutical ingredients, bismuth( iii ) gallate and this compound - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00008K [pubs.rsc.org]
- 6. datapdf.com [datapdf.com]
- 7. peerj.com [peerj.com]
- 8. Polymeric architectures of this compound based on dimeric building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (209Bi) Bismuth NMR [chem.ch.huji.ac.il]
- 10. Studies on the mechanism of action of colloidal bismuth subcitrate. I. Interaction with sulfhydryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. This compound | C6H5BiO7 | CID 13135 - PubChem [pubchem.ncbi.nlm.nih.gov]
Initial Studies on the Cytotoxicity of Bismuth Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth compounds, long utilized in medicine for their gastrointestinal protective and antimicrobial properties, are increasingly being investigated for their potential as cytotoxic agents in oncology. Bismuth citrate (B86180), a common salt of bismuth, has been a subject of initial studies to determine its efficacy and mechanism of action against various cell lines. This technical guide provides an in-depth overview of these preliminary investigations, focusing on the cytotoxic effects, underlying molecular pathways, and the experimental methodologies used for their evaluation. The primary mechanism of cytotoxicity appears to be the induction of apoptosis, often mediated by the generation of intracellular reactive oxygen species (ROS), although other cell death pathways have been observed. This document synthesizes the available quantitative data, details key experimental protocols, and visualizes the critical pathways and workflows to serve as a comprehensive resource for researchers in the field.
Quantitative Cytotoxicity Data
The cytotoxic effects of bismuth citrate and its related formulations are highly dependent on the cell type, concentration, and duration of exposure. The following tables summarize the quantitative data from initial studies.
Table 1: Cytotoxicity of this compound and Colloidal Bismuth Subcitrate (CBS)
| Compound | Cell Line | Exposure Time | Concentration | Observed Effect |
| This compound | Human Erythrocytes | 24 hours | ≥ 113 µM | 48% cell death[1] |
| This compound | Human Hepatocytes | 24 hours | Up to 500 µM | Low or undetectable cytotoxicity[2] |
| This compound | Human Lymphocytes | 24 hours | Up to 500 µM | Low or undetectable cytotoxicity[2] |
| This compound | Rat Testicular Macrophages | 24 hours | 6.25 µM | Significant decrease in viability[3] |
| This compound | Rat Testicular Macrophages | 24 hours | 50 µM | Near-complete cell death[3] |
| This compound | Rat Leydig Cells | 24 hours | 1 - 100 µM | No change in viability[3] |
| Colloidal Bismuth Subcitrate (CBS) | Helicobacter pylori | 24 hours | 50 µg/mL (Bismuth) | Immobilization and loss of viability |
Table 2: Cytotoxicity of Ranitidine this compound (RBC)
| Compound | Cell Line | Exposure Time | IC50 / CC50 / EC50 |
| Ranitidine this compound | Vero E6 | 24 hours | EC50: 2.3 µM (Anti-SARS-CoV-2 activity)[4] |
| Ranitidine this compound | Not Specified | Not Specified | CC50: 2.2 mM - 2.5 mM |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following sections describe the core experimental protocols used in the cited cytotoxicity studies.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Seed and treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂) to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution (50 µg/mL) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Intracellular ROS Measurement: DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay measures intracellular ROS levels. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Cell Seeding: Plate cells in a 24-well plate or other suitable culture vessel and allow them to adhere overnight.
-
Compound Treatment: Treat cells with this compound for the desired duration.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm PBS or serum-free medium.
-
Incubation: Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Quantify the mean fluorescence intensity and normalize it to the control group to determine the fold change in ROS production.
Mechanistic Insights and Visualizations
Initial studies suggest that this compound's cytotoxicity is primarily driven by the induction of oxidative stress, leading to programmed cell death.
Signaling Pathways
The predominant proposed mechanism involves the generation of ROS, which disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of the caspase cascade, ultimately resulting in apoptosis.
Caption: Proposed ROS-mediated apoptotic pathway induced by this compound.
Experimental and Logical Workflows
The investigation of this compound's cytotoxicity follows a logical progression from initial screening to mechanistic studies. The workflow diagram below illustrates this process.
Caption: Standard workflow for evaluating the cytotoxicity of this compound.
References
- 1. scispace.com [scispace.com]
- 2. In Situ Detection and Measurement of Intracellular Reactive Oxygen Species in Single Isolated Mature Skeletal Muscle Fibers by Real Time Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of the antitumor effect of bismuth lipophilic nanoparticles (BisBAL NPs) on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Purity Bismuth Citrate for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of high-purity bismuth citrate (B86180) (BiC₆H₅O₇), a critical active pharmaceutical ingredient (API) in various gastrointestinal therapies. The methodologies outlined are designed to yield a product that meets stringent pharmaceutical-grade specifications, ensuring safety and efficacy.
Introduction
Bismuth citrate is a key component in medications for treating conditions such as peptic ulcers, gastritis, and infections caused by Helicobacter pylori. The therapeutic efficacy and safety of these drugs are directly dependent on the purity of the this compound used. Impurities, particularly heavy metals like lead, copper, and silver, can pose significant health risks. Therefore, robust and reproducible synthesis and purification protocols are paramount.
The most prevalent and effective method for synthesizing high-purity this compound is through a controlled precipitation reaction between a soluble bismuth salt, typically bismuth nitrate (B79036), and citric acid or a citrate salt. Key to achieving high purity is the careful control of reaction parameters and the use of purified starting materials.
Synthesis Methodologies Overview
Several methods have been developed for the synthesis of this compound. The most common approaches are summarized below. The recommended method for achieving high purity is the reaction of a purified bismuth precursor with citric acid.
-
Reaction of Bismuth Nitrate with Citric Acid/Citrate: This is the most widely used method. It involves the precipitation of this compound from an acidic solution of bismuth nitrate upon the addition of citric acid or a citrate salt. The reaction is typically carried out at an elevated temperature to ensure complete reaction and favorable crystal formation.[1][2]
-
Reaction from Bismuth Oxide: This method involves the direct reaction of bismuth oxide with citric acid.[3] While seemingly simpler, it can be challenging to ensure complete reaction of the solid bismuth oxide, potentially leading to lower yields and impurities.
-
Mechanochemical Synthesis: A more recent, solvent-free approach involves the milling of bismuth oxide and citric acid together.[4] This method is environmentally friendly but may require specialized equipment.
-
Hydrolysis of Bismuth Precursors: This method involves the controlled hydrolysis of a bismuth salt in the presence of citrate ions.
For pharmaceutical applications requiring the highest purity, the synthesis starting from a purified bismuth intermediate, such as oxohydroxobismuth (III) nitrate trihydrate, is recommended. This precursor can be prepared by the controlled hydrolysis of bismuth nitrate, which effectively removes many metallic impurities.[5]
Experimental Protocols
The following protocols detail the synthesis of high-purity this compound from bismuth nitrate, including the preparation of a purified intermediate.
Preparation of High-Purity Oxohydroxobismuth (III) Nitrate Trihydrate (Intermediate)
This step is crucial for removing metallic impurities present in the initial bismuth source.
Materials:
-
Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)
-
Nitric Acid (HNO₃, 70%)
-
Deionized Water
Procedure:
-
Prepare a bismuth nitrate solution by dissolving Bismuth (III) Nitrate Pentahydrate in deionized water with a minimal amount of nitric acid to achieve complete dissolution and prevent premature hydrolysis. A typical concentration is around 200 g/L of Bi(III).
-
Slowly add the bismuth nitrate solution to a large volume of vigorously stirred deionized water (a dilution ratio of 1:40 is effective) at room temperature (20±2°C).[5]
-
A white precipitate of oxohydroxobismuth (III) nitrate trihydrate (--INVALID-LINK--₅·3H₂O) will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Separate the precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with deionized water until the washings are free of excess acid (pH neutral).
-
Dry the purified intermediate in a desiccator or at a low temperature (e.g., 40-50°C) to a constant weight.
Synthesis of High-Purity this compound
Materials:
-
Purified Oxohydroxobismuth (III) Nitrate Trihydrate (from Protocol 3.1)
-
Citric Acid (Pharmaceutical Grade)
-
Deionized Water
Procedure:
-
Prepare a citric acid solution by dissolving a stoichiometric excess of citric acid in deionized water. A molar ratio of citrate to bismuth of 1.1-1.2 is recommended to ensure complete reaction.[6]
-
In a reaction vessel, suspend the purified oxohydroxobismuth (III) nitrate trihydrate in deionized water.
-
Heat the suspension to 60-80°C with constant stirring.[1][2]
-
Slowly add the pre-heated citric acid solution to the bismuth precursor suspension.
-
Maintain the reaction temperature at 60-80°C and a pH of 0.5-0.7 for 1-6 hours with continuous stirring.[1][5] The acidic pH is critical for the formation of the desired BiC₆H₅O₇.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the white precipitate of this compound by vacuum filtration.
-
Wash the product several times with deionized water to remove any unreacted starting materials and soluble byproducts.
-
Dry the high-purity this compound in an oven at 90-105°C to a constant weight.[7]
Purification of this compound
The washing steps in the synthesis protocol are generally sufficient for purification. However, if the product does not meet the required purity standards, an additional washing/resuspension step can be performed.
Procedure:
-
Suspend the synthesized this compound in a fresh portion of deionized water.
-
Stir the suspension at room temperature for 30 minutes.
-
Filter the this compound again and wash with deionized water.
-
Dry the product as described previously.
Analytical Characterization
To ensure the synthesized this compound meets pharmaceutical specifications, the following analytical tests should be performed.
Assay for Bismuth Content
The bismuth content is a critical quality attribute and should be between 49% and 54% as per USP specifications.[5] A complexometric titration with EDTA is a standard method.
Procedure:
-
Accurately weigh about 300 mg of the dried this compound into a crucible.
-
Ignite the sample to form bismuth oxide (Bi₂O₃).
-
Cool the crucible and dissolve the residue in a minimal amount of warm nitric acid.
-
Dilute the solution with approximately 60 mL of deionized water.
-
Add 0.3 mL of xylenol orange indicator.
-
Titrate the solution with a standardized 0.05 M EDTA solution until the endpoint is indicated by a color change to yellow.[5]
-
Each mL of 0.05 M EDTA is equivalent to 10.45 mg of bismuth (Bi).[5]
Identification by Infrared (IR) Spectroscopy
The IR spectrum of the synthesized this compound should be compared to a reference standard (e.g., USP this compound RS). The spectrum should exhibit characteristic peaks corresponding to the citrate ligand.
Limit Tests for Impurities
Heavy metal impurities must be strictly controlled. The following are typical limits found in pharmacopeias.
-
Copper, Lead, and Silver: The limit is typically around 10 µg/g (10 ppm) for each element.[5] This can be determined by Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.
-
Arsenic: The limit is often around 10 µg/g (10 ppm).[8]
Data Presentation
The following tables summarize the expected outcomes and specifications for high-purity this compound synthesis.
Table 1: Comparison of Synthesis Parameters and Outcomes
| Parameter | Recommended Method | Alternative Method (Direct from Bi₂O₃) |
| Bismuth Precursor | Oxohydroxobismuth (III) Nitrate Trihydrate | Bismuth (III) Oxide |
| Reactant | Citric Acid | Citric Acid |
| Molar Ratio (Citrate:Bi) | 1.1 - 1.2 | >1.0 (often higher excess needed) |
| Temperature | 60 - 80°C | 90 - 100°C |
| pH | 0.5 - 0.7 | Not as critical, but influences reaction rate |
| Reaction Time | 1 - 6 hours | Can be longer due to solid-state reaction |
| Typical Yield | > 95%[5] | Variable, often lower |
| Purity | High, meets USP | May require more extensive purification |
Table 2: Pharmaceutical Grade this compound Specifications (USP)
| Test | Specification |
| Appearance | White, amorphous or crystalline powder |
| Solubility | Insoluble in water and alcohol; Soluble in ammonia (B1221849) and alkali citrate solutions |
| Identification (IR) | Conforms to the spectrum of USP this compound RS |
| Bismuth Content | 49.0% - 54.0% |
| Loss on Drying | ≤ 1.0% |
| Limit of Nitrate | No brown or brownish-black color appears |
| Limit of Copper | ≤ 10 µg/g |
| Limit of Lead | ≤ 10 µg/g |
| Limit of Silver | ≤ 10 µg/g |
| Limit of Arsenic | ≤ 10 µg/g |
Table 3: Impurity Profile of High-Purity this compound
| Impurity | Typical Concentration in High-Purity Product[5] |
| Lead (Pb) | < 5 x 10⁻⁵ % |
| Copper (Cu) | < 2 x 10⁻⁶ % |
| Silver (Ag) | < 2 x 10⁻⁵ % |
| Iron (Fe) | < 1 x 10⁻⁴ % |
| Zinc (Zn) | < 3 x 10⁻⁵ % |
| Cadmium (Cd) | < 5 x 10⁻⁶ % |
Visualizations
The following diagrams illustrate the workflow for the synthesis and purification of high-purity this compound.
Caption: Workflow for the synthesis of high-purity this compound.
Caption: Analytical workflow for quality control of this compound.
References
- 1. CN103864605A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN103864605B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. santechchem.com [santechchem.com]
- 4. Mechanochemical synthesis of bismuth active pharmaceutical ingredients, bismuth( iii ) gallate and this compound - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00008K [pubs.rsc.org]
- 5. sibran.ru [sibran.ru]
- 6. sibran.ru [sibran.ru]
- 7. drugfuture.com [drugfuture.com]
- 8. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
Application Notes and Protocols for the Precipitation of Bismuth Citrate from Mineral Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bismuth citrate (B86180), a key active pharmaceutical ingredient in medications for gastrointestinal disorders. The following sections outline various methods for precipitating bismuth citrate from mineral acid solutions, primarily focusing on nitric acid-based routes. The protocols are derived from established scientific literature and patents, offering a comprehensive guide for laboratory and pilot-scale production.
Section 1: Overview of Precipitation Methods
The synthesis of this compound typically involves the reaction of a bismuth salt in a mineral acid solution with a source of citrate ions. The most common precursor is bismuth(III) nitrate (B79036), formed by dissolving bismuth metal in nitric acid. The precipitation can be achieved through several approaches, including direct precipitation from a homogeneous solution and a solid-liquid phase reaction. Key factors influencing the yield, purity, and composition of the final product include pH, temperature, molar ratio of reactants, and reaction time.
Two primary methods are detailed in this document:
-
Direct Precipitation Method: Bismuth nitrate solution is reacted with a solution of citric acid or a citrate salt (e.g., sodium citrate) to precipitate this compound.
-
Solid-Liquid Reaction Method: A solid basic bismuth nitrate is reacted with an aqueous solution of citric acid.
Section 2: Quantitative Data Summary
The following tables summarize the key quantitative parameters and outcomes from various described protocols for this compound synthesis.
Table 1: Reaction Conditions for this compound (BiC₆H₅O₇) Precipitation
| Parameter | Direct Precipitation from Bismuth Nitrate | Solid-Liquid Reaction with Basic Bismuth Nitrate | Precipitation from Bismuth Oxide |
| Bismuth Source | Bismuth Nitrate Solution | Basic Bismuth Nitrate (--INVALID-LINK--₅·3H₂O) | Bismuth Oxide (Bi₂O₃) |
| Citrate Source | Citric Acid or Trisodium Citrate | Citric Acid Solution | Citric Acid Solution |
| Mineral Acid | Nitric Acid | Nitric Acid (in precursor synthesis) | - |
| Molar Ratio (Citrate:Bi) | 1.01 - 1.3[1][2] | 1.01 - 1.15[3] | >1 (initial excess of Bi₂O₃) |
| Temperature (°C) | 60 ± 5[4] | 60 ± 10[5] | Below boiling point of water |
| pH | ~0.6[5] | 0.5 - 0.7[6][7] | Not specified |
| Reaction Time | 1 - 6 hours[1][2] | ~1 hour[5] | Not specified |
| Product Yield (%) | Up to 98.7%[2] | 95.6%[5] | Not specified |
Table 2: Influence of Key Parameters on this compound Formation
| Parameter | Effect on Precipitation | Observations |
| Temperature | Increased temperature generally accelerates the reaction rate. | At 60-80°C, the reaction is significantly faster than at temperatures below 40°C.[2] |
| pH | Critical for selective precipitation of BiC₆H₅O₇. | Precipitation is most effective in the pH range of 0.5-0.7.[5][6][7] |
| Molar Ratio (Citrate:Bi) | Determines the composition of the precipitate. | A molar ratio of 1.1-1.2 (citrate:bismuth) is optimal for the formation of BiC₆H₅O₇.[4] At ratios below 0.7, other bismuth compounds may precipitate.[4] |
| Nitric Acid Concentration | Higher concentrations can increase the reaction rate. | Increasing nitric acid concentration from 0.25 M to 0.5 M can reduce the reaction time from 4 hours to 1 hour.[5] |
Section 3: Experimental Protocols
Protocol 1: Direct Precipitation from Bismuth Nitrate Solution
This protocol describes the synthesis of this compound by reacting a bismuth nitrate solution with a citrate solution.
Materials:
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Sodium citrate or Citric Acid
-
Purified water
-
Nitric acid (for pH adjustment, if necessary)
Equipment:
-
Reaction vessel with stirring mechanism and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Preparation of Bismuth Nitrate Solution:
-
Preparation of Citrate Solution:
-
Precipitation:
-
Heat the citrate solution to 60-80°C in the reaction vessel with continuous stirring.[1][2]
-
Slowly add the bismuth nitrate solution to the heated citrate solution. The molar ratio of bismuth nitrate to citrate should be maintained between 1:1.01 and 1:1.3.[1][2]
-
Maintain the reaction mixture at 60-80°C for 1-6 hours with constant stirring.[1][2]
-
-
Isolation and Purification:
-
After the reaction is complete, allow the precipitate to settle.
-
Separate the precipitate from the supernatant by filtration.
-
Wash the collected precipitate with purified water to remove any unreacted reagents and byproducts.[2]
-
Dry the purified this compound in an oven at a suitable temperature (e.g., 90°C) until a constant weight is achieved.[2]
-
Protocol 2: Solid-Liquid Reaction Method
This protocol details the synthesis of high-purity this compound by reacting solid basic bismuth nitrate with a citric acid solution.[5]
Materials:
-
Basic bismuth nitrate (--INVALID-LINK--₅·3H₂O)
-
Citric acid
-
Purified water
-
Nitric acid (for pH adjustment)
Equipment:
-
Reaction vessel with stirring mechanism and temperature control
-
pH meter
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Basic Bismuth Nitrate (Precursor):
-
Dissolve metallic bismuth in nitric acid to obtain a bismuth(III) nitrate solution.[5]
-
Dilute the bismuth nitrate solution with water at a volume ratio of 1:40 to a pH of approximately 1.0 to precipitate basic bismuth nitrate.[5]
-
Separate the precipitate by filtration, wash with distilled water, and air dry.[5]
-
-
Preparation of Citric Acid Solution:
-
Prepare an aqueous solution of citric acid. The concentration can be varied, for example, a 10 g portion of basic bismuth nitrate can be treated with 100 mL of citric acid solution.[5]
-
-
Reaction:
-
Add the prepared basic bismuth nitrate to the citric acid solution in the reaction vessel.
-
Adjust the pH of the mixture to 0.5-0.7 using nitric acid.[5][6][7]
-
Heat the reaction mixture to 60 ± 10°C with constant stirring.[5]
-
Maintain these conditions for approximately 1 hour to ensure complete conversion to this compound.[5]
-
-
Isolation and Purification:
Section 4: Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. CN103864605B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 2. CN103864605A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. matec-conferences.org [matec-conferences.org]
- 4. sibran.ru [sibran.ru]
- 5. sibran.ru [sibran.ru]
- 6. Synthesis of this compound for medicine | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. researchgate.net [researchgate.net]
Application of Bismuth Citrate in Microbiological Culture Media: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Bismuth citrate (B86180) and its related compounds have long been utilized in microbiology as selective agents in culture media, leveraging their antimicrobial properties to isolate specific microorganisms from mixed populations. This document provides detailed application notes, experimental protocols, and quantitative data on the use of bismuth citrate in microbiological culture media.
Introduction
Bismuth compounds, particularly this compound, exhibit a broad spectrum of antimicrobial activity. This activity is harnessed in selective culture media to inhibit the growth of unwanted bacteria and fungi, thereby facilitating the isolation and identification of specific pathogens. The primary mechanism of action involves the disruption of multiple cellular processes in susceptible microorganisms, including enzyme inhibition, impairment of cell wall synthesis, and interference with energy metabolism.[1][2] Bismuth-containing media are notably used for the isolation of Salmonella species and Candida species.
Key Applications and Mechanisms of Action
This compound serves as a key component in several selective microbiological culture media. Its function is primarily inhibitory, targeting a range of Gram-positive and Gram-negative bacteria.
Mechanism of Antimicrobial Action:
The antimicrobial properties of bismuth are multifaceted. Bismuth ions can interfere with bacterial cell membrane function, protein and cell wall synthesis, and ATP synthesis.[2] Specifically against Helicobacter pylori, bismuth has been shown to inhibit urease, catalase, lipase, and fumarase.[2] It disrupts the central carbon metabolism and downregulates virulence proteins. Research indicates that bismuth's efficacy stems from its ability to target a variety of metabolic and biological pathways simultaneously, which may contribute to the low incidence of reported bacterial resistance.
The following diagram illustrates the multifaceted inhibitory effects of bismuth on a bacterial cell:
Caption: Multifaceted inhibitory mechanisms of this compound on bacterial cells.
Quantitative Data: Antimicrobial Activity of Bismuth Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various bismuth compounds against different microorganisms. This data provides a quantitative measure of their antimicrobial efficacy.
| Bismuth Compound | Microorganism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Colloidal Bismuth Subcitrate | Helicobacter pylori | 1 - 8 | 4 | 8 | [3][4] |
| Bismuth Potassium Citrate | Helicobacter pylori | 2 - 16 | 4 | 16 | [3][4] |
| Bismuth Subsalicylate | Helicobacter pylori | 4 - 32 | 8 | 16 | [3][4] |
| Bismuth Subcitrate | Porphyromonas gingivalis | 18.75 (MIC) | - | - | [5] |
| Bismuth Tripotassium Dicitrate | Campylobacter pyloridis | - | - | - | [6] |
Experimental Protocols
Protocol 1: Preparation of Bismuth Sulfite (B76179) Agar (BSA)
Bismuth Sulfite Agar is a selective medium for the isolation of Salmonella spp., especially Salmonella Typhi, from various samples. This compound is a key component of the bismuth sulfite indicator used in this medium.
Principle: The medium contains bismuth sulfite and brilliant green, which inhibit the growth of most Gram-positive and many Gram-negative bacteria. Salmonella species that produce hydrogen sulfide (B99878) (H₂S) reduce sulfite to sulfide, resulting in the formation of black colonies due to the precipitation of bismuth sulfide.
Formulation (per liter of purified water):
| Component | Amount (g) |
| Peptone | 10.0 |
| Beef Extract | 5.0 |
| Dextrose | 5.0 |
| Disodium Phosphate | 4.0 |
| Ferrous Sulfate | 0.3 |
| Bismuth Sulfite Indicator | 8.0 |
| Brilliant Green | 0.025 |
| Agar | 20.0 |
| Final pH | 7.7 ± 0.2 at 25°C |
Procedure:
-
Suspend 52.3 g of Bismuth Sulfite Agar powder in 1 liter of purified water.
-
Heat to boiling with frequent agitation to completely dissolve the medium.
-
Crucially, do not autoclave this medium , as overheating can impair its selective properties.[7]
-
Cool the medium to 45-50°C.
-
Mix well to ensure the bismuth sulfite precipitate is evenly dispersed.
-
Aseptically pour the medium into sterile Petri dishes.
-
Allow the plates to solidify and dry before use.
The following workflow outlines the preparation of Bismuth Sulfite Agar:
Caption: Workflow for the preparation of Bismuth Sulfite Agar.
Protocol 2: Preparation of BiGGY Agar (Nickerson Agar)
BiGGY (Bismuth Glycine Glucose Yeast) Agar is a selective and differential medium for the isolation and presumptive identification of Candida species.
Principle: Bismuth ammonium (B1175870) citrate and sodium sulfite react upon heating to form bismuth sulfite, which is inhibitory to most bacteria. Candida species reduce the bismuth sulfite, leading to the formation of brown to black colonies due to the production of bismuth sulfide.[8][9]
Formulation (per liter of purified water):
| Component | Amount (g) |
| Yeast Extract | 1.0 |
| Glycine | 10.0 |
| Dextrose (Glucose) | 10.0 |
| Sodium Sulfite | 3.0 |
| Bismuth Ammonium Citrate | 5.0 |
| Agar | 15.0 |
| Final pH | 6.8 ± 0.2 at 25°C |
Procedure:
-
Suspend 44 g of BiGGY Agar powder in 1 liter of purified water.
-
Heat to boiling with frequent agitation to ensure complete dissolution.
-
Cool the medium to 45-50°C.
-
Swirl the medium to evenly disperse the precipitate before pouring into sterile Petri dishes.
-
Allow the plates to solidify before use.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a general procedure for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution (sterile)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the this compound stock solution in the broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[12][13] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
The following diagram illustrates the experimental workflow for MIC determination:
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion
This compound is a valuable selective agent in microbiological culture media due to its broad-spectrum inhibitory activity against many bacteria and its ability to act as an indicator for specific metabolic activities. The protocols provided herein offer a foundation for the preparation and use of bismuth-containing media and for the quantitative assessment of this compound's antimicrobial properties. Researchers should adhere to the specific preparation instructions, particularly the avoidance of autoclaving for certain media, to ensure optimal performance.
References
- 1. What is the mechanism of Bismuth Potassium Citrate? [synapse.patsnap.com]
- 2. Bismuth subcitrate - Wikipedia [en.wikipedia.org]
- 3. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro synergistic activity between bismuth subcitrate and various antimicrobial agents against Campylobacter pyloridis (C. pylori) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Nickerson Medium [himedialabs.com]
- 10. liofilchem.net [liofilchem.net]
- 11. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]
- 12. bmglabtech.com [bmglabtech.com]
- 13. m.youtube.com [m.youtube.com]
Application Note: Analytical Methods for Quantifying Bismuth in Bismuth Citrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bismuth citrate (B86180) is an active pharmaceutical ingredient (API) used in various medications, primarily for the treatment of peptic ulcers and other gastrointestinal disorders. The therapeutic efficacy and safety of these drugs are directly related to the concentration of bismuth. Therefore, accurate and precise quantification of bismuth in bismuth citrate raw material and final drug products is a critical aspect of quality control and regulatory compliance. This document provides detailed protocols and application notes for several common analytical techniques used for this purpose.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive and specific technique capable of detecting metals and several non-metals at concentrations as low as parts per trillion. It is particularly well-suited for trace element analysis and pharmacokinetic studies where sample volumes are small and bismuth concentrations are low.
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.007 µg/L (7 ng/L) | Human Serum | [1] |
| Limit of Detection (LOD) | 9.7 ng/L | Biological Fluids | [2] |
| Limit of Quantification (LOQ) | 0.2 ng/mL | Human Plasma | [3] |
| Linearity Range | 0 - 25 ng/mL | Human Plasma | [3] |
| Precision (CV%) | <15% (>LOQ), <20% (at LOQ) | Human Plasma | [3] |
Experimental Protocol: ICP-MS
Principle: A sample solution is nebulized into a high-temperature argon plasma (~6000-10000 K), which desolvates, atomizes, and ionizes the bismuth atoms. The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the abundance of the bismuth isotope (typically 209Bi), which is directly proportional to its concentration in the original sample.
Reagents and Materials:
-
High-purity nitric acid (HNO₃), trace metal grade
-
Deionized water (18.2 MΩ·cm)
-
Bismuth standard solution (1000 mg/L), traceable to a certified reference material
-
Internal standard solution (e.g., Thallium (Tl) or Indium (In))
-
Volumetric flasks and pipettes, acid-leached
Instrumentation:
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)
-
Sample introduction system (nebulizer, spray chamber)
-
Autosampler (optional)
Sample Preparation (for this compound API):
-
Accurately weigh approximately 100 mg of this compound powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 20 mL of 10% (v/v) nitric acid to dissolve the sample. Gentle heating or sonication may be required to facilitate dissolution.
-
Once dissolved, dilute to the mark with deionized water and mix thoroughly. This creates a 1000 µg/mL stock solution.
-
Perform a serial dilution of the stock solution with 2% (v/v) nitric acid to bring the bismuth concentration into the linear range of the instrument (e.g., 1-100 µg/L).
-
Spike the final diluted sample solution with the internal standard to a final concentration recommended by the instrument manufacturer (e.g., 10 µg/L).
Analytical Procedure:
-
Instrument Setup: Optimize the ICP-MS instrument parameters (e.g., RF power, gas flow rates, lens voltages) to maximize the signal for bismuth (²⁰⁹Bi) while minimizing interferences.
-
Calibration: Prepare a series of calibration standards (e.g., 0, 1, 5, 10, 50, 100 µg/L) from the bismuth standard solution in 2% nitric acid. Each standard must contain the same concentration of internal standard as the samples.
-
Analysis: Aspirate the blank, calibration standards, and sample solutions into the ICP-MS.
-
Data Acquisition: Monitor the ion intensity for ²⁰⁹Bi and the internal standard isotope.
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the bismuth signal intensity to the internal standard signal intensity against the bismuth concentration of the standards.
-
Determine the concentration of bismuth in the sample solutions from the calibration curve.
-
Calculate the original concentration of bismuth in the this compound sample, accounting for all dilution factors.
Workflow Diagram: ICP-MS Analysis
Caption: Workflow for bismuth quantification in this compound using ICP-MS.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES (also known as ICP-AES) is a robust and widely used technique for elemental analysis. While generally less sensitive than ICP-MS, it is more than adequate for assaying the purity of bulk this compound and is less susceptible to certain types of interferences.
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Wavelength | 223.061 nm | Aqueous | [4] |
| Linearity Range | 0.2 - 2.0 mg/L | Aqueous | [4] |
| Limit of Detection (LOD) | 0.03 mg/L | Aqueous | [4] |
| Limit of Quantification (LOQ) | 0.12 mg/L | Aqueous | [4] |
| Recovery | 91 - 109 % | Thin Films | [4] |
Experimental Protocol: ICP-OES
Principle: Similar to ICP-MS, a liquid sample is introduced into an argon plasma. The intense heat excites the bismuth atoms to higher energy levels. As they relax back to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light at a specific wavelength for bismuth (e.g., 223.061 nm) is measured and is proportional to the concentration of bismuth in the sample.
Reagents and Materials:
-
High-purity nitric acid (HNO₃)
-
Deionized water (18.2 MΩ·cm)
-
Bismuth standard solution (1000 mg/L)
-
Volumetric flasks and pipettes
Instrumentation:
-
Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) with radial or axial viewing capabilities.
-
Sample introduction system (nebulizer, spray chamber).
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound powder and transfer to a 100 mL volumetric flask.
-
Dissolve the sample in 20 mL of 10% (v/v) nitric acid.
-
Dilute to the mark with deionized water to create a stock solution.
-
Perform a further dilution (e.g., 1:100) with 2% (v/v) nitric acid to bring the bismuth concentration into the optimal working range of the instrument (typically 0.1 - 10 mg/L).[4][5]
Analytical Procedure:
-
Instrument Setup: Warm up the instrument and ignite the plasma. Optimize operating conditions such as RF power and nebulizer gas flow.[4] Perform a wavelength calibration.
-
Calibration: Prepare a series of calibration standards (e.g., 0, 0.5, 1.0, 5.0, 10.0 mg/L) from the bismuth standard solution in 2% nitric acid.
-
Analysis: Aspirate the blank, standards, and sample solutions. The instrument will measure the emission intensity at the selected bismuth wavelength (223.061 nm).[4]
Data Analysis:
-
Construct a calibration curve by plotting the emission intensity against the concentration of the bismuth standards.
-
Use the calibration curve to determine the concentration of bismuth in the diluted sample solutions.
-
Calculate the percentage of bismuth in the original this compound sample, accounting for the sample weight and dilution factors.
Workflow Diagram: ICP-OES Analysis
Caption: General workflow for bismuth assay in this compound via ICP-OES.
Atomic Absorption Spectrometry (AAS)
AAS is a well-established and cost-effective technique for quantifying single elements in solution. Both flame (FAAS) and graphite (B72142) furnace (GFAAS) atomization can be used, with GFAAS offering significantly lower detection limits.[6][7]
Quantitative Data Summary
| Parameter | Method | Value | Reference |
| Wavelength | FAAS/GFAAS | 223.1 nm | [8] |
| Limit of Detection (LOD) | GFAAS | 1.84 µg/L | [6] |
| Limit of Detection (LOD) | HG-AAS | 0.06 µg/L | [6] |
| Sensitivity | FAAS | Low ppm range | [7] |
| Sensitivity | GFAAS | Low ppb range | [7] |
Experimental Protocol: Flame AAS (FAAS)
Principle: A solution containing the sample is aspirated into a flame (e.g., air-acetylene). The flame atomizes the sample, converting bismuth compounds into free ground-state atoms. A light beam from a bismuth-specific hollow-cathode lamp is passed through the flame. The ground-state bismuth atoms absorb light at a characteristic wavelength (223.1 nm), and the amount of light absorbed is proportional to the concentration of bismuth in the sample, following the Beer-Lambert law.[9][10]
Reagents and Materials:
-
Nitric acid (HNO₃)
-
Deionized water
-
Bismuth standard solution (1000 mg/L)
-
Compressed air and acetylene (B1199291) gas
Instrumentation:
-
Atomic Absorption Spectrometer
-
Bismuth hollow-cathode lamp
-
Air-acetylene burner head
Sample Preparation:
-
Accurately weigh about 300 mg of this compound.[8]
-
Transfer to a volumetric flask (e.g., 250 mL).
-
Add 1.5 N nitric acid and dilute with water to volume, and mix.[8]
-
Further dilute the solution as necessary with 1.5 N nitric acid to fall within the linear working range of the FAAS instrument (typically 1-20 mg/L).
Analytical Procedure:
-
Instrument Setup: Install the bismuth hollow-cathode lamp and set the wavelength to 223.1 nm. Align the lamp and optimize the burner position.
-
Flame Ignition: Ignite the air-acetylene flame and allow the instrument to stabilize while aspirating a blank solution (1.5 N nitric acid).
-
Calibration: Prepare a set of standards (e.g., 0, 1, 5, 10, 20 mg/L Bi) in 1.5 N nitric acid. Aspirate each standard and record the absorbance. Generate a calibration curve.
-
Sample Measurement: Aspirate the prepared sample solutions and record their absorbance. Aspirate the blank between samples to re-zero the instrument.
Data Analysis:
-
Plot absorbance versus concentration for the standards to create a calibration curve.
-
Determine the concentration of bismuth in the sample solutions from the curve.
-
Calculate the bismuth content in the original sample, accounting for dilutions.
Workflow Diagram: AAS Logical Relationship
Caption: The logical relationship of components in Atomic Absorption Spectrometry.
Complexometric Titration (EDTA)
This is a classical, cost-effective, and accurate method for determining the concentration of metal ions. It is suitable for the assay of bismuth in bulk drug substance where concentrations are high.
Quantitative Data Summary
| Parameter | Value | Reference |
| Titrant | 0.01 M EDTA | [11] |
| pH | ~1.5 - 1.6 | [11] |
| Indicator | Xylenol Orange (XO) | [11] |
| Endpoint Color Change | Red to Yellow | [11] |
Experimental Protocol: EDTA Titration
Principle: Bismuth (Bi³⁺) ions form a stable, water-soluble 1:1 complex with ethylenediaminetetraacetic acid (EDTA). The sample is dissolved in acid, the pH is adjusted, and an indicator is added which forms a colored complex with Bi³⁺. The solution is then titrated with a standardized EDTA solution. At the endpoint, all the Bi³⁺ has been complexed by the EDTA, freeing the indicator and causing a distinct color change.
Reagents and Materials:
-
This compound sample
-
Nitric acid (HNO₃), 0.5 M
-
Standardized 0.01 M EDTA solution
-
Xylenol Orange (XO) indicator solution
-
Deionized water
-
250 mL Erlenmeyer flasks
-
50 mL burette
Sample Preparation & Titration Procedure:
-
Accurately weigh approximately 0.10 grams of the this compound powder into a 250 mL Erlenmeyer flask.[11]
-
Add 10.0 mL of 0.5 M nitric acid and swirl to dissolve.[11]
-
Add an additional 90 mL of deionized water to bring the total volume to approximately 100 mL. The pH should be around 1.5-1.6.[11]
-
Add 3-5 drops of Xylenol Orange indicator. The solution should turn red.[11]
-
Titrate the solution with standardized 0.01 M EDTA from a burette. Swirl the flask continuously.
-
The endpoint is reached when the solution color changes sharply from red to yellow. The color should persist for at least 5 minutes.[11]
-
Record the volume of EDTA solution used.
Data Analysis: Calculate the percentage of bismuth in the sample using the following formula:
% Bi = (V_EDTA × M_EDTA × AW_Bi) / (W_sample × 10)
Where:
-
V_EDTA = Volume of EDTA used (mL)
-
M_EDTA = Molarity of the EDTA solution (mol/L)
-
AW_Bi = Atomic weight of Bismuth (208.98 g/mol )
-
W_sample = Weight of the this compound sample (g)
Workflow Diagram: Titration Procedure
Caption: Step-by-step workflow for the EDTA titration of this compound.
References
- 1. Bismuth in human serum: reference interval and concentrations after intake of a therapeutic dose of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Bismuth in Serum Urine by Direct Injection Nebulization Inductively Coupled Plasma Mass Spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. Bioavailability of Tripotassium Dicitrato Bismuthate by ICP-MS in Human Volunteers -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 4. annexpublishers.com [annexpublishers.com]
- 5. pharmtech.com [pharmtech.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. ARL Bio Pharma | Atomic Absorption [arlok.com]
- 8. drugfuture.com [drugfuture.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Atomic absorption spectrometry in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for the Formulation of Bismuth Citrate into Stable Pharmaceutical Dosage Forms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth citrate (B86180) is a key active pharmaceutical ingredient (API) primarily used in the treatment of gastrointestinal disorders, most notably for the eradication of Helicobacter pylori in combination with antibiotics and for its cytoprotective properties.[1][2] However, the formulation of bismuth citrate into stable and effective pharmaceutical dosage forms presents significant challenges due to its inherent physicochemical properties, namely low aqueous solubility and poor bioavailability.[3] Less than 1% of orally ingested bismuth is absorbed into the bloodstream.[3]
These application notes provide a comprehensive overview of strategies and detailed protocols for the formulation of this compound into stable solid and liquid dosage forms, addressing the key challenges of solubility, stability, and bioavailability enhancement.
Challenges in this compound Formulation
The primary obstacles in developing stable and effective this compound dosage forms are:
-
Low Solubility: this compound is practically insoluble in water and acidic environments like the stomach (pH 1-3).[1][4] This poor solubility limits its dissolution and subsequent absorption, as well as its local availability at the site of action.
-
Poor Bioavailability: Consequently, the systemic absorption of bismuth from oral dosage forms is very low.[3] While local action in the gastrointestinal tract is paramount, a certain level of bioavailability is necessary for its therapeutic effect.
-
Physical Instability: this compound formulations can be prone to physical instability, such as precipitation and aggregation, particularly in liquid and semi-solid forms.
-
Polymorphism: this compound can exist in different polymorphic forms, which can affect its solubility, dissolution rate, and overall stability.[5]
Formulation Strategies and Data
To overcome these challenges, various formulation strategies have been developed. This section summarizes key approaches and presents relevant quantitative data.
Solid Dosage Forms: Tablets and Capsules
Tablets and capsules are the most common oral dosage forms for this compound. Key formulation considerations include the use of solubilizing agents, binders, and disintegrants to ensure proper drug release.
Table 1: Formulation Composition of Bismuth Sub-citrate Effervescent Tablets [6]
| Component | Function | Concentration Range (% w/w) | Optimized Formulation (% w/w) |
| Bismuth Sub-citrate | Active Ingredient | - | 20.0 |
| Citric Acid | Acid Source | - | 41.7 |
| Sodium Bicarbonate | Carbonate Source | - | 25.0 |
| PVP K30 | Binder | 1 - 5 | 3.0 |
| PEG 6000 | Lubricant/Binder | 1 - 5 | 5.0 |
| Sucrose | Sweetener/Filler | - | 2.65 |
| Mannitol | Diluent/Sweetener | - | 2.65 |
Table 2: Physicochemical Properties of Optimized Bismuth Sub-citrate Effervescent Tablet [6]
| Parameter | Value |
| Hardness (N) | 72.3 ± 5.5 |
| Friability (%) | 0.73 |
| Disintegration Time (sec) | 95.33 ± 1.15 |
| CO2 Amount (mg) | 398.73 ± 1.46 |
| pH (of solution) | 6.0 ± 0.06 |
Liquid Dosage Forms: Oral Suspensions and Colloidal Solutions
Liquid formulations offer the advantage of easier administration, particularly for pediatric and geriatric patients. The key to a stable liquid formulation is to maintain the this compound in a suspended or colloidal state. This is often achieved by forming a soluble complex, for instance, with ammonia (B1221849).
Table 3: Composition of a Bismuth Ammonium Citrate Oral Solution
| Component | Function | Example Concentration |
| This compound | Active Ingredient | 23.5% w/v |
| Ammonia Solution | Complexing Agent | ~6% v/v of final solution |
| Sucrose | Sweetener/Viscosity Modifier | 40.32% w/v |
| Flavoring Agent | Palatability | As required |
| Preservative | Microbial Stability | As required |
| Purified Water | Vehicle | q.s. to 100% |
Bioavailability Enhancement
Improving the solubility of this compound is a direct strategy to enhance its bioavailability. Studies in rats have shown that citrate formulations lead to higher bismuth absorption compared to other bismuth salts.
Table 4: Bioavailability of Different Bismuth Preparations in Rats [2]
| Bismuth Preparation | Intestinal Absorption (% of dose) |
| Basic this compound | 0.33 ± 0.06 |
| Colloidal Bismuth Subcitrate | 0.35 ± 0.05 |
| Water-soluble this compound | 0.26 ± 0.03 |
| Basic Bismuth Salicylate | 0.08 ± 0.03 |
| Bismuth Aluminate | 0.04 ± 0.03 |
| Basic Bismuth Gallate | 0.12 ± 0.06 |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of various this compound dosage forms.
Preparation of this compound Tablets (Direct Compression)
This protocol is based on the formulation of effervescent tablets.
Materials:
-
Bismuth sub-citrate
-
Citric acid
-
Sodium bicarbonate
-
Polyvinylpyrrolidone (PVP K30)
-
Polyethylene glycol (PEG 6000)
-
Sucrose
-
Mannitol
Equipment:
-
Analytical balance
-
Sieves
-
V-blender or other suitable blender
-
Single-punch or rotary tablet press
-
Hardness tester
-
Friability tester
-
Disintegration tester
Protocol:
-
Weighing and Sieving: Accurately weigh all ingredients as per the desired formulation (e.g., Table 1). Pass all powders through a suitable sieve (e.g., #60 mesh) to ensure uniformity and remove any lumps.
-
Blending: Transfer the sieved powders into a V-blender. Mix for 15-20 minutes to achieve a homogenous blend.
-
Compression: Set up the tablet press with the appropriate tooling. Compress the powder blend into tablets of the target weight and hardness.
-
Evaluation: Evaluate the prepared tablets for their physicochemical properties as described in section 4.4.
Preparation of this compound Oral Suspension (Colloidal Solution)
This protocol describes the preparation of a colloidal solution using ammonia.
Materials:
-
This compound
-
Ammonia solution (e.g., 1M)
-
Sucrose or other sweeteners/viscosity modifiers
-
Flavoring agents
-
Preservatives (e.g., methylparaben, propylparaben)
-
Purified water
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
pH meter
Protocol:
-
Dispersion: In a beaker, disperse the accurately weighed this compound powder in a portion of purified water with continuous stirring.
-
Complexation: Slowly add the ammonia solution dropwise to the this compound dispersion while stirring. Continue adding ammonia until the this compound dissolves to form a clear or opalescent colloidal solution. Monitor the pH to ensure it remains within the desired range (e.g., 8-10).
-
Addition of Excipients: In a separate beaker, dissolve the sucrose, preservatives, and flavoring agents in the remaining portion of purified water.
-
Mixing: Slowly add the excipient solution to the this compound colloidal solution with continuous stirring.
-
Final Volume: Adjust the final volume with purified water and stir until a homogenous suspension is obtained.
-
Packaging: Transfer the suspension into a well-closed, light-resistant container.
Stability Testing Protocol (ICH Guideline Q1A(R2))
This protocol outlines a stability testing plan for a this compound tablet formulation.
Objective: To evaluate the stability of this compound tablets under various environmental conditions to determine the shelf-life and recommended storage conditions.
Materials and Methods:
-
Dosage Form: this compound tablets in the final proposed packaging.
-
Batches: At least three primary batches of the same formulation and manufacturing process.
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Stability-Indicating Parameters:
-
Physical: Appearance, hardness, friability, disintegration time, and average weight.
-
Chemical: Assay of this compound, content of degradation products, and dissolution profile.
-
Microbiological: If applicable.
-
Forced Degradation Study:
To establish the stability-indicating nature of the analytical methods, forced degradation studies should be performed on the drug substance and drug product.[7][8] Stress conditions include:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for a specified duration.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for a specified duration.
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Thermal Degradation: Dry heat at a high temperature (e.g., 105°C).
-
Photodegradation: Exposure to light as per ICH Q1B guidelines.
Dissolution Testing Protocol
Objective: To determine the in vitro release profile of this compound from a solid dosage form.
Apparatus: USP Apparatus 2 (Paddle) or Apparatus 1 (Basket).
Dissolution Medium:
-
0.1 N HCl (to simulate gastric fluid)
-
pH 4.5 acetate (B1210297) buffer
-
pH 6.8 phosphate (B84403) buffer
Test Conditions:
-
Volume: 900 mL
-
Temperature: 37 ± 0.5°C
-
Rotation Speed: 50 or 75 RPM
-
Sampling Times: 10, 15, 20, 30, 45, and 60 minutes.
Procedure:
-
Place one tablet/capsule in each dissolution vessel.
-
Withdraw samples at the specified time points.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly.
-
Analyze the samples for bismuth content using a validated analytical method (e.g., HPLC-UV or Atomic Absorption Spectroscopy).
Analytical Method: HPLC-UV for this compound Quantification
This is an example of a stability-indicating HPLC method for a combination product containing bismuth subcitrate.
Chromatographic Conditions: [9]
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 3.5) and Methanol (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 281 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Accurately weigh and powder a sufficient number of tablets.
-
Transfer a quantity of powder equivalent to a known amount of this compound into a volumetric flask.
-
Add a suitable diluent (e.g., mobile phase), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
Visualization of Workflows and Mechanisms
Experimental Workflow for Tablet Formulation and Evaluation
Mechanism of Action of Bismuth Compounds Against H. pylori
Bismuth compounds exert their therapeutic effect through a multi-faceted mechanism of action, primarily targeting Helicobacter pylori and protecting the gastric mucosa.[1][10]
Conclusion
The successful formulation of this compound into stable pharmaceutical dosage forms requires a thorough understanding of its physicochemical properties and the application of appropriate formulation strategies. For solid dosage forms, careful selection of excipients is crucial for achieving desired dissolution and stability. For liquid formulations, maintaining the drug in a colloidal or suspended state is key. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and evaluate stable and effective this compound products. Further optimization and validation will be necessary for specific product development programs.
References
- 1. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mode of action of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Solubility, absorption, and anti-Helicobacter pylori activity of bismuth subnitrate and colloidal bismuth subcitrate: In vitro data Do not predict In vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of Bismuth Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth compounds, including bismuth citrate (B86180), have a long history in medicine, particularly for treating gastrointestinal disorders.[1][2] Their therapeutic efficacy is attributed to a combination of antimicrobial, anti-inflammatory, and mucosal protective properties.[3][4] This document provides a detailed experimental framework for researchers to comprehensively evaluate the efficacy of bismuth citrate, focusing on its effects against Helicobacter pylori and its potential to mitigate gastrointestinal inflammation.
In Vitro Efficacy Assessment
Antimicrobial Activity against Helicobacter pylori
Objective: To determine the direct antimicrobial effect of this compound on H. pylori.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of this compound that inhibits the visible growth of H. pylori.[5][6]
Materials:
-
H. pylori strain (e.g., ATCC 43504)
-
Brain Heart Infusion (BHI) broth supplemented with 10% fetal bovine serum (FBS)
-
This compound
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
In a 96-well plate, perform serial two-fold dilutions of this compound in BHI broth to achieve a range of concentrations.
-
Prepare an inoculum of H. pylori adjusted to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no this compound) and a negative control (broth only).
-
Incubate the plates under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 72 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.[5]
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of H. pylori to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[7]
Materials:
-
H. pylori strain
-
Mueller-Hinton agar (B569324) supplemented with 5% sheep blood
-
Sterile paper disks
-
This compound solution of known concentration
Procedure:
-
Prepare a standardized inoculum of H. pylori (0.5 McFarland).
-
Evenly swab the inoculum onto the surface of the Mueller-Hinton agar plates.
-
Impregnate sterile paper disks with a defined amount of this compound solution and allow them to dry.
-
Place the disks onto the inoculated agar surface.
-
Incubate the plates under microaerophilic conditions at 37°C for 72 hours.
-
Measure the diameter of the zone of inhibition around each disk.
Data Presentation: Antimicrobial Activity
| Compound | H. pylori Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
| This compound | ATCC 43504 | 8 | 22 |
| Amoxicillin (Control) | ATCC 43504 | 0.06 | 35 |
| Vehicle Control | ATCC 43504 | >128 | 0 |
Inhibition of H. pylori Adhesion to Gastric Epithelial Cells
Objective: To evaluate the ability of this compound to prevent H. pylori from adhering to gastric cells, a crucial step in colonization.[8][9]
Protocol 3: H. pylori Adhesion Assay
Materials:
-
Human gastric adenocarcinoma cell line (AGS cells, ATCC CRL-1739)
-
RPMI 1640 medium with 10% FBS
-
H. pylori strain
-
This compound
-
24-well tissue culture plates
Procedure:
-
Seed AGS cells into 24-well plates and grow to confluence.
-
Pre-treat the confluent AGS cell monolayers with various concentrations of this compound for 1 hour.
-
Infect the cells with H. pylori at a multiplicity of infection (MOI) of 100:1.
-
Incubate for 2 hours at 37°C in a 5% CO₂ incubator.
-
Wash the wells extensively with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Lyse the AGS cells with a saponin (B1150181) solution to release adherent bacteria.[10]
-
Quantify the number of adherent bacteria by serial dilution and plating on selective agar or by a urease activity assay.[11]
Data Presentation: Inhibition of H. pylori Adhesion
| Treatment | Concentration (µg/mL) | Adherent H. pylori (CFU/well) | % Inhibition |
| Untreated Control | - | 1.5 x 10⁶ | 0 |
| This compound | 16 | 3.0 x 10⁵ | 80 |
| This compound | 8 | 7.5 x 10⁵ | 50 |
| This compound | 4 | 1.2 x 10⁶ | 20 |
| Vehicle Control | - | 1.4 x 10⁶ | 7 |
Anti-inflammatory Effects in Gastric Epithelial Cells
Objective: To determine if this compound can reduce the pro-inflammatory response of gastric epithelial cells to H. pylori infection.
Protocol 4: Measurement of Interleukin-8 (IL-8) Secretion
H. pylori infection induces gastric epithelial cells to produce IL-8, a potent neutrophil chemoattractant.[12][13]
Materials:
-
AGS cells
-
RPMI 1640 medium with 10% FBS
-
H. pylori strain
-
This compound
-
Human IL-8 ELISA kit
Procedure:
-
Seed AGS cells in 24-well plates and grow to confluence.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Infect the cells with H. pylori (MOI 100:1).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[14]
-
Collect the cell culture supernatants and centrifuge to remove bacteria and debris.
-
Measure the concentration of IL-8 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[15]
Data Presentation: IL-8 Secretion
| Treatment | Concentration (µg/mL) | IL-8 Concentration (pg/mL) |
| Uninfected Control | - | 50 |
| H. pylori Infected | - | 850 |
| H. pylori + this compound | 16 | 250 |
| H. pylori + this compound | 8 | 450 |
| H. pylori + this compound | 4 | 700 |
Cytotoxicity Assessment
Objective: To evaluate the potential toxicity of this compound on gastric epithelial cells.
Protocol 5: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]
Materials:
-
AGS cells
-
RPMI 1640 medium with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure:
-
Seed AGS cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate for 24 or 48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[17]
Data Presentation: Cytotoxicity
| Compound | Concentration (µg/mL) | Cell Viability (%) after 24h |
| Untreated Control | - | 100 |
| This compound | 128 | 65 |
| This compound | 64 | 88 |
| This compound | 32 | 95 |
| This compound | 16 | 98 |
In Vivo Efficacy Assessment
Anti-inflammatory Efficacy in a Murine Model of Colitis
Objective: To assess the anti-inflammatory properties of this compound in a chemically induced model of colitis.
Protocol 6: Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice
This is a widely used and reproducible model for inflammatory bowel disease.[3][18]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
This compound
-
Vehicle for administration (e.g., water or 0.5% carboxymethylcellulose)
Procedure:
-
Acclimatize mice for one week.
-
Induce acute colitis by administering 2.5-3% (w/v) DSS in the drinking water for 7 days.[4]
-
Divide mice into groups: healthy control (no DSS), DSS control (DSS + vehicle), and DSS + this compound (at various doses).
-
Administer this compound or vehicle daily by oral gavage, starting on day 0 of DSS administration.
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).[19][20]
-
On day 8, euthanize the mice and collect colons.
-
Measure colon length (inflammation leads to shortening).
-
Collect colon tissue for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity or cytokine levels via ELISA/qPCR).
Data Presentation: DSS-Induced Colitis Model
| Group | Final Body Weight (% of initial) | DAI Score (Day 7) | Colon Length (cm) | Histological Score |
| Healthy Control | 102 ± 2 | 0 | 9.5 ± 0.5 | 0 |
| DSS Control | 85 ± 4 | 3.5 ± 0.5 | 6.0 ± 0.7 | 8 ± 1 |
| DSS + this compound (10 mg/kg) | 95 ± 3 | 1.5 ± 0.4 | 8.0 ± 0.6 | 3 ± 1 |
| DSS + this compound (30 mg/kg) | 98 ± 2 | 0.8 ± 0.3 | 8.8 ± 0.4 | 1.5 ± 0.5 |
Anti-H. pylori Efficacy in a Murine Infection Model
Objective: To evaluate the ability of this compound to reduce H. pylori colonization in the stomach.
Protocol 7: H. pylori Mouse Infection Model
Materials:
-
C57BL/6 mice (specific-pathogen-free)
-
Mouse-adapted H. pylori strain (e.g., SS1)
-
This compound
-
Vehicle for administration
Procedure:
-
Infect mice with the H. pylori strain via oral gavage.
-
Allow the infection to establish for 2 weeks.
-
Confirm infection in a subset of mice.
-
Treat infected mice with this compound or vehicle daily by oral gavage for 7-14 days.
-
At the end of the treatment period, euthanize the mice and collect their stomachs.
-
Homogenize the stomach tissue and perform quantitative culture by plating serial dilutions on selective agar to determine the bacterial load (CFU/gram of tissue).[21]
-
Alternatively, quantify bacterial load using quantitative PCR (qPCR) targeting an H. pylori-specific gene (e.g., ureA).[1][22]
Data Presentation: H. pylori Colonization in Mice
| Treatment Group | Dose | H. pylori Load (log₁₀ CFU/g stomach) |
| Infected Control | - | 5.8 ± 0.4 |
| This compound | 30 mg/kg | 3.2 ± 0.6 |
| This compound | 50 mg/kg | 2.1 ± 0.5 |
| Amoxicillin (Control) | 50 mg/kg | 1.5 ± 0.3 |
Visualizations
Caption: Overall experimental workflow for testing this compound efficacy.
Caption: Proposed mechanism: this compound inhibiting NF-κB signaling.
References
- 1. Verifying and quantifying Helicobacter pylori infection status of research mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 4. yeasenbio.com [yeasenbio.com]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. protocols.io [protocols.io]
- 7. asm.org [asm.org]
- 8. Adherence and Colonization - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Adhesion and Invasion of Gastric Mucosa Epithelial Cells by Helicobacter pylori [frontiersin.org]
- 10. A Novel Assay for Easy and Rapid Quantification of Helicobacter pylori Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lactobacilli Reduce Helicobacter pylori Attachment to Host Gastric Epithelial Cells by Inhibiting Adhesion Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interleukin-8 response of gastric epithelial cell lines to Helicobacter pylori stimulation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Helicobacter pylori CagA induced interleukin-8 secretion in gastric epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. socmucimm.org [socmucimm.org]
- 20. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mouse Models Of Helicobacter Infection And Gastric Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Verifying and Quantifying Helicobacter pylori Infection Status of Research Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Characterizing the Crystalline Structure of Bismuth Citrate
References
- 1. Solid-state carbon-13 nuclear magnetic resonance investigations of this compound complexes and crystal structure of Na2[Bi2(cit)2]·7H2O - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. sibran.ru [sibran.ru]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
Application of Mechanochemical Synthesis for Bismuth Citrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bismuth citrate (B86180) is a well-established active pharmaceutical ingredient (API) primarily used in the treatment of gastrointestinal disorders, most notably for the eradication of Helicobacter pylori, a bacterium linked to peptic ulcers and gastritis.[1][2][3][4] Traditionally synthesized through precipitation methods in solution, recent advancements have highlighted mechanochemistry as a promising alternative.[1][5][6] This green chemistry approach offers several advantages, including reduced solvent usage, shorter reaction times, and the potential for producing materials with novel properties.[7][8]
Mechanochemical synthesis utilizes mechanical energy, typically through ball milling, to induce chemical reactions in the solid state.[7] This method is particularly advantageous for the synthesis of metal-organic frameworks (MOFs) and APIs, offering high efficiency and purity.[7][8] For bismuth citrate, mechanosynthesis provides a direct route from simple, solid precursors like bismuth(III) oxide and citric acid.[1]
These application notes provide a comprehensive overview of the mechanochemical synthesis of this compound, including detailed experimental protocols, characterization data, and its primary applications in drug development.
Application Notes
Advantages of Mechanochemical Synthesis for this compound
The mechanochemical synthesis of this compound presents several key advantages over traditional solution-based methods:
-
Green Chemistry: The process is largely solvent-free or uses minimal amounts of liquid (liquid-assisted grinding, LAG), significantly reducing chemical waste and environmental impact.[7]
-
Efficiency: Reaction times are considerably shorter, often reduced from hours to minutes.[7][8]
-
High Purity: Mechanochemical methods can produce highly pure products, potentially eliminating the need for extensive purification steps.[7]
-
Stoichiometric Control: This technique allows for precise control over the stoichiometry of the final product.[8]
-
Scalability: The method shows promise for industrial-scale production of APIs.[7]
Therapeutic Applications of this compound
This compound's primary therapeutic application lies in its role as an anti-ulcer and antimicrobial agent. Its mechanism of action against H. pylori is multifaceted and includes:
-
Inhibition of Bacterial Adhesion: Bismuth compounds prevent H. pylori from adhering to the gastric epithelium.
-
Enzyme Inhibition: Bismuth ions can inhibit key bacterial enzymes, such as urease, which is crucial for the bacterium's survival in the acidic stomach environment.
-
Cell Wall Disruption: Bismuth particles can lead to the degradation of the bacterial cell wall and membrane.
-
Synergistic Effects: this compound is often used in combination with antibiotics, as it shows synergistic activity, enhancing their efficacy.[2]
Beyond its use against H. pylori, this compound is also employed in treating gastritis, dyspepsia, and other gastrointestinal discomforts due to its protective and soothing effects on the stomach lining.[3][4]
Experimental Protocols
The following protocols are based on reported methods for the mechanochemical synthesis of this compound.
Protocol 1: Neat Mechanochemical Synthesis of this compound
This protocol describes the solvent-free synthesis of this compound.
Materials:
-
Bismuth(III) oxide (Bi₂O₃)
-
Anhydrous citric acid (C₆H₈O₇)
Equipment:
-
Vibratory ball mill (e.g., InSolido Technologies IST500)
-
Stainless steel milling jars (10 mL or 25 mL)
-
Stainless steel milling balls (7 mm or 10 mm diameter)
-
Spatula
-
Analytical balance
Procedure:
-
Accurately weigh bismuth(III) oxide and anhydrous citric acid in a desired molar ratio. Various ratios from 2:1 to 1:4 (Bi₂O₃:citric acid) have been investigated. A 1:2 ratio is a common starting point.[1]
-
Transfer the weighed precursors into a stainless steel milling jar. For a 10 mL jar, a total reactant mass of 200-300 mg is appropriate.
-
Add stainless steel milling balls to the jar. For a 10 mL jar, two 10 mm balls can be used.
-
Securely close the milling jar and place it in the vibratory ball mill.
-
Set the milling frequency to 30 Hz and the milling time to 30-45 minutes.
-
After milling, carefully open the jar in a fume hood and collect the resulting powder.
-
The product can be characterized without further purification.
Protocol 2: Liquid-Assisted Grinding (LAG) Synthesis of this compound
This protocol utilizes a small amount of liquid to enhance the reaction kinetics.
Materials:
-
Bismuth(III) oxide (Bi₂O₃)
-
Anhydrous citric acid (C₆H₈O₇)
-
Deionized water
Equipment:
-
Same as Protocol 1
-
Micropipette
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add stainless steel milling balls to the jar.
-
Using a micropipette, add a small volume of deionized water. A typical liquid-to-solid ratio is 75 µL of water per 300 mg of total reactants.
-
Securely close the milling jar and place it in the vibratory ball mill.
-
Set the milling frequency to 30 Hz and the milling time to 30-45 minutes.
-
After milling, retrieve the product, which may be in the form of a paste.
-
The product can be dried in a desiccator or a low-temperature oven before characterization.
Data Presentation
The following tables summarize the reaction parameters and characterization results for the mechanochemical synthesis of this compound.
Table 1: Reaction Parameters for Mechanochemical Synthesis of this compound
| Parameter | Value | Reference |
| Precursors | Bismuth(III) oxide (Bi₂O₃), Anhydrous Citric Acid | [1] |
| Molar Ratios (Bi₂O₃:Citric Acid) | 2:1, 1:1, 3:4, 1:2, 1:3, 1:4 | [1] |
| Milling Type | Vibratory Ball Mill | |
| Milling Frequency | 30 Hz | [1] |
| Milling Time | 30 - 45 minutes | [1] |
| Grinding Media | Stainless steel jars and balls | |
| Liquid for LAG | Water | |
| Liquid-to-Solid Ratio (LAG) | 75 µL / 300 mg reactants |
Table 2: Thermal Gravimetric Analysis (TGA) Data for Synthesized this compound
| Sample | Decomposition Stage 1 | Decomposition Stage 2 | Notes | Reference |
| Mechanochemically Synthesized BiCit | Combustion to Bi₂O₃ and Bismuth Carbonate species | Further reaction to Bi₂O₃ | No significant traces of unreacted citric acid. | |
| Commercial this compound | Similar decomposition profile to synthesized BiCit | Similar decomposition profile to synthesized BiCit |
Visualizations
Experimental Workflow for Mechanochemical Synthesis
Caption: Workflow for the mechanochemical synthesis of this compound.
Signaling Pathway of this compound's Action on H. pylori
Caption: Mechanism of action of this compound against H. pylori.
References
- 1. sibran.ru [sibran.ru]
- 2. Mechanochemical synthesis of bismuth active pharmaceutical ingredients, bismuth(iii) gallate and this compound - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. CN103864605A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN103864605B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Bismuth Citrate Synthesis
Welcome to the technical support center for bismuth citrate (B86180) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing synthesis yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for bismuth citrate synthesis? A1: The most prevalent methods for synthesizing this compound include the reaction of a bismuth nitrate (B79036) solution with a solution of citric acid or a citrate salt (like sodium citrate).[1][2] Other documented methods involve the reaction of solid basic bismuth nitrate, bismuth oxide, or freshly precipitated bismuth hydroxide (B78521) with citric acid.[3][4]
Q2: What is the typical yield I can expect for this compound synthesis? A2: When reacting bismuth nitrate and citrate solutions under optimized conditions, yields can be very high, often in the range of 98-99%.[1] Yields for other methods, such as the solid-liquid reaction between basic bismuth nitrate and citric acid, are highly dependent on reaction conditions but can also be quantitative.[3]
Q3: Why is the order of reactant addition important? A3: It is highly recommended to add the bismuth nitrate solution to the citrate solution. This ensures that the reaction occurs in an environment with an excess of citrate, which helps prevent the hydrolysis of bismuth nitrate. Reversing the addition can lead to the formation of insoluble bismuth sub-salts as byproducts, complicating purification and reducing the yield.[1]
Q4: How critical is the pH of the reaction? A4: The pH is a critical parameter. While the precipitation of this compound is typically carried out in an acidic medium (around pH 0.6), excessively high acidity can inhibit the reaction rate.[1][3] The synthesis strategy, particularly the choice of starting materials, will dictate the optimal pH control method.
Q5: Can I use any grade of citric acid or its salts? A5: For pharmaceutical applications, it is crucial to use high-purity, pharmaceutical-grade reagents to ensure the final product meets quality standards and is free of contaminants.[1] The purity of the bismuth source is also critical, as impurities like lead, silver, or iron can co-precipitate with the product.[3]
Synthesis Workflow Diagram
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Guide
Problem: Low or No Product Yield
| Question | Possible Cause(s) | Suggested Solution(s) |
| Did the reaction produce any precipitate? | Reaction temperature is too low. The reaction between bismuth nitrate and citrate is significantly slower at temperatures below 40-60°C.[1] The solid-liquid reaction is also very slow without sufficient heat.[3] | Increase the reaction temperature to the recommended 60-80°C range. Monitor the reaction progress over time.[1][2] |
| Incorrect stoichiometry. An insufficient amount of citrate will lead to an incomplete reaction. | Ensure the molar ratio of bismuth to citrate is correct. A slight excess of citrate (e.g., Bi:Citrate of 1:1.05 to 1:1.15) is often optimal to drive the reaction to completion.[1] | |
| Reaction time is too short. The reaction may not have had enough time to go to completion, especially under suboptimal conditions. | Increase the reaction time. For solution-based methods, allow 1-6 hours.[1] For solid-liquid methods, especially without added acid, the reaction can take over 4 hours.[3] | |
| Is the precipitate something other than the desired product? | Bismuth salt hydrolysis. If bismuth nitrate was not added to an excess of citrate solution, it may have hydrolyzed upon contact with water, forming unwanted bismuth sub-salts.[1] | Control the order of addition: always add the bismuth nitrate solution to the citrate solution.[1] |
| Incorrect pH. An excessively acidic environment can hinder the formation of the desired this compound product.[1] | Adjust the pH of the citrate solution before adding the bismuth nitrate. Avoid adding strong acids unless the protocol specifically requires it (e.g., to catalyze a solid-liquid exchange reaction).[3] |
Problem: Product Impurity and Poor Quality
| Question | Possible Cause(s) | Suggested Solution(s) |
| Does the final product contain black specks? | Unreacted bismuth oxide. If starting from bismuth oxide, the reaction may be incomplete. This can be due to large particle size or insufficient reaction time/temperature.[1] | Use micronized bismuth oxide powder. Ensure adequate reaction time and temperature. Consider alternative synthesis routes if the issue persists.[1] |
| Is the product contaminated with nitrates? | Inadequate washing. The precipitate can trap soluble nitrate salts from the reaction mixture. | Wash the filtered product thoroughly with purified water. Multiple washing steps may be necessary. Test the filtrate for the absence of nitrates. |
| Does the product fail purity tests for other metals (Pb, Ag, Fe)? | Contaminated starting materials. The initial bismuth source may contain metallic impurities that co-precipitate during the synthesis.[3] | Use a higher purity grade of bismuth nitrate. Alternatively, purify the bismuth nitrate solution first by precipitating it as oxohydroxobismuth (III) nitrate trihydrate, which can leave many metallic impurities in the solution.[3] |
Troubleshooting Logic Diagram
Caption: A logical guide for troubleshooting common synthesis issues.
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on Yield (Bismuth Nitrate + Citrate Solution)
| Bi:Citrate Molar Ratio | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| 1:1.01 - 1.30 | 80 | 1 | 98.6 | [1] |
| 1:1.01 - 1.30 | 60 | 4 | 99.2 | [1] |
| 1.1 - 1.2 | 60 ± 5 | Not specified | Optimal for BiC₆H₅O₇ | [2] |
Table 2: Effect of Nitric Acid on Solid-Liquid Synthesis Yield (Starting Material: Oxohydroxobismuth (III) nitrate trihydrate)
| HNO₃ Concentration (mol/L) | Temperature (°C) | Reaction Time (h) | Outcome / Yield | Reference |
| 0 | 70 | 4 | < 50% | [3] |
| 0.25 | 25 | 4 | Quantitative | [3] |
| 0.50 | 25 | 1 | Quantitative | [3] |
| 0.50 | 70 | < 0.25 | Rapid & Quantitative | [3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis from Bismuth Nitrate Solution
This method is adapted from a high-yield protocol and is suitable for producing high-purity this compound.[1]
-
Prepare Citrate Solution: In a reaction vessel equipped with a stirrer and heating mantle, dissolve sodium citrate in purified water to create a 15-50% (w/w) solution.
-
Heat and Stir: Begin stirring the citrate solution and heat it to the target reaction temperature of 60-80°C.
-
Prepare Bismuth Solution: Separately, prepare a bismuth nitrate solution. The concentration should be known to calculate the correct volume for the desired molar ratio.
-
Reactants Addition: Slowly add the bismuth nitrate solution to the heated and stirred citrate solution. The molar ratio of bismuth nitrate to citrate should be maintained between 1:1.05 and 1:1.15.
-
Reaction: Maintain the temperature and stirring for 1 to 6 hours. A white precipitate of this compound will form.
-
Isolation: Once the reaction is complete, stop heating and allow the mixture to cool. Separate the precipitate from the supernatant liquid via filtration.
-
Washing: Wash the collected solid precipitate with ample purified water to remove any unreacted reagents and soluble byproducts.
-
Drying: Dry the washed product in a vacuum oven at approximately 90°C until a constant weight is achieved. The final product should be a fine white powder.
Protocol 2: Synthesis from Basic Bismuth Nitrate
This protocol is based on the solid-liquid exchange reaction method.[3]
-
Prepare Reactant Slurry: In a reaction vessel, add a weighed portion of oxohydroxobismuth (III) nitrate trihydrate to a solution of citric acid. The molar ratio of bismuth (in the solid) to citrate ions should be approximately 1:1.1.
-
Catalyze (Optional but Recommended): To significantly increase the reaction rate, add nitric acid to the slurry to a final concentration of 0.5 mol/L.
-
Heat and Stir: Heat the mixture to 50-70°C while stirring continuously.
-
Reaction: Maintain the temperature and stirring. If nitric acid was added, the reaction should be complete within approximately 1 hour. Without added acid, this step could take many hours.
-
Isolation and Washing: Cool the reaction mixture, filter the solid product, and wash it thoroughly with distilled water.
-
Drying: Dry the purified this compound in an oven to obtain the final product.
References
- 1. CN103864605A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. sibran.ru [sibran.ru]
- 3. sibran.ru [sibran.ru]
- 4. Mechanochemical synthesis of bismuth active pharmaceutical ingredients, bismuth( iii ) gallate and this compound - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00008K [pubs.rsc.org]
troubleshooting solubility issues with bismuth citrate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth citrate (B86180) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my bismuth citrate not dissolving in water?
A1: this compound is generally considered insoluble or very slightly soluble in water at neutral pH.[1][2] Its aqueous solubility is highly dependent on the pH of the solution. To achieve dissolution, the pH must be adjusted to either acidic or alkaline conditions.
Q2: What is the optimal pH for dissolving this compound?
A2: this compound's solubility increases significantly in both acidic and alkaline environments.[3] It is least soluble in the pH range of 1.1 to 3.25.[4] For many applications, dissolving this compound in an alkaline solution, such as aqueous ammonia (B1221849) or an alkali citrate solution, is a common and effective method.[1] This process forms a soluble bismuth-citrate complex.
Q3: Can temperature be used to improve the solubility of this compound?
A3: Yes, increasing the temperature generally enhances the solubility of this compound.[3] For instance, the formation of this compound from bismuth nitrate (B79036) and citric acid is often carried out at elevated temperatures of 50-70°C.
Q4: What is the role of chelating agents in dissolving this compound?
A4: Chelating agents, such as excess citrate ions from alkali citrate solutions, can form soluble complexes with bismuth, thereby increasing its solubility in aqueous solutions.[3] This is a common strategy to prepare stable solutions of this compound for various applications.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cloudy solution or persistent precipitate after adding this compound to water. | This compound has very low solubility in neutral water. | Adjust the pH of the solution. For alkaline dissolution, slowly add aqueous ammonia or a solution of an alkali citrate (e.g., sodium or potassium citrate) while stirring until the solution clears. For acidic dissolution, use an appropriate acid, but be aware of the low solubility in the pH range of 1.1 to 3.25. |
| Precipitate forms in a previously clear this compound solution upon standing. | The pH of the solution may have shifted towards the range of low solubility (1.1-3.25), or the solution may be supersaturated. | Re-adjust the pH of the solution to maintain solubility. If supersaturation is the issue, gentle warming of the solution may help redissolve the precipitate, but be cautious as cooling may cause it to reappear. Consider preparing a less concentrated solution. |
| The dissolution of this compound in ammonia is slow or incomplete. | Insufficient ammonia or inadequate mixing. | Ensure an adequate molar ratio of ammonia to this compound. Continue to add ammonia dropwise while vigorously stirring until the solution becomes clear. Gentle heating may also aid dissolution. |
| Inconsistent results in experiments using this compound solutions. | Inaccurate concentration of the prepared this compound solution due to incomplete dissolution or precipitation. | It is crucial to verify the concentration of bismuth in your final solution. Use a validated analytical method such as EDTA titration or Atomic Absorption Spectrometry (AAS) to confirm the bismuth concentration before use. |
Quantitative Data on this compound Solubility
| Solvent | Temperature | Solubility | Reference |
| Water | 20°C | 0.053 g/L (practically insoluble) | [5] |
| Saline Solution | Not Specified | Least soluble in pH range 1.1 to 3.25 | [4] |
| Dilute HCl (pH 3) | Not Specified | Approximately 1 mg/mL | [6] |
| Water (pH 7) | Not Specified | >70 mg/mL (as Colloidal Bismuth Subcitrate) | [6] |
Experimental Protocols
Protocol 1: Dissolution of this compound in Aqueous Ammonia
This protocol describes the preparation of a soluble bismuth ammonium (B1175870) citrate complex.
Materials:
-
This compound powder
-
Deionized water
-
Aqueous ammonia solution (e.g., 25-35%)
-
Stir plate and magnetic stir bar
-
Glass beaker
-
pH meter or pH indicator strips
Procedure:
-
Weigh the desired amount of this compound powder and add it to a glass beaker.
-
Add a portion of the total required volume of deionized water (e.g., 20% of the final volume) to the beaker.[7]
-
Begin stirring the suspension at room temperature using a magnetic stir plate.
-
Slowly and carefully add the aqueous ammonia solution dropwise to the stirring suspension. The addition of ammonia can be exothermic, so proceed with caution.
-
Continue adding ammonia and stirring until the this compound powder is completely dissolved and the solution becomes clear.[7]
-
Monitor the pH of the solution to ensure it is in the alkaline range (typically pH 7-10 for forming stable complexes).[8]
-
Once the this compound is fully dissolved, add the remaining deionized water to reach the final desired concentration.
-
Continue stirring for a few minutes to ensure homogeneity.
Protocol 2: Quantification of Bismuth by EDTA Titration
This protocol provides a method for determining the concentration of bismuth in a prepared solution using a complexometric titration with ethylenediaminetetraacetic acid (EDTA).
Materials:
-
This compound solution (prepared as in Protocol 1 or by other methods)
-
Standardized EDTA solution (e.g., 0.01 M or 0.05 M)
-
Nitric acid (to adjust pH)
-
Xylenol orange indicator
-
Deionized water
-
Burette, pipette, and Erlenmeyer flasks
Procedure:
-
Pipette an accurately known volume of the this compound solution into an Erlenmeyer flask.
-
Dilute the sample with deionized water.
-
Adjust the pH of the solution to approximately 1.5-2.0 by adding nitric acid.
-
Add a few drops of xylenol orange indicator to the solution. The solution should turn a red or pink color.
-
Titrate the solution with the standardized EDTA solution. The endpoint is reached when the color of the solution changes from red/pink to a clear yellow.[9]
-
Record the volume of EDTA solution used.
-
Calculate the concentration of bismuth in the original solution using the stoichiometry of the Bi³⁺-EDTA reaction (1:1 molar ratio).
Protocol 3: Quantification of Bismuth by Atomic Absorption Spectrometry (AAS)
This protocol outlines the general steps for determining the bismuth concentration using AAS.
Materials:
-
This compound solution
-
Nitric acid
-
Deionized water
-
Bismuth standard solutions for calibration
-
Atomic Absorption Spectrophotometer with a bismuth hollow-cathode lamp
Procedure:
-
Prepare a series of bismuth standard solutions of known concentrations by diluting a stock bismuth standard with deionized water and a small amount of nitric acid to keep the bismuth in solution.
-
Prepare the sample solution by accurately diluting the this compound solution with deionized water and nitric acid to a concentration that falls within the linear working range of the AAS instrument.
-
Set up the AAS instrument with the bismuth hollow-cathode lamp and select the appropriate wavelength for bismuth analysis (e.g., 223.1 nm).
-
Aspirate the blank (deionized water with nitric acid), the standard solutions, and the sample solution into the instrument's atomizer (flame or graphite (B72142) furnace).
-
Measure the absorbance of each solution.
-
Generate a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of bismuth in the sample solution by comparing its absorbance to the calibration curve.
-
Calculate the concentration of bismuth in the original, undiluted this compound solution.
Visualizations
Caption: Experimental workflow for preparing and quantifying a this compound solution.
Caption: Logical relationship between pH and this compound solubility.
References
- 1. This compound | 813-93-4 [amp.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Effect of Helicobacter pylori infection on colloidal bismuth subcitrate concentration in gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. researchgate.net [researchgate.net]
- 7. GB2236479A - Preparation of orally administrable bismuth ammonium citrate solutions - Google Patents [patents.google.com]
- 8. RU2189942C1 - Method of bismuth-potassium-ammonium citrate producing - Google Patents [patents.google.com]
- 9. par.nsf.gov [par.nsf.gov]
Technical Support Center: Bismuth Citrate Formulation Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bismuth citrate (B86180) formulations. The information is presented in a question-and-answer format to directly address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of bismuth citrate formulations?
A1: The stability of this compound formulations is primarily influenced by several key factors:
-
pH: this compound's solubility is highly pH-dependent. It is more soluble in acidic conditions due to the formation of soluble bismuth species and less soluble in neutral or basic solutions.[1][2] Colloidal solutions of this compound are often prepared in aqueous ammonia, resulting in a pH range of approximately 8 to 11.3 to maintain stability.[3]
-
Temperature: Higher temperatures can enhance the solubility of this compound.[1] However, elevated temperatures can also lead to thermal decomposition. This compound begins to decompose at temperatures above 300°C.[4][5]
-
Presence of Ligands: The presence of additional ligands, such as those from the citrate group itself, can help solvate the bismuth ions, thereby increasing solubility and stability.[1]
-
Light: this compound formulations should be protected from light to prevent potential photodegradation.[6][7]
Q2: My this compound solution is showing precipitation. What are the possible causes and solutions?
A2: Precipitation in a this compound solution is a common stability issue. Here are the likely causes and how to troubleshoot them:
-
Cause 1: Incorrect pH. If the pH of the solution is not in the optimal range, this compound can precipitate. It is least soluble in the pH range of 1.1 to 3.25.[2]
-
Cause 2: Low Temperature. A decrease in temperature can reduce the solubility of this compound, leading to precipitation.[1]
-
Solution: Consider gently warming the solution or storing it at a controlled room temperature (15–25°C) to maintain solubility.[5]
-
-
Cause 3: Inadequate Complexation. Insufficient complexing agents can lead to the bismuth salt falling out of solution.
-
Solution: Ensure an adequate molar ratio of citrate to bismuth. A molar ratio of citrate ions to bismuth ions of 1.1–1.2 is often recommended for precipitation methods.[8] The use of additional ligands or chelating agents might also be explored.
-
Q3: How can I improve the stability of a colloidal bismuth subcitrate (CBS) formulation?
A3: Stabilizing colloidal bismuth subcitrate formulations is crucial for their therapeutic efficacy. Here are some strategies:
-
Use of Stabilizers: Polyhydric alcohols, such as sucrose (B13894), can be used to stabilize the liquid colloidal system, improve taste, and increase viscosity.[3]
-
pH Control: Maintaining an alkaline pH, typically with ammonia, is essential for keeping the bismuth salt in a colloidal solution.[3]
-
Addition of Buffers: Citrate and phosphate (B84403) buffer systems can help inhibit viscosity changes during storage. For example, a 50 mM citrate buffer at pH 4.3 has been shown to inhibit viscosity loss at 50°C.[9]
-
Freeze-Drying (Lyophilization): This technique can produce a stable, solid dosage form that can be reconstituted. Using excipients like starch and sucrose in the freeze-drying process can enhance the stability and bioavailability of the resulting tablets.[10]
-
Spray Drying: An aqueous ammoniacal colloidal solution of this compound can be spray-dried to produce a new solid composition that is colloidally soluble in water.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate formation in aqueous solution | Incorrect pH | Adjust pH. This compound is more soluble in acidic conditions and forms stable colloidal solutions at alkaline pH (8-11.3).[1][3] |
| Low temperature | Gently warm the solution. Store at a controlled room temperature (15-25°C).[1][5] | |
| Insufficient citrate concentration | Increase the molar ratio of citrate to bismuth to enhance complexation.[8] | |
| Color change or degradation upon storage | Exposure to light | Store the formulation in light-protected containers.[6][7] |
| Thermal degradation | Avoid exposure to high temperatures. This compound decomposes above 300°C.[4][5] | |
| Oxidative degradation | Consider the use of antioxidants. Perform forced degradation studies to assess oxidative stability.[11] | |
| Change in viscosity of colloidal suspension | Inadequate stabilization | Add a polyhydric alcohol like sucrose.[3] |
| pH shift | Incorporate a buffer system (e.g., citrate or phosphate buffer) to maintain a stable pH.[9] |
Experimental Protocols
Stability Indicating RP-HPLC Method
This method is for the simultaneous estimation of bismuth subcitrate, tetracycline, and metronidazole.[11]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Inertsil C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate buffer (pH 3.5) and methanol (B129727) in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation:
-
Accurately weigh and transfer the sample into a 10 mL volumetric flask.
-
Add a small amount of the mobile phase and sonicate to dissolve.
-
Make up the volume with the mobile phase.
-
Filter the solution through a 0.45 µm filter.
-
-
Forced Degradation Studies:
-
Acid Degradation: Add 1 mL of 0.1N HCl to the stock solution, reflux for 30 minutes at 60°C, and then neutralize with 0.1N NaOH.
-
Alkali Degradation: Add 1 mL of 0.1N NaOH to the stock solution, reflux for 30 minutes at 60°C, and then neutralize with 0.1N HCl.
-
Oxidative Degradation: Add 1 mL of 30% w/v hydrogen peroxide to the stock solution and keep at 60°C for 30 minutes.
-
Thermal Degradation: Place the drug solution in an oven at 105°C for 6 hours.
-
Photolytic Degradation: Expose the drug solution to UV light in a photostability chamber for 24 hours.
-
UV-Visible Spectroscopic Method for Stability Assessment
This method is for the simultaneous estimation of bismuth sub-citrate, metronidazole, and tetracycline.[12]
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent: Methanol.
-
Wavelengths for Detection:
-
Bismuth sub-citrate: 217 nm
-
Tetracycline: 249 nm
-
Metronidazole: 289 nm
-
-
Standard Solution Preparation:
-
Accurately weigh about 10mg of bismuth sub-citrate and transfer it into a 10ml volumetric flask.
-
Add methanol and shake to dissolve.
-
Make up the final volume with methanol to achieve a concentration of 1000µg/ml.
-
-
Stress Degradation Studies:
-
Acidic Conditions: To 1ml of the stock solution (made up to 10ml with methanol), add 1ml of 0.1N HCl and keep aside for one hour before scanning in the 200-400nm range.
-
Basic Conditions: To 1ml of the stock solution (made up to 10ml with methanol), add 1ml of 0.1M NaOH and keep aside for one hour before scanning in the 200-400nm range.
-
Visualizations
Caption: Key factors influencing this compound formulation stability.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for forced degradation studies.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Effect of Helicobacter pylori infection on colloidal bismuth subcitrate concentration in gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HU193524B - Process for production of stabil, colloidially soluable in water, containing bismuth compositions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. nbinno.com [nbinno.com]
- 7. drugfuture.com [drugfuture.com]
- 8. sibran.ru [sibran.ru]
- 9. WO2005014013A1 - Viscosity-stable bismuth-containing pharmaceutical compositions - Google Patents [patents.google.com]
- 10. CN104586783A - Colloidal bismuth subcitrate composition freeze-dried tablet and preparation method thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. ijprajournal.com [ijprajournal.com]
addressing common side reactions during bismuth citrate precipitation
Technical Support Center: Bismuth Citrate (B86180) Precipitation
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with the precipitation of bismuth citrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the successful precipitation of this compound (BiC₆H₅O₇)? A1: The successful precipitation of pure this compound is primarily influenced by three key factors: the pH of the solution, the reaction temperature, and the molar ratio of citrate ions to bismuth ions.[1][2] Maintaining optimal conditions is crucial to prevent the formation of side products and ensure a high yield.
Q2: What are the common side products that can form during this compound precipitation? A2: Common side products include various bismuth-containing compounds depending on the reaction conditions. If chloride ions are present, bismuth oxychloride (BiOCl) is a likely contaminant.[1][3] In nitric or perchloric acid solutions, insufficient citrate can lead to the formation of basic bismuth salts like --INVALID-LINK--₆ · H₂O or other complexes such as BiОC₆H₇O₇ ⋅ H₂O and Bi₆(OH)₆(C₆H₅O₇)₄ ⋅ 6H₂O.[1]
Q3: Why is my solution forming a different precipitate when using hydrochloric acid? A3: Bismuth salts have a strong tendency to hydrolyze, especially in the presence of certain anions.[4] When using hydrochloric acid solutions, bismuth can precipitate as bismuth oxychloride (BiOCl), a very stable and insoluble compound, instead of the desired this compound.[1][5] To avoid this, it is recommended to use nitric or perchloric acid solutions.[1]
Q4: How does temperature affect the precipitation process? A4: Temperature plays a significant role in both the reaction rate and the composition of the final product. The formation of the desired BiC₆H₅O₇ compound is favored in a specific temperature range, typically around 50-70°C.[6][7] Operating at the optimal temperature of (60±5)°C helps increase the recovery of bismuth into the citrate precipitate.[1]
Q5: What is the ideal molar ratio of citrate to bismuth? A5: To ensure complete precipitation of bismuth as this compound (BiC₆H₅O₇), a slight excess of citrate ions is recommended. The optimal molar ratio of citrate ions to bismuth ions in the solution should be between 1.1–1.2.[1][8] An insufficient amount of citrate (a molar ratio below 0.7) can lead to the precipitation of other bismuth compounds.[1]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Precipitation | 1. Incorrect pH: The pH is outside the optimal range (0.5-0.7).[6][7]2. Suboptimal Temperature: The reaction temperature is too low or too high.[1]3. Incorrect Molar Ratio: Insufficient citrate ions to react with all the bismuth.[1] | 1. Adjust the pH of the reaction mixture to be within the 0.5-0.7 range.[6][7]2. Maintain the reaction temperature at (60±5)°C.[1]3. Ensure the molar ratio of citrate to bismuth is between 1.1 and 1.2.[1][8] |
| Formation of an Unwanted White Precipitate (in non-HCl medium) | 1. Hydrolysis of Bismuth Salt: The strong propensity of Bi(III) to hydrolyze can form insoluble basic bismuth salts (e.g., basic bismuth nitrate).[4][9][10]2. Incorrect Bismuth-Citrate Complex: Formation of compounds other than BiC₆H₅O₇, such as Bi₆(OH)₆(C₆H₅O₇)₄ ⋅ 6H₂O, due to incorrect molar ratios.[1] | 1. Ensure adequate acidity (pH 0.5-0.7) to prevent premature hydrolysis before citrate complexation.[6][7]2. Increase the molar ratio of citrate to bismuth to favor the formation of the desired 1:1 complex.[1] |
| Product is Contaminated with Bismuth Oxychloride (BiOCl) | 1. Presence of Chloride Ions: Starting materials (e.g., bismuth chloride) or the acid used (hydrochloric acid) contain chloride.[1][5] | 1. Use chloride-free starting materials. Prepare the initial bismuth solution by dissolving bismuth oxide or bismuth nitrate (B79036) in nitric acid or perchloric acid.[1][2] |
| Precipitate Has an Off-White or Darker Color | 1. Impurities in Starting Materials: Co-precipitation of metallic impurities (e.g., lead, iron) that were present in the initial bismuth salt.[2]2. Thermal Decomposition: Excessive heat during drying can cause partial decomposition of the this compound.[11] | 1. Use high-purity starting materials. Synthesizing via an intermediate like oxohydroxobismuth (III) nitrate trihydrate can help purify the bismuth.[2]2. Dry the final product under controlled, moderate temperature conditions. |
Optimal Precipitation Parameters
The following table summarizes the recommended quantitative parameters for the synthesis of high-purity this compound (BiC₆H₅O₇) via precipitation from nitric acid solutions.
| Parameter | Optimal Value / Range | Reference(s) |
| Reaction Temperature | 50 - 70°C (Optimal at 60±5°C) | [1][6][7] |
| pH of Medium | 0.5 - 0.7 | [2][6][7] |
| Molar Ratio (Citrate : Bismuth) | 1.1 : 1 to 1.2 : 1 | [1][8] |
| Recommended Acid Medium | Nitric Acid or Perchloric Acid | [1] |
Experimental Protocol: Precipitation from Nitric Acid Solution
This protocol describes a common method for precipitating this compound (BiC₆H₅O₇).
Materials:
-
Bismuth(III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O)
-
Citric Acid (C₆H₈O₇) or Trisodium (B8492382) Citrate (Na₃C₆H₅O₇)
-
Nitric Acid (HNO₃)
-
Deionized Water
Procedure:
-
Prepare Bismuth Solution: Dissolve Bismuth(III) Nitrate in a minimal amount of nitric acid to create an acidic, aqueous solution. This prevents the premature hydrolysis of the bismuth salt.[1][2]
-
Prepare Citrate Solution: In a separate vessel, prepare an aqueous solution of citric acid or trisodium citrate.
-
Reaction: Heat the bismuth nitrate solution to the target temperature of (60±5)°C.[1]
-
Precipitation: While stirring, slowly add the citrate solution to the heated bismuth solution. Ensure the final molar ratio of citrate ions to bismuth ions is between 1.1 and 1.2.[1][8]
-
pH Adjustment: Monitor and adjust the pH of the mixture to maintain it within the 0.5-0.7 range.[6][7] A white precipitate of this compound should form.
-
Digestion: Continue stirring the mixture at (60±5)°C for a designated period (e.g., 1-6 hours) to allow the precipitate to fully form and mature.[8]
-
Isolation: Allow the precipitate to settle. Isolate the solid product by filtration.
-
Washing: Wash the collected precipitate thoroughly with deionized water to remove any unreacted reagents and soluble byproducts.
-
Drying: Dry the purified this compound precipitate in an oven at a moderate temperature.
Visual Guides
Caption: Standard experimental workflow for this compound precipitation.
Caption: Troubleshooting logic for common this compound precipitation issues.
Caption: Competing reaction pathways in this compound synthesis.
References
- 1. sibran.ru [sibran.ru]
- 2. sibran.ru [sibran.ru]
- 3. BiCl3 on hydrolysis forms a white precipitate of ABismuth class 11 chemistry CBSE [vedantu.com]
- 4. EP1731484B1 - Aqueous solution consisting of a bismuth compound and a polyhydroxy compound and method for its preparation - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis of this compound for medicine | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103864605A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]
- 10. matec-conferences.org [matec-conferences.org]
- 11. researchgate.net [researchgate.net]
optimization of reaction conditions for bismuth citrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bismuth citrate (B86180).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of bismuth citrate, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of this compound lower than expected?
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction time is adequate. For instance, in the solid-liquid reaction between basic bismuth nitrate (B79036) and citric acid, a quantitative yield can be achieved in 1 hour with the addition of 0.5 mol/L nitric acid at 25°C.[1] Increasing the temperature can also significantly increase the reaction rate.[1]
-
-
Suboptimal pH: The pH of the reaction medium is critical for the precipitation of this compound.
-
Incorrect Molar Ratio of Reactants: An inappropriate ratio of bismuth to citrate ions can lead to the formation of other bismuth compounds and reduce the yield of the desired this compound.
-
Hydrolysis of Bismuth Nitrate: If using bismuth nitrate solution, it can hydrolyze if added to a solution with insufficient citrate, leading to byproducts.
-
Solution: It is recommended to add the bismuth nitrate solution to the citrate solution, ensuring the citrate is in excess to prevent hydrolysis of bismuth nitrate.[4]
-
Question 2: The final product is contaminated with nitrates. How can this be avoided?
Possible Causes and Solutions:
-
Incomplete Exchange of Nitrate Ions: In syntheses starting from bismuth nitrate or basic bismuth nitrate, the exchange of nitrate ions for citrate ions may be incomplete.
-
Solution: Increasing the reaction temperature and the concentration of citric acid can enhance the exchange of nitrate ions for citrate ions.[1] The addition of nitric acid to the system can also accelerate this exchange.[1] For example, at 70°C, the molar ratio of nitrate to bismuth in the precipitate decreases more substantially with an increasing citrate concentration compared to 23°C.[1]
-
-
Insufficient Washing: The precipitate may not have been washed thoroughly enough to remove residual nitrate ions.
-
Solution: After filtration, wash the this compound precipitate with distilled water until a negative test for nitrate ions in the wash water is achieved.
-
Question 3: The synthesized this compound has poor physical characteristics (e.g., large particle size, black spots). What could be the cause?
Possible Causes and Solutions:
-
High Reaction Temperature: High reaction temperatures can lead to the formation of larger particles.[4]
-
Impure Reactants: The use of impure starting materials, such as bismuth oxide that is not fully oxidized, can lead to impurities in the final product, such as black spots from unreacted bismuth powder.[4]
-
Solution: Use high-purity starting materials. If using bismuth oxide, ensure it is fully oxidized.[4]
-
-
Formation of Different this compound Compounds: Depending on the reaction conditions, different forms of this compound or related compounds can be formed, which may have different physical properties.
-
Solution: Carefully control the molar ratio of reactants and the temperature to favor the formation of the desired compound, BiC₆H₅O₇.[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the synthesis of this compound.
What are the common methods for synthesizing this compound?
Several methods are used for the synthesis of this compound, including:
-
Precipitation from Mineral Acid Solutions: This involves adding a solution of citric acid or a citrate salt to a bismuth-containing solution in a mineral acid (e.g., nitric acid).[3][6]
-
Solid-Liquid Reaction: This method involves the reaction of a solid bismuth compound, such as basic bismuth nitrate, with an aqueous solution of citric acid.[1][2]
-
Mechanochemical Synthesis: This is a solvent-free or low-solvent method where bismuth oxide and citric acid are ground together to induce a chemical reaction.[7][8][9]
-
One-Step Synthesis from Bismuth Nitrate and Citrate Solution: This involves the direct reaction of a bismuth nitrate solution with a citrate solution under controlled temperature.[4][5]
What is the optimal temperature for this compound synthesis?
The optimal temperature depends on the specific synthesis method. For the precipitation from nitric acid solutions, a temperature of (60±5)°C is recommended.[3] For the one-step synthesis from bismuth nitrate and citrate solution, a temperature range of 60-80°C is suggested.[4][5] For the solid-liquid reaction of basic bismuth nitrate with citric acid, temperatures between 50-70°C are effective.[2]
What is the chemical formula of the desired this compound product?
The most common and medically relevant form of this compound has the chemical formula BiC₆H₅O₇.[1][2][3]
How can the purity of the synthesized this compound be assessed?
Several analytical techniques can be used to assess the purity of this compound, including:
-
X-ray Phase Analysis (XPA) or X-ray Diffraction (XRD): To identify the crystalline phase of the product and detect any crystalline impurities.[1][3]
-
Infrared (IR) Spectroscopy: To confirm the presence of citrate and the absence of nitrate or other functional group impurities.[1]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and composition of the compound.[3]
-
Chemical Analysis: To determine the content of bismuth and citrate, and to quantify any residual impurities like nitrates.[1][3]
Data Presentation
Table 1: Effect of Temperature and Nitric Acid Concentration on the Time for Quantitative Formation of this compound from Basic Bismuth Nitrate and Citric Acid
| Temperature (°C) | HNO₃ Concentration (mol/L) | Time for Quantitative Formation (hours) |
| 25 | 0.25 | 4 |
| 25 | 0.5 | 1 |
| 50 | 0.5 | < 1 (sharp increase in rate) |
| 70 | 0.5 | < 1 (sharp increase in rate) |
Data extracted from Afonina et al.[1]
Table 2: Recommended Reaction Conditions for BiC₆H₅O₇ Synthesis via Precipitation from Nitric Acid Solution
| Parameter | Recommended Value |
| Molar Ratio (Citrate ions : Bismuth ions) | 1.1–1.2 |
| Temperature (°C) | 60 ± 5 |
Data extracted from Naydenko et al.[3]
Table 3: Reaction Conditions for One-Step this compound Synthesis
| Parameter | Recommended Value |
| Molar Ratio (Bismuth Nitrate : Citrate) | 1 : 1.01–1.3 |
| Temperature (°C) | 60–80 |
| Reaction Time (hours) | 1–6 |
Data extracted from CN103864605A.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Solid-Liquid Reaction
This protocol is based on the work of Afonina et al.[1]
-
Preparation of Basic Bismuth Nitrate:
-
Dilute a solution of bismuth (III) nitrate (210 g/L Bi(III), 35 g/L free HNO₃) with water at a volume ratio of 1:40.
-
Filter the resulting precipitate of oxohydroxobismuth (III) nitrate trihydrate under vacuum.
-
Wash the precipitate with distilled water and air dry.
-
-
Reaction:
-
Treat a weighted portion of the basic bismuth nitrate with a solution of citric acid.
-
To accelerate the reaction, add nitric acid to the reaction mixture to a concentration of 0.25-0.5 mol/L.
-
Maintain the reaction temperature between 25°C and 70°C.
-
Stir the mixture for the required reaction time (refer to Table 1).
-
-
Product Isolation:
-
Filter the resulting this compound precipitate.
-
Wash the precipitate thoroughly with distilled water to remove any unreacted starting materials and byproducts.
-
Dry the final product.
-
Protocol 2: Synthesis of this compound via Precipitation from Nitric Acid Solution
This protocol is based on the work of Naydenko et al.[3]
-
Preparation of Bismuth Nitrate Solution:
-
Dissolve special purity bismuth oxide in nitric acid (6 mol/L) to prepare a bismuth nitrate solution.
-
-
Precipitation:
-
Add a solution of citric acid to the bismuth nitrate solution. The molar ratio of citrate ions to bismuth ions should be between 1.1 and 1.2.
-
Maintain the reaction temperature at (60 ± 5)°C.
-
Stir the mixture to allow for precipitation.
-
-
Product Isolation:
-
Separate the precipitate from the mother liquor by filtration.
-
Wash the precipitate with distilled water.
-
Dry the final product in air.
-
Visualizations
Caption: Experimental Workflow for Solid-Liquid Synthesis of this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. sibran.ru [sibran.ru]
- 2. researchgate.net [researchgate.net]
- 3. sibran.ru [sibran.ru]
- 4. CN103864605A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN103864605B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Mechanochemical synthesis of bismuth active pharmaceutical ingredients, bismuth(iii) gallate and this compound - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 8. Mechanochemical synthesis of bismuth active pharmaceutical ingredients, bismuth( iii ) gallate and this compound - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00008K [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
overcoming challenges in the characterization of amorphous bismuth citrate
Technical Support Center: Characterization of Amorphous Bismuth Citrate (B86180)
Welcome to the technical support center for the characterization of amorphous bismuth citrate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of this complex material.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments.
Q1: My Powder X-Ray Diffraction (PXRD) pattern shows a broad hump (halo) instead of sharp peaks. What does this mean?
A: A broad hump or "halo" in a PXRD pattern is the characteristic signature of an amorphous solid.[1] Unlike crystalline materials which produce sharp, well-defined diffraction peaks due to their long-range atomic order, amorphous materials lack this periodicity, resulting in broad scattering features.[2] If your sample was intended to be amorphous, this result confirms its non-crystalline nature. If you expected a crystalline material, this indicates a potential issue in the synthesis or processing that resulted in an amorphous product.
Q2: How can I be sure my PXRD halo isn't just due to very small nanocrystals?
A: This is a critical point in characterization. As crystalline particle size decreases into the nano-range, diffraction peaks broaden significantly.[1] Eventually, these broadened peaks can merge and resemble an amorphous halo.[1] To differentiate:
-
Use complementary techniques: Differential Scanning Calorimetry (DSC) can be used to look for a glass transition (Tg), which is characteristic of an amorphous material but not a nanocrystalline one.
-
High-Resolution Transmission Electron Microscopy (HR-TEM): This can visually confirm the presence or absence of crystalline lattices at the nanoscale.
Q3: I'm struggling to quantify the percentage of amorphous content in my crystalline this compound sample. Why is this difficult?
A: Quantifying low levels of amorphous content is a known challenge.[3]
-
Detection Limits: Standard PXRD techniques have a practical lower limit for detection of amorphous content, often around 10% w/w.[1] Below this level, the broad halo may be indistinguishable from the background noise.
-
Method Complexity: While methods like Rietveld analysis can quantify amorphous content, they are complex and require spiking the sample with an internal crystalline standard.[1]
-
Alternative Methods: For low-level quantification, consider alternative techniques like gravimetric vapor sorption or thermal analysis (e.g., DSC), which can sometimes offer higher sensitivity.[1]
Q4: My DSC thermogram for amorphous this compound is complex. How do I interpret the different thermal events?
A: The thermal decomposition of this compound involves multiple steps.[4] A typical DSC/TGA analysis may show:
-
Dehydration: An initial weight loss at lower temperatures (e.g., below 150°C), corresponding to the loss of water.[4]
-
Glass Transition (Tg): A subtle shift in the baseline in the DSC curve, with no corresponding weight loss in the TGA. This is the hallmark of an amorphous material transitioning from a glassy to a rubbery state.[5]
-
Crystallization (Tc): An exothermic peak (peak pointing up) in the DSC curve, representing the spontaneous ordering of the amorphous material into a crystalline form.[5] This is often referred to as "cold crystallization."
-
Decomposition: Significant weight loss in the TGA curve, often corresponding to complex endothermic or exothermic events in the DSC curve. For this compound, this can begin around 300°C, leading to the formation of intermediates like bismuth oxide acetate (B1210297) and bismuth subcarbonate before the final decomposition to bismuth oxide (Bi2O3).[4]
Q5: The glass transition (Tg) of my amorphous this compound seems to vary between batches. What could be the cause?
A: Variations in Tg can be attributed to several factors:
-
Moisture Content: Water acts as a plasticizer, lowering the Tg. Even small variations in residual moisture can cause significant shifts in the observed glass transition temperature. Ensure samples are handled and stored in a controlled humidity environment.
-
Purity: Impurities, such as residual solvents or unreacted starting materials, can affect the Tg.
-
Synthesis Method: Different synthesis or processing conditions (e.g., grinding, spray drying) can create amorphous materials with different thermal histories and internal stresses, which can influence the Tg.[3]
Q6: My FTIR spectrum looks correct, but the material is physically unstable and recrystallizes over time. How can I prevent this?
A: Amorphous materials are thermodynamically metastable and have a natural tendency to crystallize.[3] This can be a major challenge for stability.[3]
-
Storage Conditions: Store the material below its glass transition temperature (Tg) and at low relative humidity. Above the Tg, molecular mobility increases dramatically, facilitating crystallization.
-
Formulation with Stabilizers: In pharmaceutical development, amorphous drugs are often formulated with excipients (e.g., polymers) to create an amorphous solid dispersion. These excipients can inhibit crystallization by increasing the Tg of the mixture and reducing molecular mobility.[3]
Data Presentation: Summary of Characterization Data
The following tables summarize key quantitative data for the characterization of this compound.
Table 1: Typical Thermal Events for this compound Precursors Data derived from studies on sol-gel synthesized this compound.
| Thermal Event | Approximate Temperature Range (°C) | Associated Technique | Observation | Reference |
| Dehydration | 100 - 200 | TGA/DSC | Endothermic peak with mass loss | [4] |
| Decomposition Start | ~300 | TGA/DSC | Major mass loss, complex peaks | [4] |
| Final Decomposition | > 470 | TGA | Formation of Bi2O3 | [4] |
Table 2: Key FTIR Absorption Bands for this compound Complex Assignments based on the analysis of a 1:1 Bi:citrate complex.
| Wavenumber Range (cm⁻¹) | Relative Intensity | Assignment | Reference |
| 3500 - 3280 | Medium | Carboxyl O-H stretch | [6] |
| ~3450 | Weak | Hydroxyl O-H stretch | [6] |
| 1700 - 1800 | Strong | C=O stretch | [6] |
| 1200 - 1300 | Strong | C-O stretch | [6] |
Experimental Protocols
Protocol 1: Characterization by Powder X-Ray Diffraction (PXRD)
Objective: To determine if the this compound sample is amorphous or crystalline.
Methodology:
-
Sample Preparation: Gently grind the this compound sample to a fine, homogeneous powder using an agate mortar and pestle. Avoid aggressive grinding, which can induce amorphization in crystalline materials.[3]
-
Sample Mounting: Pack the powder into a standard PXRD sample holder. Ensure the surface is flat and level with the holder's rim to avoid errors in peak position.
-
Instrument Setup: Use a diffractometer with a standard X-ray source (e.g., Cu Kα, λ = 1.54 Å).
-
Data Collection:
-
Set the scanning range (2θ) typically from 5° to 50°.
-
Use a step size of 0.02° and a scan speed appropriate for achieving good signal-to-noise ratio (e.g., 1-2°/minute).
-
-
Data Analysis:
-
Examine the resulting diffractogram.
-
Crystalline Material: Characterized by a series of sharp, well-defined peaks at specific 2θ angles.
-
Amorphous Material: Characterized by one or more broad, diffuse humps (halos) and a lack of sharp peaks.[1]
-
Partially Crystalline Material: Will show a combination of sharp peaks superimposed on a broad halo.[1]
-
Protocol 2: Characterization by Thermal Analysis (DSC/TGA)
Objective: To identify the glass transition, crystallization events, and thermal stability of amorphous this compound.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the powder sample into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC/TGA instrument.
-
Data Collection:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the expected decomposition point (e.g., 600°C).[4]
-
Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative decomposition.
-
-
Data Analysis:
-
TGA Curve: Plot weight percent as a function of temperature. Identify temperature ranges of significant weight loss, corresponding to dehydration and decomposition.[7]
-
DSC Curve: Plot heat flow as a function of temperature.
-
Protocol 3: Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the formation of the bismuth-citrate complex by identifying its characteristic functional groups.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is often the simplest method.[4]
-
Instrument Setup: Place the ATR accessory into the FTIR spectrometer's sample compartment.
-
Data Collection:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically scan over a range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.[8]
-
-
Data Analysis:
-
The resulting spectrum should be automatically ratioed against the background.
-
Identify characteristic absorption bands (refer to Table 2) for carboxyl and hydroxyl groups to confirm the presence of the citrate ligand coordinated to bismuth.[6] Compare the spectrum to that of pure citric acid to note shifts indicating complexation.
-
Visualizations: Workflows and Logic Diagrams
Caption: General experimental workflow for the characterization of amorphous this compound.
Caption: Troubleshooting logic for interpreting PXRD patterns.
Caption: Troubleshooting logic for interpreting thermal analysis data.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. researchgate.net [researchgate.net]
- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. ijprajournal.com [ijprajournal.com]
mitigating impurities in the industrial production of bismuth citrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating impurities during the industrial production of bismuth citrate (B86180).
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common impurity issues encountered during bismuth citrate synthesis.
Issue 1: Heavy Metal Impurity Levels Exceed Acceptance Criteria
Symptoms:
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis indicates levels of lead (Pb), copper (Cu), silver (Ag), or arsenic (As) are above the specified limits.
-
The final product does not meet pharmacopeial standards for heavy metals.
Possible Causes and Corrective Actions:
| Possible Cause | Investigation | Corrective and Preventive Action (CAPA) |
| Contaminated Raw Materials | Analyze the starting bismuth source (e.g., bismuth nitrate) and citric acid for heavy metal content. | Source high-purity raw materials from qualified vendors. Implement stringent incoming raw material testing. |
| Leaching from Equipment | Inspect reaction vessels, stirring apparatus, and filtration systems for any signs of corrosion or wear. Analyze process water for heavy metal contamination. | Use equipment made of non-reactive materials (e.g., glass-lined or stainless steel 316L). Regularly maintain and clean equipment. Use purified water for all process steps. |
| Inefficient Purification | Review the precipitation and washing steps of the synthesis process. | Optimize the pH and temperature during precipitation to minimize co-precipitation of impurities.[1] Increase the volume and frequency of washing the precipitated this compound. |
Experimental Protocol: Heavy Metal Analysis by Atomic Absorption Spectroscopy (AAS) (as per USP monograph)
-
Standard Solution Preparation: Prepare a standard solution containing known concentrations of copper, lead, and silver (e.g., 10 µg/g).[2][3][4][5][6]
-
Test Solution Preparation:
-
Accurately weigh about 3 g of the this compound sample and ignite it in a porcelain crucible.
-
After cooling, cautiously dissolve the residue in 6 N nitric acid.
-
Add 100 mL of water, which will form a white precipitate.
-
Filter the mixture and evaporate the filtrate to about 15 mL.
-
Filter the solution again and dilute the filtrate with water to a final volume of 20.0 mL.[7]
-
-
Analysis:
-
Concomitantly determine the absorbances of the Standard solution and the Test solution.
-
Use an atomic absorption spectrophotometer equipped with the respective hollow-cathode lamps.
-
The emission lines for analysis are 324.7 nm for copper, 217.0 nm for lead, and 328.1 nm for silver.[3][7]
-
The absorbance of the Test solution should not exceed that of the Standard solution.[3][7]
-
Issue 2: High Levels of Nitrate (B79036) Impurities
Symptom:
-
The limit test for nitrate indicates a concentration above the acceptable level.
Possible Causes and Corrective Actions:
| Possible Cause | Investigation | Corrective and Preventive Action (CAPA) |
| Incomplete Reaction | Analyze the reaction mixture for residual bismuth nitrate. | Optimize reaction parameters such as temperature (around 60-80°C) and reaction time (1-6 hours) to ensure complete conversion to this compound.[8] |
| Insufficient Washing | Review the washing protocol for the final product. | Increase the volume of purified water used for washing the this compound precipitate to effectively remove residual nitrates. |
| Excess Nitric Acid in Synthesis | Review the pH of the reaction mixture. | Control the pH of the reaction medium to be within the optimal range of 0.5-0.7 to facilitate the reaction and minimize residual nitrates.[1] |
Experimental Protocol: Limit Test for Nitrate (as per USP monograph)
-
Sample Preparation: Dissolve 1 g of this compound in ammonia (B1221849) TS. Treat with an excess of hydrogen sulfide (B99878) to precipitate bismuth sulfide and filter the mixture. Heat the filtrate to drive off excess hydrogen sulfide and cool.
-
Procedure: To a portion of the cooled filtrate, add an equal volume of sulfuric acid, mix, and allow to cool.
-
Observation: Carefully drop a crystal of ferrous sulfate (B86663) into the solution. No brown or brownish-black color should appear around the crystal within 30 minutes.[2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in the industrial production of this compound?
A1: Common sources of impurities include:
-
Raw Materials: The purity of the starting materials, such as bismuth nitrate and citric acid, is crucial. These can contain heavy metals and other inorganic impurities.[1]
-
Manufacturing Process: Impurities can be introduced from the reaction vessel, solvents, and other process aids. Incomplete reactions can also result in residual starting materials in the final product.[9]
-
Environmental Factors: Exposure to the environment can introduce dust and other contaminants.
-
Degradation: The final product may degrade over time if not stored under appropriate conditions, leading to the formation of impurities.
Q2: What are the typical pharmacopeial limits for heavy metal impurities in this compound?
A2: According to the United States Pharmacopeia (USP), the limits for some key heavy metals are as follows:
Q3: How can the synthesis parameters be optimized to minimize impurities?
A3: Optimizing synthesis parameters is key to controlling impurity levels:
-
pH: Maintaining a pH in the range of 0.5-0.7 during the reaction of basic bismuth nitrate with citric acid solution is recommended for the formation of high-purity this compound.[1]
-
Temperature: A reaction temperature of around 60-80°C is often optimal for driving the reaction to completion and minimizing residual starting materials.[8]
-
Molar Ratio of Reactants: A slight excess of citrate is generally used to ensure the complete conversion of the bismuth salt. A molar ratio of bismuth nitrate to citrate between 1:1.01 and 1:1.3 has been proposed.[8]
-
Washing: Thorough washing of the final precipitated product with purified water is essential to remove soluble impurities.
Q4: Are there any specific concerns regarding organic impurities in this compound production?
A4: While the primary focus is often on inorganic impurities, organic impurities can also be present. These can arise from the degradation of citric acid or from residual solvents used in the process. It is important to use high-purity citric acid and to ensure that any solvents used are effectively removed during the drying process. Thermogravimetric analysis (TGA) can be used to detect residual starting materials like citric acid.[10]
Visualizations
Caption: Workflow for Heavy Metal Analysis in this compound.
Caption: Troubleshooting High Nitrate Impurities.
References
- 1. sibran.ru [sibran.ru]
- 2. This compound USP n Pure Manufacturers, with SDS [mubychem.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. This compound USP Grade Manufacturers [anmol.org]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. This compound - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 7. drugfuture.com [drugfuture.com]
- 8. CN103864605A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Analytical Techniques for Trace Element Analysis in Bismuth Citrate
Welcome to the technical support center for the analysis of trace elements in bismuth citrate (B86180). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical techniques, troubleshooting, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for trace element analysis in bismuth citrate?
A1: The most common and suitable techniques are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS).[1] ICP-MS is generally preferred for its high sensitivity and multi-element detection capabilities, making it ideal for analyzing a wide range of trace elements at very low concentrations.[2] AAS, particularly with a graphite (B72142) furnace (GFAAS), is a robust and cost-effective alternative, especially for a smaller number of specific elements.[1]
Q2: What are the critical sample preparation steps for analyzing this compound?
A2: The most critical step is the complete digestion of the organic matrix to avoid interferences during analysis.[3][4] Microwave-assisted acid digestion is the recommended method as it is rapid and minimizes the loss of volatile elements.[5][6] A common approach involves using concentrated nitric acid, sometimes in combination with other acids like hydrochloric acid or hydrogen peroxide, in a closed-vessel microwave system.[6][7]
Q3: What are the common trace elements of concern in this compound?
A3: Based on pharmacopeial guidelines and potential for contamination, the most common trace elements of concern include lead (Pb), cadmium (Cd), arsenic (As), and mercury (Hg).[6][7] Depending on the manufacturing process and raw materials, other elements may also be relevant.
Q4: How can I minimize contamination during sample preparation?
A4: To prevent contamination, it is crucial to use trace metal-free labware (e.g., PFA, PTFE) and high-purity reagents.[8] All containers and pipettes should be acid-leached before use. Sample handling should be performed in a clean environment, such as a laminar flow hood.[8]
Troubleshooting Guides
ICP-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Signal Suppression or Enhancement | Matrix Effects: High concentrations of bismuth and salts from the digestion process can affect the plasma and ion transmission. | - Dilution: Dilute the sample to reduce the total dissolved solids. - Matrix Matching: Prepare calibration standards in a matrix that closely matches the sample digest. - Internal Standardization: Use an appropriate internal standard to correct for signal drift and suppression. |
| Isobaric Interferences | Overlapping Isotopes: Different elements having isotopes with the same mass-to-charge ratio (e.g., ⁴⁰Ar³⁵Cl⁺ on ⁷⁵As⁺). | - Collision/Reaction Cell (CRC) Technology: Use a CRC with a suitable gas (e.g., helium, hydrogen) to remove polyatomic interferences. - Mathematical Corrections: Apply correction equations if the interfering element is also being monitored. - High-Resolution ICP-MS: Use a high-resolution instrument to separate the analyte peak from the interference. |
| Poor Recovery of Volatile Elements (e.g., Hg, As) | Sample Preparation: Loss of volatile analytes during open-vessel digestion or improper temperature control in microwave digestion. | - Closed-Vessel Digestion: Ensure a completely sealed vessel during microwave digestion.[6] - Temperature Control: Use a microwave digestion program with a controlled temperature ramp and hold time to prevent overheating.[5] |
| Clogging of Nebulizer and Cones | High Total Dissolved Solids (TDS): Incomplete digestion or high sample concentration leading to salt deposition. | - Complete Digestion: Ensure the digestion process is complete, resulting in a clear solution. - Dilution: Dilute the sample to a TDS level compatible with your ICP-MS system. - Regular Maintenance: Clean the nebulizer, spray chamber, and cones regularly as part of routine maintenance. |
AAS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Background Absorption | Matrix Components: The this compound matrix can absorb light at the same wavelength as the analyte, leading to erroneously high readings. | - Background Correction: Use a reliable background correction method such as Zeeman or deuterium (B1214612) arc background correction. - Matrix Modifiers: For GFAAS, use a chemical modifier (e.g., palladium-magnesium nitrate) to stabilize the analyte and allow for a higher pyrolysis temperature to remove matrix components before atomization. |
| Chemical Interferences | Formation of Stable Compounds: The analyte may form stable compounds in the flame or furnace that do not fully atomize. | - Releasing Agents: For flame AAS, add a releasing agent (e.g., lanthanum chloride) that preferentially binds with the interfering species. - Higher Atomization Temperature: In GFAAS, optimize the atomization temperature to ensure complete dissociation of the analyte. |
| Low Sensitivity | Incomplete Atomization or Matrix Suppression: The sample matrix can reduce the efficiency of the atomization process. | - Optimize Instrument Parameters: Adjust the flame stoichiometry (for flame AAS) or the temperature program (for GFAAS). - Matrix Matching: Prepare standards in a similar matrix to the samples. - Standard Additions: Use the method of standard additions to compensate for matrix effects. |
| Poor Reproducibility | Inconsistent Sample Introduction or Inhomogeneous Sample: Variations in sample viscosity or undissolved particulates can affect the amount of sample introduced. | - Ensure Complete Digestion: The sample must be a clear, homogeneous solution. - Consistent Aspiration: Ensure the sample uptake rate is consistent for all samples and standards. - Autosampler Use: Utilize an autosampler for precise and repeatable injections, especially for GFAAS. |
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of key trace elements in pharmaceutical matrices. Note that these are representative values and actual performance may vary depending on the specific instrument and method parameters.
Table 1: ICP-MS Performance Data
| Element | Typical Limit of Detection (LOD) (µg/L) | Typical Limit of Quantification (LOQ) (µg/L) | Typical Recovery (%) |
| Lead (Pb) | 0.01 - 0.1 | 0.03 - 0.3 | 90 - 110 |
| Cadmium (Cd) | 0.005 - 0.05 | 0.015 - 0.15 | 90 - 110 |
| Arsenic (As) | 0.02 - 0.2 | 0.06 - 0.6 | 85 - 115 |
| Mercury (Hg) | 0.01 - 0.1 | 0.03 - 0.3 | 80 - 120 |
Data synthesized from multiple sources indicating typical ICP-MS performance for trace element analysis in digested pharmaceutical samples.[7][9][10][11]
Table 2: GFAAS Performance Data
| Element | Typical Limit of Detection (LOD) (µg/L) | Typical Limit of Quantification (LOQ) (µg/L) | Typical Recovery (%) |
| Lead (Pb) | 0.1 - 1.0 | 0.3 - 3.0 | 85 - 115 |
| Cadmium (Cd) | 0.01 - 0.1 | 0.03 - 0.3 | 85 - 115 |
| Arsenic (As) | 0.2 - 2.0 | 0.6 - 6.0 | 80 - 120 |
| Mercury (Hg) | 0.5 - 5.0 (Cold Vapor AAS) | 1.5 - 15.0 (Cold Vapor AAS) | 80 - 120 |
Data synthesized from multiple sources indicating typical GFAAS performance for trace element analysis in digested pharmaceutical samples.[1][12]
Experimental Protocols
Protocol 1: Sample Preparation using Microwave-Assisted Acid Digestion
Objective: To digest this compound samples for trace element analysis by ICP-MS or AAS.
Materials:
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Deionized Water (18 MΩ·cm)
-
This compound sample
-
Microwave digestion system with appropriate vessels (e.g., PFA, TFM)
Procedure:
-
Accurately weigh approximately 0.1 g of the this compound sample directly into a clean microwave digestion vessel.[5]
-
Carefully add 5 mL of concentrated nitric acid to the vessel.
-
If residual organic matter is expected to be high, 1 mL of 30% hydrogen peroxide can be cautiously added.
-
Seal the vessels according to the manufacturer's instructions.
-
Place the vessels in the microwave digestion system and run the appropriate program. A typical program for this compound is as follows:
-
Once cooled, carefully open the vessels in a fume hood.
-
Transfer the digested sample to a 50 mL volumetric flask and dilute to volume with deionized water.
-
The sample is now ready for analysis.
Protocol 2: Analysis by ICP-MS
Objective: To determine the concentration of trace elements in digested this compound samples.
Instrumentation:
-
ICP-MS system with a standard sample introduction kit and collision/reaction cell capabilities.
Procedure:
-
Instrument Tuning and Calibration:
-
Perform daily performance checks and tuning of the ICP-MS using a tuning solution containing elements across the mass range.
-
Prepare a series of multi-element calibration standards from certified stock solutions. The concentration range should bracket the expected concentrations in the samples. Prepare a calibration blank. The standards and blank should be matrix-matched with the acid concentration of the digested samples.
-
-
Sample Analysis:
-
Set up the analytical sequence in the instrument software, including the calibration standards, blank, and digested samples.
-
Use an internal standard solution (e.g., containing Sc, Ge, Rh, In, Bi) introduced online to correct for matrix effects and instrument drift.
-
Analyze the samples.
-
-
Data Processing:
-
Review the calibration curves, quality control samples, and sample results.
-
Calculate the final concentration of each trace element in the original this compound sample, accounting for the initial sample weight and final dilution volume.
-
Protocol 3: Analysis by GFAAS
Objective: To determine the concentration of specific trace elements (e.g., Pb, Cd) in digested this compound samples.
Instrumentation:
-
Atomic Absorption Spectrometer with a graphite furnace atomizer and autosampler.
-
Appropriate hollow cathode lamps for the elements of interest.
-
Background correction system (e.g., Zeeman).
Procedure:
-
Instrument Setup and Calibration:
-
Install the appropriate hollow cathode lamp and set the instrument parameters (wavelength, slit width, lamp current) as recommended by the manufacturer.
-
Prepare a series of calibration standards from a certified stock solution. The standards should be matrix-matched with the acid concentration of the digested samples.
-
Prepare and add a matrix modifier (e.g., a solution of palladium nitrate (B79036) and magnesium nitrate) to all standards, blanks, and samples.
-
-
Temperature Program Optimization:
-
Optimize the graphite furnace temperature program (drying, pyrolysis, atomization, and clean-out steps) for the specific element and matrix. The goal of the pyrolysis step is to remove as much of the matrix as possible without losing the analyte.
-
-
Sample Analysis:
-
Set up the analytical sequence in the instrument software, including the calibration standards, blank, and samples.
-
The autosampler will inject a small, precise volume of the sample or standard into the graphite tube.
-
Run the analysis.
-
-
Data Processing:
-
Review the calibration curve and quality control data.
-
Calculate the final concentration of the trace element in the original this compound sample based on the initial sample weight and final dilution volume.
-
Visualizations
Caption: Experimental workflow for trace element analysis in this compound using ICP-MS.
Caption: A logical workflow for troubleshooting inaccurate results in trace element analysis.
References
- 1. chemistryjournals.net [chemistryjournals.net]
- 2. myadlm.org [myadlm.org]
- 3. Microwave Digestion | Anton Paar Wiki [wiki.anton-paar.com]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. agilent.com [agilent.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Bismuth in human serum: reference interval and concentrations after intake of a therapeutic dose of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Enhancing Bismuth Citrate Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of bismuth citrate (B86180).
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of my bismuth citrate formulation unexpectedly low?
A1: The inherently low oral bioavailability of bismuth compounds, including this compound, is a well-documented challenge. Typically, less than 1% of an oral dose is absorbed into the systemic circulation.[1] Several factors contribute to this:
-
Poor Solubility: this compound has limited solubility in the acidic environment of the stomach (pH ~2), which is the primary site for dissolution before absorption can occur.[1]
-
Precipitation: In the gastrointestinal tract, bismuth salts can precipitate, further reducing the amount of bismuth available for absorption.
-
Hydrolysis: Bismuth compounds can undergo hydrolysis under physiological conditions, which can impact their absorption characteristics.[1]
It is crucial to recognize that even with formulation enhancements, achieving high systemic bioavailability for this compound remains a significant challenge.
Q2: My in vivo bioavailability results for different this compound formulations are highly variable. What are the potential causes?
A2: High variability in in vivo bioavailability data for this compound formulations can stem from several experimental and physiological factors. Here are some common sources of variability to investigate:
-
Inconsistent Dosing and Sampling: Ensure precise and consistent oral administration of the formulation and strict adherence to the blood sampling schedule across all animal subjects.
-
Physiological State of Animals: Factors such as fed vs. fasted state can significantly impact the gastrointestinal environment and, consequently, drug absorption. Food has been shown to decrease the relative bioavailability of bismuth.[2]
-
Analytical Method Variability: The bioanalytical method used to quantify bismuth in plasma or blood must be robust and validated. Inconsistent sample preparation or instrumental analysis can introduce significant variability.
-
Formulation Instability: The physical and chemical stability of your this compound formulation can affect its in vivo performance. Ensure the formulation is stable throughout the duration of the study.
-
Inter-animal Variability: Physiological differences between individual animals can contribute to variability in drug absorption. Using a sufficient number of animals per group can help to mitigate this.
Q3: What are some effective formulation strategies to improve the dissolution and potential bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the dissolution and subsequent absorption of this compound. These approaches primarily focus on improving its solubility and maintaining it in a dissolved state within the gastrointestinal tract.
-
Effervescent Formulations: Incorporating bismuth sub-citrate into effervescent tablets has been shown to be a promising approach.[3][4] The carbon dioxide produced during effervescence can aid in tablet disintegration and drug dissolution.[5]
-
Complexation with Lipophilic Ligands: Coordinating the Bi³⁺ ion with ligands that increase its lipophilic character can improve its membrane permeability.
-
Use of Biopolymeric Systems: Encapsulating bismuth compounds in biopolymeric systems can offer a controlled release and potentially enhance bioavailability.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): While not specifically documented for this compound in the provided results, SEDDS are a well-established technique for improving the bioavailability of poorly water-soluble drugs by presenting the drug in a solubilized form.[6]
Below is a table summarizing a study on the intestinal absorption of different bismuth preparations in rats, highlighting the comparatively better absorption of citrate forms.
| Bismuth Compound | Mean Urinary Excretion (% of dose) | Mean Whole Body Retention (% of dose) | Calculated Absorption (% of dose) |
| Basic this compound | 0.27 ± 0.06 | 0.06 ± 0.01 | 0.33 ± 0.06 |
| Colloidal Bismuth Subcitrate | - | - | 0.26 - 0.33 |
| Basic Bismuth Nitrate | - | - | 0.04 - 0.11 |
| Basic Bismuth Salicylate | - | - | 0.04 - 0.11 |
| Basic Bismuth Gallate | - | - | 0.04 - 0.11 |
| Bismuth Aluminate | - | - | 0.04 - 0.11 |
| Data from a study in rats.[7][8] |
Troubleshooting Guides
Problem: Inconsistent results in in vitro dissolution testing of my this compound formulation.
| Potential Cause | Troubleshooting Step |
| Inadequate Degassing of Dissolution Medium | Ensure the dissolution medium is properly degassed before use to prevent the formation of air bubbles on the tablet surface, which can interfere with dissolution. |
| Improper Apparatus Setup | Verify that the dissolution apparatus (e.g., USP Apparatus 2 - Paddle) is correctly assembled and calibrated according to pharmacopeial standards. |
| Inconsistent Sample Introduction | Standardize the method of sample introduction into the dissolution vessels to minimize variability. |
| Inappropriate Dissolution Medium | The pH and composition of the dissolution medium should be relevant to the physiological conditions of the gastrointestinal tract. Consider using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). |
| Sampling and Filtration Issues | Use appropriate filters that do not adsorb bismuth. Ensure that the sampling technique is consistent and does not introduce air into the system. |
Problem: Difficulty in quantifying bismuth concentrations in biological samples (e.g., plasma, urine).
| Potential Cause | Troubleshooting Step |
| Matrix Effects in Analytical Method | Biological matrices can interfere with the analytical signal. Employ appropriate sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to minimize matrix effects. |
| Insufficient Method Sensitivity | Bismuth concentrations in biological fluids are often very low. Utilize highly sensitive analytical techniques such as Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[9] |
| Contamination | Bismuth is a heavy metal, and contamination from glassware or reagents can be a concern. Use metal-free labware and high-purity reagents. |
| Inadequate Sample Digestion | For methods like AAS, complete digestion of the biological matrix is crucial. Microwave-assisted digestion with concentrated nitric acid is a common and effective method.[10][11] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Effervescent Tablets
Objective: To assess the in vitro release profile of this compound from an effervescent tablet formulation.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
900 mL of deionized water as dissolution medium
-
This compound effervescent tablets
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Validated analytical method for bismuth quantification (e.g., AAS)
Method:
-
Set the dissolution bath temperature to 37 ± 0.5 °C.
-
Set the paddle speed to 50 rpm.
-
Place one this compound effervescent tablet into each dissolution vessel containing 900 mL of deionized water.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Immediately filter the samples through a 0.45 µm filter.
-
Analyze the filtrate for bismuth concentration using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Quantification of Bismuth in Rat Plasma using Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
Objective: To determine the concentration of bismuth in rat plasma samples from a pharmacokinetic study.
Materials:
-
Graphite Furnace Atomic Absorption Spectrometer (GFAAS)
-
Microwave digestion system
-
Concentrated nitric acid (trace metal grade)
-
Bismuth standard solutions
-
Rat plasma samples
Method:
-
Sample Preparation (Microwave Digestion):
-
Pipette a known volume (e.g., 0.5 mL) of rat plasma into a microwave digestion vessel.
-
Add a specific volume of concentrated nitric acid (e.g., 2 mL).
-
Secure the vessel and place it in the microwave digestion system.
-
Run a pre-programmed digestion method suitable for biological samples.
-
After digestion and cooling, quantitatively transfer the digestate to a volumetric flask and dilute to a known volume with deionized water.
-
-
GFAAS Analysis:
-
Prepare a calibration curve using a series of bismuth standard solutions of known concentrations.
-
Set up the GFAAS instrument with the appropriate temperature program for bismuth analysis. A typical program includes drying, ashing, and atomization steps.
-
Inject a small, precise volume of the prepared sample and standards into the graphite tube.
-
Measure the absorbance of each sample and standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance versus the concentration of the bismuth standards.
-
Determine the concentration of bismuth in the samples by interpolating their absorbance values on the calibration curve.
-
Account for the dilution factor from the sample preparation step to calculate the final bismuth concentration in the original plasma sample.
-
Visualizations
Caption: Workflow for assessing the bioavailability of a new this compound formulation.
References
- 1. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of food and formulation on the relative bioavailability of bismuth biskalcitrate, metronidazole, and tetracycline given for Helicobacter pylori eradication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. eprints.mui.ac.ir [eprints.mui.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioavailability of bismuth from 205Bi-labelled pharmaceutical oral Bi-preparations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of bismuth in biological samples using on-line flow-injection microwave-assisted mineralization and precipitation/dissolution for electrothermal atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Bismuth Citrate-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with bismuth citrate-based assays.
Frequently Asked Questions (FAQs)
Q1: My bismuth citrate (B86180) solution is cloudy or has formed a precipitate. What should I do?
A1: this compound has low water solubility. A white precipitate can form if the pH is not optimal or if it's dropped into a large excess of water.[1] To prepare a solution, first, try dissolving the this compound in a small amount of nitric acid before diluting it with deionized water.[2] For some applications, dissolving this compound in an ammonia (B1221849) solution can also be effective.[1] Always ensure your solvent is appropriate for your specific assay and that the final pH is maintained within a range that keeps the bismuth salt solubilized.
Q2: I'm observing high variability in my assay results. What are the common causes?
A2: Variability can stem from several sources. Inconsistent sample preparation is a common issue; ensure this compound is fully dissolved and homogeneously mixed before use.[2] For antimicrobial assays, the inoculum density of the bacteria (e.g., H. pylori) must be consistent across all tests. In chemical quantification assays, interfering ions like copper, lead, or silver can affect the results.[3] Additionally, ensure that the temperature and incubation times are strictly controlled for all samples.[4]
Q3: Are there any known interfering substances in this compound assays?
A3: Yes. In complexometric titrations or colorimetric assays for bismuth, other metal ions such as calcium, magnesium, aluminum, copper, and lead can interfere.[3][5] However, at a low pH of approximately 1.5-1.6, interference from calcium and magnesium is minimized.[5] For assays conducted at a higher pH, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can mask interfering ions.[3] In biological assays, components of the culture media or the test compounds themselves could potentially interact with this compound.
Troubleshooting Guide by Assay Type
Colorimetric & Titration-Based Quantification Assays
This section addresses issues related to assays like complexometric titration with EDTA to determine bismuth concentration.
| Problem | Potential Cause | Suggested Solution | Citation |
| Difficulty Determining Endpoint | The color change of the indicator (e.g., xylenol orange, pyrocatechol (B87986) violet) is gradual or unclear. | Ensure the pH of the solution is optimized for the indicator. For xylenol orange and pyrocatechol violet, a pH of ~1.5-1.6 is recommended. The endpoint color change (e.g., red to yellow for xylenol orange) should be stable for at least 5 minutes. | [5] |
| Inaccurate (Low) Bismuth Concentration Reading | Incomplete dissolution of the this compound sample. | Before titration, ensure the sample is completely dissolved. This can be achieved by warming the sample in nitric acid until a complete solution is effected. | [6][7] |
| Inaccurate (High) Bismuth Concentration Reading | Interference from other metal ions in the sample. | If your sample contains other metals, they may also be titrated by EDTA. Perform the titration at a low pH (~1.5-1.6) to minimize interference from common ions like Ca²⁺ and Mg²⁺. | [5] |
| White Precipitate Forms During Sample Preparation | Bismuth salts can precipitate when a nitric acid solution is diluted with a large volume of water. | This is a known property of bismuth salts. The precipitate should not interfere with subsequent steps if the protocol involves filtering or redissolving the residue in acid. | [1] |
Troubleshooting Workflow for Quantification Assays
The following diagram outlines a logical workflow for troubleshooting common issues in colorimetric or titration-based bismuth quantification assays.
Caption: A flowchart for diagnosing common assay problems.
Antimicrobial Susceptibility Testing (e.g., MIC Assays)
This section focuses on issues encountered during assays to determine the minimum inhibitory concentration (MIC) of this compound against bacteria like Helicobacter pylori.
| Problem | Potential Cause | Suggested Solution | Citation |
| No Inhibition of Bacterial Growth at Expected Concentrations | The bismuth compound may be less active than other forms. For example, colloidal bismuth subcitrate (CBS) has been shown to have a lower MIC range (1-8 µg/mL) than bismuth potassium citrate (2-16 µg/mL) or bismuth subsalicylate (4-32 µg/mL). | Verify you are using the correct bismuth salt for your expected outcome. Consider testing a different form of bismuth, such as CBS, which may show greater activity. | [8] |
| Inconsistent MIC Values Across Replicates | The pH of the agar (B569324) plates may be inconsistent. While the antibacterial effect of bismuth against H. pylori has been shown to be stable across a pH range of 5-8, variations outside this could affect results. | Prepare all agar plates in a single batch to ensure uniform pH. Verify the final pH of the medium after autoclaving and adding supplements. | [8] |
| Unexpected Synergistic or Antagonistic Effects with Antibiotics | Misinterpretation of bismuth's role. Bismuth's efficacy in eradication therapies is not due to direct synergy with antibiotics like amoxicillin, clarithromycin, or metronidazole. | When designing combination therapies, be aware that bismuth's contribution is additive and may involve mechanisms other than direct synergy. It does not appear to directly overcome antibiotic resistance. | [8][9] |
Quantitative Data: In Vitro Susceptibility of H. pylori to Bismuth Compounds
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for different bismuth preparations against various H. pylori strains.
| Bismuth Preparation | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bismuth Subsalicylate | 4 - 32 | - | - |
| Bismuth Potassium Citrate | 2 - 16 | - | - |
| Colloidal Bismuth Subcitrate (CBS) | 1 - 8 | 4 | 8 |
| Data sourced from a study on 12 H. pylori strains.[8] |
Key Experimental Protocols
Protocol: Complexometric EDTA Titration for Bismuth Quantification
This method is adapted from standard pharmacopeia procedures for determining the percentage of bismuth in a this compound sample.[5][6][7]
-
Sample Preparation:
-
Accurately weigh approximately 300 mg of the this compound sample and place it in a porcelain crucible.
-
Ignite the sample. After cooling, add 2 mL of nitric acid dropwise to the residue and warm gently until the residue is completely dissolved.
-
Add approximately 60 mL of deionized water. The resulting solution should have a pH of around 1.5-1.6.[5]
-
-
Indicator Addition:
-
Titration:
-
Titrate the solution with a standardized 0.05 N edetate disodium (B8443419) (EDTA) solution.
-
The endpoint is reached when the solution turns a clear yellow color.[7] The color should remain stable for at least 5 minutes.[5]
-
-
Calculation:
-
Each mL of 0.05 N EDTA is equivalent to 10.45 mg of bismuth (Bi).[7] Calculate the percentage of bismuth in the original sample.
-
Protocol: Agar Dilution for MIC Determination against H. pylori
This protocol outlines the general steps for determining the MIC of this compound using the agar dilution method.[8]
References
- 1. This compound [drugfuture.com]
- 2. CN102590123A - Method for detecting content of bismuth in bismuth potassium citrate medicament - Google Patents [patents.google.com]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. CN103864605A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. drugfuture.com [drugfuture.com]
- 8. mdpi.com [mdpi.com]
- 9. Colloidal bismuth subcitrate (CBS) impedes proton entry into Helicobacter pylori and increases the efficacy of growth dependent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Ranitidine Bismuth Citrate vs. Colloidal Bismuth Subcitrate in Ulcer Therapy
For researchers and drug development professionals navigating the landscape of peptic ulcer treatments, understanding the nuances between different therapeutic agents is paramount. This guide provides a detailed, data-driven comparison of two prominent bismuth-containing compounds: ranitidine (B14927) bismuth citrate (B86180) (RBC) and colloidal bismuth subcitrate (CBS). Both have demonstrated efficacy in ulcer healing and the eradication of Helicobacter pylori, a key pathogenic bacterium in gastroduodenal diseases. However, their distinct formulations, mechanisms of action, and clinical performance warrant a closer examination.
Executive Summary
Ranitidine bismuth citrate is a complex salt that combines the H2-receptor antagonist properties of ranitidine with the mucosal protective and antimicrobial effects of bismuth.[1][2] This dual mechanism of action—reducing gastric acid secretion while simultaneously protecting the gastric mucosa and targeting H. pylori—positions it as a multifaceted therapeutic agent.[1][3] Colloidal bismuth subcitrate, on the other hand, is a bismuth salt that primarily exerts its effects through local action on the gastric mucosa.[4][5] Its therapeutic benefits are attributed to its ability to form a protective layer over the ulcer crater, stimulate protective prostaglandins, inhibit pepsin activity, and exert a direct bactericidal effect on H. pylori.[4][5][6][7]
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data from key comparative studies, offering a side-by-side view of the efficacy of ranitidine this compound and colloidal bismuth subcitrate in ulcer treatment and H. pylori eradication.
Table 1: Duodenal Ulcer Healing Rates
| Treatment Regimen | Duration | Healing Rate (4 weeks) | Healing Rate (8 weeks) | Study |
| Colloidal Bismuth Subcitrate (CBS) | 8 weeks | 75% | 91% | Ward et al. (1986)[9] |
| Ranitidine | 8 weeks | 87% | 94% | Ward et al. (1986)[9] |
| Colloidal Bismuth Subcitrate (CBS) | 4 weeks | 84% | - | Tytgat (1987)[7] |
| Ranitidine | 4 weeks | 78% | - | Tytgat (1987)[7] |
| Ranitidine this compound (200 mg b.d.) | 4 weeks | 79% | - | Wilde et al. (1995)[10] |
| Ranitidine this compound (400 mg b.d.) | 4 weeks | 85% | - | Wilde et al. (1995)[10] |
| Ranitidine this compound (800 mg b.d.) | 4 weeks | 84% | - | Wilde et al. (1995)[10] |
| Ranitidine Hydrochloride (150 mg b.d.) | 4 weeks | 81% | - | Wilde et al. (1995)[10] |
Table 2: Helicobacter pylori Eradication Rates
| Treatment Regimen | Duration | Eradication Rate (Per-protocol) | Eradication Rate (Intention-to-treat) | Study |
| Ranitidine this compound + Metronidazole (B1676534) + Tetracycline (RMT) | 1 week | 98% | 92% | Sung et al. (1998)[8] |
| Colloidal Bismuth Subcitrate + Metronidazole + Tetracycline (BMT) | 1 week | 84% | 82% | Sung et al. (1998)[8] |
| Ranitidine + Amoxicillin (B794) + Metronidazole | 12 days | 47.5% | - | Gisbert et al. (1997)[11][12] |
| Colloidal Bismuth Subcitrate + Amoxicillin + Metronidazole | 12 days | 86.8% | - | Gisbert et al. (1997)[11][12] |
| Ranitidine this compound + Clarithromycin (RC) | 2 weeks | 89% | 78% | Peterson et al. (1998)[13] |
| Ranitidine this compound + Clarithromycin + Metronidazole (RCM) | 1 week | 92% | 80% | Peterson et al. (1998)[13] |
Table 3: Eradication of Metronidazole-Resistant H. pylori
| Treatment Regimen | Eradication Rate | Study |
| Ranitidine this compound + Metronidazole + Tetracycline (RMT) | 100% (25/25) | Sung et al. (1998)[8] |
| Colloidal Bismuth Subcitrate + Metronidazole + Tetracycline (BMT) | 75% (12/16) | Sung et al. (1998)[8] |
Experimental Protocols
To ensure a thorough understanding of the presented data, this section details the methodologies of the key clinical trials cited.
Study: Sung et al. (1998) - RBC vs. CBS in Triple Therapy
-
Objective: To compare the efficacy of a one-week triple therapy regimen based on ranitidine this compound versus colloidal bismuth subcitrate for the eradication of H. pylori.[8]
-
Study Design: A prospective, randomized, controlled trial.
-
Participants: 100 patients with H. pylori-positive ulcer disease or gastritis.[8]
-
Treatment Groups:
-
RMT Group: Ranitidine this compound (400 mg twice daily) + Metronidazole (400 mg four times daily) + Tetracycline (500 mg four times daily) for one week.[8]
-
BMT Group: Colloidal bismuth subcitrate (120 mg four times daily) + Metronidazole (400 mg four times daily) + Tetracycline (500 mg four times daily) for one week.[8]
-
-
Assessment of H. pylori Eradication: Eradication was confirmed by a negative 13C-urea breath test and a negative culture from antral biopsies at least four weeks after the completion of therapy.
-
Metronidazole Susceptibility Testing: The minimum inhibitory concentration (MIC) of metronidazole for H. pylori isolates was determined by the E-test. Resistance was defined as an MIC of ≥32 mg/L.[8]
Study: Gisbert et al. (1997) - Ranitidine vs. CBS in Combination Therapy
-
Objective: To compare the efficacy of ranitidine versus colloidal bismuth subcitrate, both in combination with amoxicillin and metronidazole, for eradicating H. pylori in patients with duodenal ulcer.[11][12]
-
Study Design: A randomized clinical trial.
-
Participants: 122 patients with duodenal ulcers.[11]
-
Treatment Groups:
-
Group B: Ranitidine (300 mg daily for 6 weeks) + Amoxicillin (500 mg three times daily) + Metronidazole (500 mg twice daily) for the first 12 days.[11][12]
-
Group C: Colloidal bismuth subcitrate (120 mg four times daily for 6 weeks) + Amoxicillin (500 mg three times daily) + Metronidazole (500 mg twice daily) for the first 12 days.[11][12]
-
Assessment of H. pylori Eradication: Eradication was assessed by histology and culture of antral biopsy specimens obtained six weeks after the start of treatment.[12]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to the mechanisms of action and experimental workflows.
Caption: Mechanisms of Action for RBC and CBS.
Caption: Workflow of a Comparative Clinical Trial.
Conclusion
Both ranitidine this compound and colloidal bismuth subcitrate are valuable tools in the management of peptic ulcer disease. RBC offers the theoretical advantage of a dual-action mechanism, combining acid suppression with the established benefits of bismuth. This appears to translate into a clinical advantage, particularly in the context of antibiotic-resistant H. pylori. CBS remains a potent mucosal protective agent with significant anti-H. pylori activity. The choice between these agents may be guided by the specific clinical scenario, including local patterns of antibiotic resistance and patient-specific factors. Further head-to-head trials investigating different combination therapies and their impact on long-term ulcer recurrence are warranted to continue refining treatment strategies.
References
- 1. What is Ranitidine this compound used for? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. Gastric anti-secretory, mucosal protective, anti-pepsin and anti-Helicobacter properties of ranitidine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mode of action of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. karger.com [karger.com]
- 8. One-week ranitidine this compound versus colloidal bismuth subcitrate-based anti-Helicobacter triple therapy: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of colloidal bismuth subcitrate tablets and ranitidine in the treatment of chronic duodenal ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GR122311X (ranitidine this compound), a new drug for the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ranitidine versus colloidal bismuth subcitrate in combination with amoxicillin and metronidazole for eradicating Helicobacter pylori in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. High Helicobacter pylori eradication rate with a 1-week regimen containing ranitidine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Efficacy of Bismuth Citrate and Bismuth Subsalicylate
For Immediate Release: A Comprehensive Review for the Scientific Community
In the landscape of antimicrobial agents, bismuth compounds have long been recognized for their therapeutic potential, particularly in gastroenterology. This guide provides a detailed comparative analysis of the antibacterial effects of two prominent bismuth salts: bismuth citrate (B86180) and bismuth subsalicylate. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data, outlines methodologies, and visually represents mechanisms of action to facilitate a deeper understanding of their respective efficacies.
Quantitative Analysis of Antibacterial Activity
The antibacterial potency of bismuth citrate and bismuth subsalicylate has been evaluated against a range of pathogenic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antibacterial effectiveness, collated from various in vitro studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Bacterial Strain | Bismuth Compound | MIC (µg/mL) | Reference |
| Helicobacter pylori | Colloidal Bismuth Subcitrate | 1 - 8 | [1] |
| Helicobacter pylori | Bismuth Potassium Citrate | 2 - 16 | [1] |
| Helicobacter pylori | Bismuth Subsalicylate | 4 - 32 | [1] |
| Porphyromonas gingivalis | Colloidal Bismuth Subcitrate | 18.75 | [2] |
| Escherichia coli O157:H7 | Colloidal Bismuth Hydroxide (B78521) Gel | 10,000 | [3] |
Note: Colloidal Bismuth Subcitrate (CBS) and Bismuth Potassium Citrate are forms of this compound. Colloidal Bismuth Hydroxide Gel is another bismuth compound included for context.
In addition to MIC data, studies have demonstrated significant reductions in bacterial growth when treated with bismuth subsalicylate. At a concentration of 35 mg/ml, bismuth subsalicylate and its hydrolysis product, bismuth oxychloride, reduced the growth of various enteric pathogens, including Clostridium difficile, Salmonella, Shigella, and Shiga toxin-producing Escherichia coli, by 3 to 9 logs within 24 hours.[4][5]
Mechanisms of Antibacterial Action
The antibacterial effects of this compound and bismuth subsalicylate are multifaceted, involving various cellular targets.
This compound , primarily in its colloidal subcitrate form, exhibits its antibacterial properties through several mechanisms. It can impede proton entry into bacteria like H. pylori, which disrupts their ability to survive in acidic environments.[6][7] Furthermore, it is known to inhibit crucial bacterial enzymes, including urease, proteases, and lipases, thereby interfering with bacterial metabolism and virulence.[8]
Bismuth Subsalicylate exerts its antibacterial action by binding to the bacterial cell wall, which can lead to the inhibition of growth and proliferation.[9] It is also believed to disrupt various cellular processes within the bacteria.[10] The salicylate (B1505791) component of bismuth subsalicylate also contributes to its therapeutic effect through anti-inflammatory and antisecretory actions.[9]
The following diagram illustrates the proposed antibacterial mechanisms of bismuth compounds.
Caption: Proposed antibacterial mechanisms of bismuth compounds.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antibacterial efficacy of a compound. The following is a generalized protocol for the broth microdilution method, a commonly used technique.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Antimicrobial Agent: Prepare a stock solution of the bismuth compound in a suitable solvent and dilute it to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Inoculum: Culture the test bacterium on an appropriate agar (B569324) medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Microtiter Plate: Use a sterile 96-well microtiter plate.
2. Assay Procedure:
-
Add 100 µL of CAMHB to all wells of the microtiter plate.
-
Add 100 µL of the antimicrobial agent stock solution to the first well and perform serial twofold dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well in the dilution series.
-
Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well containing only the bacterial inoculum in CAMHB and a sterility control well containing only CAMHB.
3. Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
The following workflow diagram illustrates the key steps in the broth microdilution MIC assay.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
Both this compound and bismuth subsalicylate demonstrate significant antibacterial properties, albeit through potentially different primary mechanisms. This compound appears to have a more pronounced effect on the internal cellular machinery of bacteria like H. pylori, while bismuth subsalicylate's action is more associated with interaction with the bacterial cell envelope. The choice between these compounds for research and development may depend on the target pathogen and the desired therapeutic outcome. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive assessment of their relative potencies against a broader spectrum of bacteria.
References
- 1. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the antibacterial effect of colloidal bismuth subcitrate on Porphyromonas gingivalis and its biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory effect of colloidal bismuth hydroxide gel on Escherichia coli O157:H7 and on the activity of Shiga toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of bismuth subsalicylate on Clostridium difficile, Escherichia coli O157:H7, norovirus, and other common enteric pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of bismuth subsalicylate on Clostridium difficile, Escherichia coli O157:H7, norovirus, and other common enteric pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colloidal bismuth subcitrate (CBS) impedes proton entry into Helicobacter pylori and increases the efficacy of growth dependent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Colloidal bismuth subcitrate impedes proton entry into Helicobacter pylori and increases the efficacy of growth-dependent antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. What is the mechanism of Bismuth Subsalicylate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Bismuth Compounds in the Fight Against Helicobacter pylori: A Comparative Analysis of Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various bismuth compounds in the eradication of Helicobacter pylori. The following analysis is supported by experimental data from clinical and in-vitro studies, detailing eradication rates, mechanisms of action, and experimental protocols.
Helicobacter pylori infection remains a significant global health concern, being a primary cause of peptic ulcers and a major risk factor for gastric cancer. Bismuth salts have long been a cornerstone of eradication therapies, valued for their safety, local action in the gastrointestinal tract, and the lack of reported bacterial resistance.[1][2] Commonly used bismuth compounds include colloidal bismuth subcitrate (CBS), bismuth subsalicylate (BSS), ranitidine (B14927) bismuth citrate (B86180) (RBC), and bismuth subnitrate.[3] Newer formulations like bismuth pectin (B1162225) are also emerging.[4][5]
The primary mechanism of bismuth's action against H. pylori is multifactorial. It exerts a direct bactericidal effect by inhibiting bacterial protein and cell wall synthesis, disrupting membrane function, and hindering ATP synthesis.[1][3][6] Bismuth compounds also impede the adherence of H. pylori to gastric epithelial cells and can overcome resistance to antibiotics like clarithromycin (B1669154) and metronidazole (B1676534) when used in combination therapies.[1][3]
Comparative Efficacy of Bismuth Compounds
The clinical efficacy of bismuth compounds is most evident when used in combination with antibiotics and proton pump inhibitors (PPIs) in what is known as "quadruple therapy." The choice of bismuth compound can influence eradication rates, though differences in study design and patient populations can make direct comparisons challenging.
Quantitative Data Summary
The following table summarizes the eradication rates and in-vitro activity of different bismuth compounds based on available clinical and laboratory data.
| Bismuth Compound | Therapy Regimen | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Minimum Inhibitory Concentration (MIC) | Key Findings |
| Colloidal Bismuth Subcitrate (CBS) | CBS + Lansoprazole + Amoxicillin + Levofloxacin (14 days) | 66.7%[7] | 68.3%[7] | 1-8 µg/mL[8] | Effective in quadruple therapy; overcomes antibiotic resistance.[1][9] |
| CBS + Omeprazole (B731) + Clarithromycin (short course) | 80.6%[10] | - | Addition of CBS significantly improves eradication rates of dual therapy.[10] | ||
| Bismuth Subsalicylate (BSS) | Part of various quadruple therapies | Variable | Variable | 4-32 µg/mL[8] | Commonly used; synergistic activity with antibiotics.[3][6] |
| Ranitidine Bismuth Citrate (RBC) | RBC + Clarithromycin + Tinidazole (7 days) | 78%[11] | 85%[11] | Not explicitly stated | Combines anti-secretory and anti-H. pylori properties. Monotherapy rarely eradicates H. pylori.[12] |
| RBC + Clarithromycin + Amoxicillin (7 days) | 71%[11] | 81%[11] | Efficacy varies with the antibiotic combination.[11] | ||
| RBC + Tinidazole + Amoxicillin (7 days) | 61%[11] | 70%[11] | |||
| RBC pretreatment + standard triple therapy | 80.9%[13] | - | Pretreatment with RBC may improve eradication success rates. | ||
| Bismuth Subnitrate | Triple therapy with antibiotics | 83%[14] | - | >400 µg/mL[15] | In-vivo efficacy is surprisingly high despite poor in-vitro activity and low absorption, suggesting an indirect mechanism of action.[15] |
| Bismuth Pectin | Bismuth Pectin + PPI + 2 antibiotics (14 days) | 71.7% - 76.7%[4][16] | 82.1% - 86.3%[4][5][16] | Not explicitly stated | Efficacy and safety are comparable to bismuth potassium citrate.[4][5][16] |
| Bismuth Potassium Citrate | Bismuth Potassium Citrate + PPI + 2 antibiotics (14 days) | 73.3%[4][5][16] | 86.3%[4][5][16] | 2-16 µg/mL[8] | A common component of modern quadruple therapies.[4][5] |
Mechanisms of Action and Experimental Workflows
The multifaceted mechanism of action of bismuth against H. pylori is a key reason for its sustained therapeutic importance. The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for evaluating bismuth-based therapies.
Caption: Proposed mechanisms of action of bismuth against H. pylori.
Caption: Generalized workflow for a clinical trial comparing bismuth therapies.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols employed in the cited studies.
In-Vivo Clinical Trial Protocol (Example)
-
Study Design: A prospective, randomized, controlled, open-label clinical trial.
-
Patient Population: Patients diagnosed with H. pylori infection via histopathological examination and a urea breath test.[7] Exclusion criteria typically include prior eradication therapy, use of antibiotics or bismuth within the preceding four weeks, and pregnancy.
-
Randomization and Blinding: Patients are randomly assigned to different treatment groups. In many studies, blinding is not feasible due to the distinct nature of the regimens.[14]
-
Treatment Regimens:
-
Bismuth-containing Quadruple Therapy (BCQT): Typically includes a PPI (e.g., Lansoprazole 30 mg twice daily), a bismuth salt (e.g., Colloidal Bismuth Subcitrate 120 mg four times daily), Metronidazole (500 mg three times daily), and Tetracycline (500 mg four times daily) for 14 days.[7]
-
Ranitidine this compound-based Triple Therapy: An example regimen is RBC 400 mg twice daily, Clarithromycin 250 mg twice daily, and Tinidazole 500 mg twice daily for 7 days.[11]
-
-
Assessment of Eradication: H. pylori eradication is assessed at least four weeks after the completion of therapy to avoid false-negative results.[11][17] The most common methods are the ¹³C-Urea Breath Test (UBT) and stool antigen tests. Endoscopy with biopsy for histology and rapid urease test may also be used.[11]
-
Statistical Analysis: Eradication rates are calculated for both the intention-to-treat (ITT) and per-protocol (PP) populations. The ITT analysis includes all randomized patients who received at least one dose of medication, while the PP analysis includes only those who completed the study protocol.[18]
In-Vitro Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Both reference strains (e.g., ATCC 43504) and clinical isolates of H. pylori are used.
-
Culture Conditions: H. pylori is cultured on agar (B569324) plates (e.g., Brucella agar supplemented with fetal bovine serum) under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
-
Agar Dilution Method:
-
Serial twofold dilutions of the bismuth compounds are prepared and added to the molten agar.
-
The bacterial suspension is adjusted to a specific McFarland standard (e.g., 2.0).
-
A standardized inoculum of H. pylori is spotted onto the surface of the agar plates containing the different concentrations of the bismuth compound.
-
Plates are incubated under microaerophilic conditions at 37°C for 72 hours.
-
The MIC is defined as the lowest concentration of the bismuth compound that completely inhibits visible growth of the bacteria.[8]
-
Conclusion
Bismuth compounds remain a vital component of H. pylori eradication strategies, particularly in the era of increasing antibiotic resistance. While direct comparisons of efficacy can be complex due to varied study designs, bismuth-containing quadruple therapies consistently achieve high eradication rates.[1][18] Colloidal bismuth subcitrate and bismuth potassium citrate are well-established options, while newer formulations like bismuth pectin show comparable efficacy.[4][5] Ranitidine this compound offers the dual benefit of acid suppression and antibacterial activity.[3] Interestingly, the in-vivo success of compounds like bismuth subnitrate, despite poor in-vitro activity, suggests indirect mechanisms of action that warrant further investigation.[15] The choice of a specific bismuth compound may depend on local antibiotic resistance patterns, patient tolerability, and cost. Future research should focus on head-to-head trials of different bismuth formulations within standardized quadruple therapy regimens to provide clearer guidance for clinical practice.
References
- 1. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bismuth-containing quadruple therapy for Helicobacter pylori: Lessons from China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The efficacy and safety of different bismuth agents in Helicobacter pylori first-line eradication: A multicenter, randomized, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The actions of bismuth in the treatment of Helicobacter pylori infection | Semantic Scholar [semanticscholar.org]
- 7. Different bismuth-based therapies for eradicating Helicobacter pylori: Randomized clinical trial of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Colloidal bismuth subcitrate (CBS) impedes proton entry into Helicobacter pylori and increases the efficacy of growth dependent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of colloidal bismuth subnitrate in the eradication rates of Helicobacter pylori infection-associated duodenal ulcer using a short treatment regimen with omeprazole and clarithromycin: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of three 7-day Helicobacter pylori eradication regimens containing ranitidine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The safety and efficacy of ranitidine this compound in combination with antibiotics for the eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 15. Solubility, absorption, and anti-Helicobacter pylori activity of bismuth subnitrate and colloidal bismuth subcitrate: In vitro data Do not predict In vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The efficacy and safety of different bismuth agents in Helicobacter pylori first-line eradication: A multicenter, randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bismuth therapy for Helicobacter pylori infection. A review of five years experience at a university hospital in Norway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Second-Line Bismuth-Containing Quadruple Therapy for Helicobacter pylori Infection: A 12-Year Study of Annual Eradication Rates - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Novel Analytical Method for Bismuth Citrate Quantification: A Comparative Guide
This guide provides a comprehensive validation and comparison of a new analytical method for the quantification of bismuth citrate (B86180), benchmarked against established analytical techniques. The information presented is intended for researchers, scientists, and drug development professionals seeking to select the most suitable method for their specific analytical needs.
A novel Dispersive Liquid-Liquid Microextraction (DLLME) method coupled with UV-Vis Spectrophotometry is presented as a sensitive and efficient alternative for the determination of bismuth (III) ions. This guide offers a detailed comparison of this new method with conventional techniques, including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Complexometric Titration.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on various factors, including sensitivity, precision, accuracy, and the specific requirements of the analysis. The following table summarizes the key performance parameters of the new DLLME-UV-Vis method and its alternatives.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| DLLME-UV-Vis Spectrophotometry | 10-1250 µg/L | 2.86 µg/L | 9.54 µg/L | 95-101% | Better or comparable to other techniques |
| RP-HPLC | 140-700 µg/mL | 3.02 µg/mL | 10.00 µg/mL | 100.27% | 0.7% |
| ICP-MS | 0-25 ng/mL | 0.007 µg/L (serum) | 0.2 ng/mL (plasma) | Not explicitly stated | <15% (>0.2 ng/mL) |
| Complexometric Titration | 125.0-875.0 µg/L | 7.0 µg/L | Not explicitly stated | Not explicitly stated | <0.8% |
Experimental Protocols
Detailed methodologies for the new and alternative analytical techniques are provided below.
New Method: Dispersive Liquid-Liquid Microextraction (DLLME) coupled with UV-Vis Spectrophotometry
This novel method offers a high preconcentration factor and is suitable for determining trace amounts of bismuth in pharmaceutical and biological samples.[1]
Principle: An appropriate mixture of a water-immiscible extraction solvent and a water-miscible dispersive solvent is rapidly injected into an aqueous sample containing the analyte. A cloudy solution forms, and the analyte is extracted into the fine droplets of the extraction solvent. After centrifugation, the sedimented phase is analyzed by UV-Vis spectrophotometry.[1]
Experimental Workflow:
Protocol:
-
Sample Preparation: For pharmaceutical tablets, a powdered tablet is dissolved in concentrated nitric acid, heated to dryness, and the residue is dissolved in distilled water.[1] For human serum, proteins are precipitated with trichloroacetic acid, and the supernatant is used for analysis.[1]
-
Extraction: An appropriate mixture of an extraction solvent (e.g., carbon tetrachloride) and a dispersive solvent (e.g., methyltrioctylammonium chloride) is injected into the prepared aqueous sample.[1]
-
Centrifugation: The resulting cloudy solution is centrifuged at 5000 rpm for 5 minutes to separate the extraction solvent phase.[1]
-
Analysis: The settled organic phase is collected, and its absorbance is measured at 492 nm using a UV-Vis spectrophotometer.[1]
Alternative Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method has been developed for the simultaneous estimation of bismuth subcitrate, tetracycline, and metronidazole (B1676534) in capsule dosage forms.[2]
Principle: The method separates the components of a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The separated components are then detected by a UV detector.
Protocol:
-
Chromatographic Conditions:
-
Column: Inertsil C18 (250 × 4.6 mm, 5 µ)[2]
-
Mobile Phase: Phosphate buffer (pH 3.5) and methanol (B129727) (40:60 v/v)[2]
-
Detection: UV detector (wavelength not specified in the provided text)
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution is prepared by accurately weighing and dissolving metronidazole, tetracycline, and bismuth subcitrate in the mobile phase.[3]
-
Sample Solution: The contents of the capsules are weighed, and a quantity equivalent to a certain amount of the active ingredients is dissolved in the mobile phase.
-
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The retention time for bismuth subcitrate was found to be 4.661 min.[2]
Alternative Method: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive method for the determination of bismuth concentrations in biological samples like human serum.[4]
Principle: The sample is introduced into an argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
Protocol:
-
Sample Preparation: Biological samples are typically diluted with dilute nitric acid before analysis.[4][5]
-
Instrumental Analysis: The prepared sample is introduced into the ICP-MS. For quantification, various concentrations of a bismuth standard solution are prepared in distilled water and blank human plasma to create a calibration curve.[6]
-
Data Acquisition: The instrument measures the intensity of the signal corresponding to the mass-to-charge ratio of bismuth.
Alternative Method: Complexometric Titration
This is a classical and cost-effective titrimetric method for the quantification of bismuth.
Principle: Bismuth ions in a solution are titrated with a standard solution of a complexing agent, typically ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is determined using a suitable indicator.
Protocol:
-
Sample Preparation: An accurately weighed amount of bismuth citrate is ignited in a porcelain crucible. The residue is dissolved in nitric acid.[7][8]
-
Titration: The resulting solution is diluted with water, a xylenol orange indicator is added, and the solution is titrated with a standardized 0.05 N EDTA solution until the color changes to yellow.[7][8]
-
Calculation: The concentration of bismuth is calculated based on the volume of EDTA solution consumed. Each mL of 0.05 N EDTA is equivalent to 10.45 mg of bismuth.[7][8]
Method Validation and Comparison Logic
The validation of a new analytical method involves a systematic evaluation of its performance characteristics to ensure its suitability for the intended purpose. This process is benchmarked against established methods to demonstrate its advantages or equivalence.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. wjpls.org [wjpls.org]
- 4. Bismuth in human serum: reference interval and concentrations after intake of a therapeutic dose of colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inductively Coupled Plasma Mass Spectrometry: Introduction to Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability of Tripotassium Dicitrato Bismuthate by ICP-MS in Human Volunteers -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
A Comparative Analysis of the Safety Profiles of Bismuth Salts in Gastroenterology
For Immediate Release
Bismuth salts have been a staple in gastroenterological treatments for centuries, addressing conditions from peptic ulcers to infectious diarrhea.[1][2] Their renewed interest, particularly in Helicobacter pylori eradication therapies, has brought their safety and tolerability to the forefront of clinical research.[1][2] This guide provides a comparative overview of the safety profiles of commonly used bismuth salts—bismuth subsalicylate, colloidal bismuth subcitrate (including its tripotassium dicitrato form), and ranitidine (B14927) bismuth citrate (B86180)—supported by experimental data for researchers, scientists, and drug development professionals.
Quantitative Safety and Pharmacokinetic Comparison
The overall safety of bismuth salts in short-term therapeutic use is well-established, with a low incidence of serious adverse events.[1][3] The primary factor contributing to their safety is the low systemic bioavailability of bismuth, with less than 1% of the administered dose being absorbed.[3][4][5] However, differences in their formulation and concomitant compounds (e.g., salicylate (B1505791), citrate) can influence their absorption and potential for adverse effects.
| Parameter | Bismuth Subsalicylate (BSS) | Colloidal Bismuth Subcitrate (CBS) / Tripotassium Dicitrato Bismuthate (TDB) | Ranitidine Bismuth Citrate (RBC) |
| Common Adverse Events | Darkening of stools and tongue (temporary), constipation, nausea, altered taste.[1][6][7][8][9] | Darkening of stools, nausea, diarrhea, constipation.[1][8][10] | Headache, dizziness, diarrhea, constipation, nausea, vomiting, taste disturbance.[2][10][11] |
| Serious Adverse Events (Rare) | Neurotoxicity (Bismuth Encephalopathy) with long-term, high-dose use.[5][6][12] Salicylate toxicity (salicylism) with chronic high doses.[6][9] | Neurotoxicity and nephrotoxicity with excessive acute ingestion or prolonged use.[13][14] | Neurotoxicity and nephrotoxicity have been noted as potential overdose symptoms.[2] |
| Systemic Bismuth Absorption | <1% of bismuth is absorbed.[3][4][5] However, >80% of the salicylate is absorbed.[4] | Intestinal absorption is generally low but can be higher than other salts (0.26-0.33% of dose in rats).[15] | Low systemic absorption, with trough plasma concentrations well below 50 µg/L during repeated dosing.[3] |
| Peak Plasma Concentration (Single Dose) | Low for bismuth. Mean peak after CBS was 9.1 µg/L.[16] | Mean peak concentration of 9.1 µg/L.[16] Transient peaks >50 µg/L observed in some patients post-dosing without toxic effects.[3] | Trough plasma concentrations of 3.4 µg/L or less after 4 weeks of treatment.[3] |
| Elimination Half-Life (Bismuth) | Intermediate: 5–11 days; Terminal: 21–72 days.[4] | Multicompartment elimination, with a long terminal half-life.[14][17] | Excretion may continue for up to 3 months after discontinuation of therapy.[3] |
| Key Safety Considerations | Risk of Reye's syndrome in children/adolescents with viral infections.[12] Avoid in patients with bleeding disorders or on high doses of other salicylates.[12] | Risk of accumulation in patients with renal impairment.[5] Acute overdose can lead to nephrotoxicity.[14] | Should be used with caution in patients with moderate to severe renal impairment.[2] |
Table 1: Comparative Safety and Pharmacokinetic Profile of Bismuth Salts.
A meta-analysis of 35 randomized controlled trials involving 4,763 patients found no significant difference in total adverse events between bismuth therapy and control groups for H. pylori eradication.[1] The most common side effect significantly associated with bismuth was the harmless darkening of stools.[1][8]
Experimental Protocols for Toxicity Assessment
Evaluating the safety of bismuth salts involves a range of preclinical and clinical studies. Below are representative methodologies for key toxicity assessments.
1. Acute Oral Toxicity Study (LD50 Determination)
This protocol is designed to determine the lethal dose that kills 50% of the test animal population (LD50), providing a measure of acute toxicity.[18]
-
Model: Male and female Sprague-Dawley (SD) rats.[19]
-
Methodology:
-
Dosing: A single oral gavage administration of the bismuth salt at high concentrations (e.g., 2,000 mg/kg).[19] A control group receives the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, motor activity), and body weight changes for 14 days post-administration.[18][19]
-
Necropsy: At the end of the observation period, all animals are euthanized and a gross necropsy is performed to identify any pathological changes in major organs.[19]
-
-
Results: A study on elemental bismuth found an LD50 greater than 2,000 mg/kg in rats, indicating low acute toxicity.[19]
2. Repeated Dose Toxicity Study (Sub-chronic Effects)
This protocol assesses the potential for toxicity after repeated administration over a longer period.
-
Model: Male and female SD rats.[19]
-
Methodology:
-
Dosing: Daily oral administration of the bismuth salt at multiple dose levels (e.g., 40, 200, and 1,000 mg/kg/day) for 28 consecutive days.[19]
-
Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.
-
Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.[19]
-
-
Results: A 28-day study determined a no-observed-adverse-effect level (NOAEL) for bismuth of 1,000 mg/kg/day in both male and female rats.[19]
3. In Vitro Cytotoxicity Assay
This protocol evaluates the toxic effect of bismuth compounds at the cellular level.
-
Model: Human cell lines, such as human embryonic kidney 293 cells (HEK293) or astrocyte cell cultures.[20][21]
-
Methodology:
-
Cell Culture: Cells are grown in appropriate media and conditions.
-
Exposure: Cells are incubated with varying concentrations of the bismuth compound for a defined period (e.g., 24 hours).
-
Viability Assessment: Cell viability is measured using assays such as neutral red uptake or thiazolyl blue tetrazolium bromide (MTT) dehydrogenase activity, which indicate cellular metabolic activity.[21]
-
Morphological Analysis: Cells are examined under a microscope for morphological changes indicative of cell death (e.g., rounding, detachment).[21]
-
-
Results: In vitro studies have shown that cytotoxicity occurs at bismuth concentrations comparable to those found in humans with bismuth-induced encephalopathy, with astrocytes appearing to be a primary target.[21]
Mechanisms of Toxicity and Cellular Pathways
While generally safe, high concentrations of bismuth can lead to toxicity, primarily neurotoxicity and nephrotoxicity.[13][14] The molecular mechanisms are not fully elucidated but are thought to involve the binding of bismuth to essential enzymes and interference with cellular metabolism.[22]
Bismuth-Induced Nephrotoxicity Pathway
Acute bismuth toxicity often manifests as renal tubular damage.[14] Bismuth accumulates in the kidneys, where it can induce cellular stress and death, particularly in the proximal tubules.[14][23]
Caption: Proposed pathway for bismuth-induced nephrotoxicity.
Experimental Workflow for Toxicity Screening
The process of evaluating the potential toxicity of a new bismuth compound follows a structured workflow, from initial in vitro screening to more complex in vivo studies.
Caption: General workflow for preclinical safety assessment.
References
- 1. Adverse events with bismuth salts for Helicobacter pylori eradication: Systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ranitidine this compound - Wikipedia [en.wikipedia.org]
- 3. Review article: safety of bismuth in the treatment of gastrointestinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. View of Bismuth Toxicity Presenting as Declining Mobility and Falls | Canadian Geriatrics Journal [cgjonline.ca]
- 6. drugs.com [drugs.com]
- 7. pediaa.com [pediaa.com]
- 8. researchgate.net [researchgate.net]
- 9. Articles [globalrx.com]
- 10. The safety of ranitidine this compound in controlled clinical studies [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Bismuth Subsalicylate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A case of bismuth intoxication with irreversible renal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioavailability of bismuth from 205Bi-labelled pharmaceutical oral Bi-preparations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Absorption and renal elimination of bismuth from 6 different bismuth salts after a single dosage] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Toxicity of Bismuth Compounds | Semantic Scholar [semanticscholar.org]
- 18. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oral toxicity of bismuth in rat: single and 28-day repeated administration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Autophagy associated cytotoxicity and cellular uptake mechanisms of bismuth nanoparticles in human kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neurotoxic effects of bismuth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Effects of Bismuth Exposure on the Human Kidney—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Bismuth Citrate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of bismuth citrate (B86180) formulations, with a primary focus on their activity against Helicobacter pylori. The data presented is compiled from peer-reviewed literature and aims to provide a comprehensive resource for researchers in the field of antibacterial drug development. A notable observation is the frequent discrepancy between the measured efficacy of bismuth compounds in laboratory settings versus clinical outcomes, a key consideration for translational research.
Quantitative Efficacy Data
The following tables summarize the in vitro susceptibility of H. pylori to various bismuth formulations and the corresponding in vivo eradication rates observed in clinical trials.
Table 1: In Vitro Efficacy of Bismuth Formulations against Helicobacter pylori
| Bismuth Formulation | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Key Findings |
| Colloidal Bismuth Subcitrate (CBS) | 1 - 8[1][2] | Consistently demonstrates the lowest MIC values among tested bismuth compounds, indicating potent direct antibacterial activity.[1][2] |
| Bismuth Potassium Citrate | 2 - 16[1][2] | Shows good in vitro activity, though generally with slightly higher MICs than CBS.[1][2] |
| Bismuth Subsalicylate | 4 - 32[1][2] | Exhibits a broader range of MICs, suggesting more variable direct antibacterial efficacy compared to citrate formulations.[1][2] |
| Bismuth Subnitrate | >400[3] | Considered inactive in vitro, highlighting a significant disconnect with its observed in vivo efficacy.[3] |
Table 2: In Vivo Efficacy of Bismuth-Containing Therapies for H. pylori Eradication
| Bismuth Formulation in Therapy | Treatment Regimen | H. pylori Eradication Rate (Per-Protocol) | Key Findings |
| Colloidal Bismuth Subcitrate (CBS) | CBS + Amoxicillin + Metronidazole (B1676534) | 70%[3] | Demonstrates comparable in vivo efficacy to bismuth subnitrate, despite the latter's lack of in vitro activity.[3] |
| Bismuth Subnitrate | BSN + Amoxicillin + Metronidazole | 74%[3] | Highlights that direct antibacterial activity (in vitro) is not the sole determinant of clinical success for bismuth compounds.[3] |
| Bismuth Subcitrate | Quadruple Therapy (Bismuth + Metronidazole + Tetracycline + Omeprazole) - 7 days | 84% - 89.5% (metronidazole-sensitive strains) | Quadruple therapy shows high efficacy, which can overcome some antibiotic resistance.[4] |
| Bismuth Potassium Citrate | Quadruple Therapy (Bismuth + Amoxicillin + Clarithromycin + Rabeprazole) - 14 days | 86.3%[5][6] | Different bismuth salts can achieve similar high eradication rates within optimized quadruple therapy regimens.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summaries of standard protocols for key experiments cited in the literature.
In Vitro Susceptibility Testing: Agar (B569324) Dilution Method
The Minimum Inhibitory Concentration (MIC) of bismuth compounds against H. pylori is commonly determined using the agar dilution method.[1][5][7][8]
-
Preparation of Antibiotic Plates : A series of twofold dilutions of the bismuth compound is prepared. Each dilution is then mixed with molten Mueller-Hinton agar to create agar plates with final, specified concentrations of the drug.[7][9]
-
Inoculum Preparation : H. pylori strains are cultured and then suspended in a suitable broth to a standardized concentration, typically equivalent to a 0.5 McFarland standard.
-
Inoculation : A standardized volume of the bacterial suspension (e.g., 10^4 colony-forming units per spot) is inoculated onto the surface of each antibiotic-containing agar plate and a growth control plate (without any antibiotic).[7]
-
Incubation : The plates are incubated in a microaerophilic environment at 37°C for a period of 48 to 72 hours.[5][7]
-
MIC Determination : The MIC is recorded as the lowest concentration of the bismuth compound that completely inhibits the visible growth of the bacteria on the agar.[5][7][8]
In Vivo Efficacy Assessment: H. pylori Eradication in Patients
Clinical trials assessing the in vivo efficacy of bismuth-containing therapies typically employ the following methods to confirm H. pylori eradication.
-
Patient Selection and Treatment : Patients with confirmed H. pylori infection are enrolled and randomized to receive a specific treatment regimen, such as a 7 to 14-day course of bismuth-based quadruple therapy.[3][4][5] This therapy often consists of a proton pump inhibitor (PPI), bismuth citrate, and two antibiotics (e.g., metronidazole and tetracycline).[3][10][11]
-
Post-Treatment Evaluation : To confirm eradication, diagnostic tests are performed typically 4-6 weeks after the completion of therapy.[12] It is crucial that patients discontinue PPIs for at least two weeks and any antibiotics for at least four weeks prior to testing to avoid false-negative results.[13][14]
-
Diagnostic Methods :
-
Urea (B33335) Breath Test (UBT) : This is a highly accurate, non-invasive method. The patient ingests a capsule containing ¹³C- or ¹⁴C-labeled urea. If H. pylori is present, its urease enzyme will break down the urea, releasing labeled CO₂ which is then detected in the patient's exhaled breath.[15][16][17] A baseline breath sample is taken before administration of the urea for comparison.[15]
-
Histology : This invasive method requires an endoscopic biopsy of the gastric mucosa. The tissue sample is then stained (e.g., with Hematoxylin and Eosin or Giemsa stains) and examined microscopically for the presence of H. pylori bacteria.[13][14][18] The updated Sydney system recommends a five-biopsy set for optimal accuracy.[13][18]
-
Visualizations: Pathways and Workflows
Mechanism of Action of this compound
This compound employs a multi-faceted approach to exert its antibacterial effects against H. pylori. It disrupts several key bacterial processes simultaneously, which may contribute to the low incidence of resistance.
References
- 1. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of a mouse model to examine anti-Helicobacter pylori agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. [Methodological study of 13C-urea breath test for detection of Helicobacter pylori infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agar dilution - Wikipedia [en.wikipedia.org]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Quadruple or Triple Therapies for Helicobacter pylori | AAFP [aafp.org]
- 12. Frontiers | Alterations in the gut microbiota of Chinese patients following Helicobacter pylori eradication with bismuth-based quadruple therapy [frontiersin.org]
- 13. Diagnosis of Helicobacter pylori by invasive test: histology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diagnosis of Helicobacter pylori: What should be the gold standard? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Urea breath test - Wikipedia [en.wikipedia.org]
- 16. dhm.com.au [dhm.com.au]
- 17. Evaluation of urea breath test as a diagnostic tool for Helicobacter pylori infection in adult dyspeptic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Bismuth Preparations in Peptic Ulcer and Helicobacter pylori Eradication Therapies
An objective guide for researchers and drug development professionals on the therapeutic effects of various bismuth-based compounds, supported by experimental data and detailed methodologies.
Bismuth compounds have been a cornerstone in the treatment of peptic ulcer disease and for the eradication of Helicobacter pylori for centuries. Their therapeutic efficacy stems from a multi-faceted mechanism of action, including direct bactericidal effects against H. pylori, prevention of bacterial adherence to the gastric mucosa, and mucosal protective properties.[1][2] This guide provides a comparative overview of different bismuth preparations, focusing on their therapeutic efficacy, supported by data from clinical trials.
Comparative Efficacy in H. pylori Eradication
Bismuth-containing quadruple therapies are recommended as a first-line treatment option for H. pylori infection, particularly in areas with high clarithromycin (B1669154) resistance.[1] The efficacy of different bismuth salts in these regimens has been the subject of numerous studies.
A multicenter, randomized, controlled clinical trial compared the efficacy of bismuth pectin (B1162225) capsules and granules with bismuth potassium citrate (B86180) in a 14-day quadruple therapy for first-line H. pylori eradication. The results, based on both intention-to-treat (ITT) and per-protocol (PP) analyses, showed no significant difference in eradication rates among the different bismuth preparations, suggesting that bismuth pectin can be a viable alternative to bismuth potassium citrate.[3]
Another prospective, randomized clinical trial compared a 10-day bismuth-based quadruple therapy (QTB) with a 14-day concomitant quadruple therapy (QTC). The study found comparable efficacy and safety between the two regimens, although neither reached the desired minimum eradication rate of 90%.[4][5]
| Bismuth Preparation/Therapy | Duration | H. pylori Eradication Rate (ITT) | H. pylori Eradication Rate (PP) | Study Population | Reference |
| Bismuth Potassium Citrate Capsules | 14 days | 73.3% | 86.3% | 240 patients with H. pylori infection | [3] |
| Colloidal Bismuth Pectin Capsules | 14 days | 76.7% | 82.1% | 240 patients with H. pylori infection | [3] |
| Bismuth Pectin Granules (low dose) | 14 days | 75.0% | 83.3% | 240 patients with H. pylori infection | [3] |
| Bismuth Pectin Granules (high dose) | 14 days | 71.7% | 86.0% | 240 patients with H. pylori infection | [3] |
| Bismuth-based Quadruple Therapy (QTB) | 10 days | 87% | 89.58% | 200 patients naïve to anti-HP treatment | [4][5] |
| Concomitant Quadruple Therapy (QTC) | 14 days | 82% | 84.53% | 200 patients naïve to anti-HP treatment | [4][5] |
| Ranitidine (B14927) Bismuth Citrate (RBC) + Metronidazole (B1676534) + Tetracycline | 7 days | 92% | 98% | 100 patients with H. pylori-related ulcer disease or gastritis | [6] |
| Colloidal Bismuth Subcitrate (CBS) + Metronidazole + Tetracycline | 7 days | 82% | 84% | 100 patients with H. pylori-related ulcer disease or gastritis | [6] |
| Colloidal Bismuth Subcitrate (CBS) + Antibiotics | 4 weeks | 69% | - | 120 H. pylori-positive patients with nonulcer dyspepsia | [7] |
| Bismuth Subnitrate (BSN) + Antibiotics | 4 weeks | 83% | - | 120 H. pylori-positive patients with nonulcer dyspepsia | [7] |
ITT: Intention-to-Treat, PP: Per-Protocol
Comparative Efficacy in Peptic Ulcer Healing
Bismuth preparations have also been evaluated for their efficacy in healing peptic ulcers, often in comparison to H2-receptor antagonists like ranitidine.
A randomized, endoscopically controlled trial compared colloidal bismuth subcitrate (CBS) tablets with ranitidine for the treatment of chronic duodenal ulcers. The study found no significant difference in the healing rates at both 4 and 8 weeks, with similar symptom resolution and no significant adverse effects reported in either group.[8][9]
| Bismuth Preparation | Treatment Duration | Ulcer Healing Rate (4 weeks) | Ulcer Healing Rate (8 weeks) | Comparator | Reference |
| Colloidal Bismuth Subcitrate (CBS) tablets | 8 weeks | 75% | 91% | Ranitidine | [8][9] |
| Ranitidine | 8 weeks | 87% | 94% | Colloidal Bismuth Subcitrate (CBS) tablets | [8][9] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the results. Below are summaries of key experimental protocols.
H. pylori Detection:
-
Urea (B33335) Breath Test (UBT): This non-invasive test is commonly used to detect active H. pylori infection before and after treatment. Patients ingest a urea solution labeled with a non-radioactive isotope (¹³C or ¹⁴C). If H. pylori is present, its urease enzyme will break down the urea, and the labeled carbon will be exhaled as CO₂, which is then measured.
-
Histology: Gastric biopsy samples obtained during endoscopy are stained (e.g., with Hematoxylin and Eosin, Giemsa, or Warthin-Starry stain) and examined microscopically for the presence of H. pylori.
-
Rapid Urease Test (RUT): A biopsy sample is placed in a medium containing urea and a pH indicator. A color change indicates the presence of urease, and thus H. pylori.
Patient Selection Criteria:
-
Inclusion criteria typically involve adult patients with a confirmed H. pylori infection, often accompanied by gastritis or peptic ulcer disease diagnosed via endoscopy.[3][4][6]
-
Exclusion criteria commonly include previous H. pylori eradication therapy, use of antibiotics or bismuth compounds within a specified period before the study, severe systemic diseases, pregnancy, or lactation.[3]
Treatment Regimens:
-
Bismuth-containing Quadruple Therapy: Typically consists of a proton pump inhibitor (PPI), a bismuth salt, and two antibiotics (e.g., metronidazole and tetracycline, or amoxicillin (B794) and clarithromycin).[3][4] The dosage and frequency of administration vary across studies.
-
Concomitant Therapy: Involves a PPI and three antibiotics administered together for the full duration of the treatment.[4]
Assessment of Ulcer Healing:
-
Endoscopy: Upper gastrointestinal endoscopy is the gold standard for diagnosing and monitoring the healing of peptic ulcers. The size and appearance of the ulcer are documented at the beginning and end of the treatment period. Complete healing is defined as the complete re-epithelialization of the ulcer crater.[8][9][10]
Mechanism of Action and Signaling Pathways
The therapeutic effects of bismuth are multifaceted. Bismuth exerts a direct bactericidal effect on H. pylori by inhibiting various bacterial enzymes, ATP synthesis, and adherence to the gastric mucosa.[1][2] It also forms a protective barrier over the ulcer crater, shielding it from acid and pepsin, and stimulates the secretion of protective factors like prostaglandins (B1171923) and bicarbonate.[1]
Caption: Mechanism of action of bismuth preparations.
Experimental Workflow for a Comparative Clinical Trial
The design of a clinical trial to compare different bismuth preparations typically follows a structured workflow to ensure robust and unbiased results.
References
- 1. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The efficacy and safety of different bismuth agents in Helicobacter pylori first-line eradication: A multicenter, randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of bismuth and concomitant therapy for H. pylori eradication: a prospective, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One-week ranitidine this compound versus colloidal bismuth subcitrate-based anti-Helicobacter triple therapy: a prospective randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Double-blind comparison of absorbable colloidal bismuth subcitrate and nonabsorbable bismuth subnitrate in the eradication of Helicobacter pylori and the relief of nonulcer dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of colloidal bismuth subcitrate tablets and ranitidine in the treatment of chronic duodenal ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Peptic ulcer - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
A Comparative Guide to Stability-Indicating Analytical Methods for Bismuth Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the validation of the stability of bismuth citrate (B86180), a compound used in pharmaceutical formulations. We will explore a stability-indicating High-Performance Liquid Chromatography (HPLC) method and compare it with alternative techniques, namely UV-Visible (UV-Vis) Spectrophotometry and Complexometric Titration. This objective comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable method for their specific needs.
High-Performance Liquid Chromatography (HPLC): A High-Fidelity Approach
A reversed-phase HPLC (RP-HPLC) method has been developed and validated for the simultaneous estimation of bismuth subcitrate in combination with other active pharmaceutical ingredients, demonstrating its utility as a stability-indicating assay. Given the close structural relationship between bismuth citrate and bismuth subcitrate, this method serves as a strong foundation for the analysis of this compound.
Experimental Protocol: RP-HPLC
A simple, sensitive, and accurate RP-HPLC method was established for the simultaneous estimation of bismuth subcitrate, tetracycline, and metronidazole (B1676534) in a capsule dosage form.[1][2][3]
-
Instrumentation: Waters HPLC with an auto-sampler and a PDA detector.
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 3.5) and methanol (B129727) in a 40:60 v/v ratio.[1][3]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.[2]
-
Temperature: Ambient.
Data Presentation: HPLC Method Validation
The RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][3]
| Validation Parameter | Bismuth Subcitrate | Tetracycline | Metronidazole |
| Linearity Range (µg/mL) | 140 - 700 | 125 - 625 | 125 - 625 |
| Correlation Coefficient (r²) | 0.9993 | 0.9993 | 0.9994 |
| Accuracy (% Recovery) | 100.27 | 99.86 | 99.95 |
| Precision (% RSD) | 0.5 | 0.3 | 0.8 |
| Limit of Detection (LOD) (µg/mL) | Not explicitly stated for individual components | Not explicitly stated for individual components | Not explicitly stated for individual components |
| Limit of Quantification (LOQ) (µg/mL) | Not explicitly stated for individual components | Not explicitly stated for individual components | Not explicitly stated for individual components |
| Retention Time (min) | 4.661 | 3.805 | 2.599 |
Forced Degradation Studies
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the HPLC method. The drug product was exposed to various stress conditions, and the percentage of degradation was quantified.
| Stress Condition | Bismuth Subcitrate (% Degradation) | Tetracycline (% Degradation) | Metronidazole (% Degradation) |
| Acid Hydrolysis | 10.08 | 2.50 | 3.26 |
| Base Hydrolysis | Not explicitly stated | Not explicitly stated | 1.58 |
| Oxidative Degradation | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Thermal Degradation | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Photolytic Degradation | Not explicitly stated | Not explicitly stated | Not explicitly stated |
The results indicate that the method can effectively separate the main components from their degradation products.
Alternative Analytical Methods
While HPLC is a powerful technique, other methods can be employed for the quantification of this compound, each with its own advantages and limitations.
UV-Visible Spectrophotometry
A stability-indicating UV-Visible spectroscopic method has been developed for the simultaneous estimation of bismuth sub-citrate, metronidazole, and tetracycline.[4]
-
Instrument: LAB INDIA 3000+ UV/VIS spectrophotometer with a 1.5 nm spectral bandwidth and 10 mm quartz cells.[4]
-
Solvent: Methanol.[4]
-
Wavelength of Detection: 281 nm for the simultaneous estimation.[4]
-
Standard Preparation: A stock solution of 1000 µg/mL of bismuth sub-citrate in methanol was prepared and further diluted to the working range.[4]
| Validation Parameter | Bismuth Sub-citrate | Tetracycline | Metronidazole |
| Linearity Range (µg/mL) | 14 - 70 | 12.5 - 62.5 | 12.5 - 62.5 |
| Correlation Coefficient (r²) | 0.9999 | 0.9999 | Not explicitly stated |
Stress degradation studies indicated that the degradation was below 10%, suggesting the method's potential as a stability-indicating assay.[4] However, a significant drawback of spectrophotometry is the potential for interference from degradation products that absorb at the same wavelength as the active ingredient, which could compromise specificity.
Complexometric Titration
Complexometric titration is a classical analytical technique that can be used for the determination of bismuth content. This method relies on the formation of a stable complex between bismuth ions and a titrant, typically ethylenediaminetetraacetic acid (EDTA).
A general procedure for the complexometric titration of bismuth involves the following steps:
-
Sample Preparation: An accurately weighed sample of this compound is dissolved in dilute nitric acid.
-
pH Adjustment: The pH of the solution is adjusted to approximately 1.5-2.0.[5]
-
Indicator Addition: An appropriate indicator, such as Xylenol Orange, is added to the solution.
-
Titration: The solution is titrated with a standardized solution of EDTA until a distinct color change at the endpoint is observed.
While this method is simple and cost-effective, its ability to be truly "stability-indicating" is a significant limitation. Degradation of the citrate ligand would not be detected by this method, as it specifically quantifies the bismuth ion. Furthermore, degradation products of the citrate moiety could potentially interfere with the complexation reaction or the indicator's color change, leading to inaccurate results. For this method to be considered stability-indicating, a thorough validation study would be required to demonstrate its specificity in the presence of all potential degradation products.
Method Comparison Summary
| Feature | RP-HPLC | UV-Visible Spectrophotometry | Complexometric Titration |
| Specificity | High (separates parent drug from degradants) | Moderate (potential for interference from degradants) | Low (quantifies Bi³⁺ ion, not the intact molecule) |
| Sensitivity | High | Moderate | Low |
| Throughput | Moderate | High | Low |
| Cost (Instrument) | High | Low | Low |
| Cost (Operational) | Moderate | Low | Low |
| Stability-Indicating | Yes (demonstrated through forced degradation) | Potentially (requires extensive validation) | No (inherently not stability-indicating for the entire molecule) |
Visualizing the Workflow
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: Workflow for the stability-indicating HPLC method.
Caption: Workflow for the UV-Visible spectrophotometric method.
Caption: Workflow for the complexometric titration method.
References
Safety Operating Guide
Proper Disposal of Bismuth Citrate in a Laboratory Setting
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to established protocols for substances like bismuth citrate (B86180) is essential. Although bismuth citrate is not classified as a hazardous substance under the Globally Harmonized System (GHS), it must be managed with care to prevent environmental release.[1][2][3]
General laboratory practice dictates that unknown chemical wastes should be treated as hazardous until confirmed otherwise by an environmental health and safety officer.[4] Therefore, this compound and its waste products should not be disposed of in standard trash or poured down the drain.[5][6]
Step-by-Step Disposal Procedure
-
Initial Assessment & Segregation :
-
Determine the nature of the waste: Is it unused pure this compound, a solution containing this compound, or contaminated materials (e.g., gloves, absorbent pads)?
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Specifically, keep it separate from incompatible materials such as strong oxidizing agents.[6][7][8]
-
-
Containment and Labeling :
-
Place solid this compound waste into a designated, sealable, and chemically compatible container.[9][10] Plastic containers are often preferred for chemical waste.[9]
-
For solutions, use a leak-proof liquid waste container. Ensure the container has adequate headspace (at least 10% of its volume) to allow for expansion.[6]
-
Clearly label the waste container with "this compound Waste" and include any other components if it is a mixture. The label should be clear and detailed.[5]
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10]
-
Ensure the storage area is away from heat sources and direct sunlight.[5]
-
-
Arranging for Pickup and Disposal :
-
Handling Empty Containers :
-
A container that held this compound should be handled as hazardous waste itself.[3]
-
Alternatively, if institutional policy allows, the container can be triple-rinsed with a suitable solvent (like water, though this compound is practically insoluble) capable of removing the residue.[1][4] The rinsate must be collected and disposed of as chemical waste.[4]
-
After proper decontamination, deface all chemical labels from the empty container before disposing of it as regular trash.[4]
-
Accidental Spills
In the event of a spill, avoid generating dust.[12] Mechanically sweep up the solid material and place it in a suitable, labeled container for disposal.[1][12] Ensure proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is worn during cleanup.[11][12] Avoid allowing the spilled material to enter drains, water courses, or the soil.[1][12]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. technopharmchem.com [technopharmchem.com]
- 3. carlroth.com [carlroth.com]
- 4. vumc.org [vumc.org]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. This compound MSDS/SDS | Supplier & Distributor [eleph-citrics.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Essential Guide to Handling Bismuth Citrate in the Laboratory
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate safety, operational, and disposal information for Bismuth citrate (B86180), presented to build trust and go beyond the product itself.
Personal Protective Equipment (PPE) and Safety Measures
When handling Bismuth citrate, adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side protection.[1] | Protects against dust particles and accidental splashes. |
| Hand Protection | Suitable chemical-resistant gloves (tested according to EN 374).[1] Nitrile or other impervious gloves are appropriate.[2] | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Particulate filter device (e.g., P1) is necessary when dust formation occurs.[1] | Avoids inhalation of fine particles. |
| Body Protection | Laboratory coat.[2] | Protects skin and personal clothing from contamination. |
Experimental Protocol: Step-by-Step Handling of this compound
This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Keep the container tightly closed to prevent moisture absorption and contamination.[1][3]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][4]
-
The recommended storage temperature is between 15–25 °C.[1][5]
2. Handling and Use:
-
Handle in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.[1]
-
Wear the appropriate PPE as specified in the table above.
-
After handling, wash hands thoroughly with soap and water.[2][3]
3. Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in a suitable, closed container labeled for chemical waste.[3][6]
-
Follow all local, state, and federal regulations for chemical waste disposal.[4]
-
Do not dispose of this compound down the drain or in regular trash.[3][6]
-
Contaminated packaging should be disposed of in the same manner as the chemical waste.[3]
Logical Workflow for this compound Spill Response
In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup. The following diagram illustrates the logical workflow for handling a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
